molecular formula C3H4N4O B13819560 1h-1,2,4-Triazole-1-carboxamide CAS No. 35101-89-4

1h-1,2,4-Triazole-1-carboxamide

Katalognummer: B13819560
CAS-Nummer: 35101-89-4
Molekulargewicht: 112.09 g/mol
InChI-Schlüssel: RPJFBHRSEQTZDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1h-1,2,4-Triazole-1-carboxamide is a useful research compound. Its molecular formula is C3H4N4O and its molecular weight is 112.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-1,2,4-Triazole-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-1,2,4-Triazole-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

35101-89-4

Molekularformel

C3H4N4O

Molekulargewicht

112.09 g/mol

IUPAC-Name

1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C3H4N4O/c4-3(8)7-2-5-1-6-7/h1-2H,(H2,4,8)

InChI-Schlüssel

RPJFBHRSEQTZDS-UHFFFAOYSA-N

Kanonische SMILES

C1=NN(C=N1)C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Technical Guide to 1H-1,2,4-triazole-1-carboxamide (CAS 35101-89-4): Structural Dynamics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, 1H-1,2,4-triazole-1-carboxamide (CAS 35101-89-4) serves as a highly versatile and structurally critical pharmacophore. Characterized by its five-membered electron-deficient ring and a reactive carboxamide moiety at the N1 position, this compound is a foundational building block in the development of advanced agrochemicals and pharmaceutical agents. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology, and explores its mechanistic role in biological target inhibition.

Physicochemical Profiling & Structural Dynamics

The utility of 1H-1,2,4-triazole-1-carboxamide stems from the unique electronic distribution of the 1,2,4-triazole ring. Unsubstituted 1,2,4-triazole exhibits tautomerism (1H and 4H forms); however, the covalent attachment of the carboxamide group at the N1 position locks the molecule into a specific regiochemical conformation. This structural rigidity is paramount for its binding affinity in enzymatic active sites.

The quantitative physicochemical parameters, which dictate its pharmacokinetic and environmental behavior, are summarized below based on computational and experimental data [1].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 1H-1,2,4-triazole-1-carboxamide
CAS Registry Number 35101-89-4
Molecular Formula C3H4N4O
Molecular Weight 112.092 g/mol
Monoisotopic / Exact Mass 112.0385 g/mol
XLogP3-AA (Lipophilicity) -0.7
Topological Polar Surface Area (TPSA) 73.8 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Molecular Complexity Score 104

Data synthesized from standardized chemical databases [1]. The low XLogP3 value indicates high hydrophilicity, while the TPSA of 73.8 Ų suggests excellent membrane permeability profiles for derivative drug design.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1H-1,2,4-triazole-1-carboxamide requires strict regiochemical control. The nucleophilic attack of the triazole on a carbamoyl donor can yield both kinetic (4-substituted) and thermodynamic (1-substituted) products. The following step-by-step protocol is engineered to drive the reaction toward the thermodynamic sink, ensuring high yield and purity.

Step-by-Step Synthesis Protocol

Step 1: Reagent Preparation & Deprotonation

  • Action: Suspend 1,2,4-triazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under an inert N

    
     atmosphere. Slowly add anhydrous Potassium Carbonate (K
    
    
    
    CO
    
    
    , 1.2 eq).
  • Causality: THF acts as an aprotic polar solvent that solubilizes the triazole without participating in nucleophilic attack. K

    
    CO
    
    
    
    is a mild base that deprotonates the triazole, enhancing the nucleophilicity of the N1/N2 nitrogens while avoiding the alkaline hydrolysis of the subsequent electrophile.
  • Self-Validation: The suspension will transition to a slightly cloudy state. A quick reaction aliquot quenched in D

    
    O for 
    
    
    
    H-NMR should show the complete disappearance of the broad N-H proton signal (~14 ppm), validating total deprotonation.

Step 2: Electrophilic Carbamoylation

  • Action: Perform a dropwise addition of carbamoyl chloride (1.05 eq) dissolved in THF over 30 minutes, strictly maintaining the internal temperature below 5°C.

  • Causality: The dropwise addition at low temperatures controls the highly exothermic nucleophilic acyl substitution. This thermal regulation minimizes the formation of the kinetically favored but unstable 4-carbamoyl isomer and prevents the thermal degradation of the carbamoyl chloride reagent.

  • Self-Validation: Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase should reveal the consumption of the starting triazole (R

    
     ~0.2) and the appearance of an intermediate kinetic spot (R
    
    
    
    ~0.5).

Step 3: Thermodynamic Equilibration

  • Action: Remove the ice bath and heat the reaction mixture to 60°C for 4 hours.

  • Causality: Triazole ring substitutions are subject to thermodynamic control. Any 4-substituted kinetic product formed during Step 2 will undergo intermolecular rearrangement at elevated temperatures to form the thermodynamically stable 1H-1,2,4-triazole-1-carboxamide, driven by lower steric hindrance and extended conjugation at the N1 position.

  • Self-Validation: In-process HPLC monitoring is required here. The peak corresponding to the kinetic 4-isomer will gradually diminish, inversely proportional to the growth of the 1-isomer peak. The reaction is validated as complete when the 4-isomer peak falls below <1% Area Under Curve (AUC).

Step 4: Isolation and Purification

  • Action: Quench the reaction with ice water, extract with Ethyl Acetate, dry the organic layer over Na

    
    SO
    
    
    
    , concentrate under vacuum, and recrystallize the crude product from ethanol.
  • Causality: Ethyl acetate selectively partitions the organic target from inorganic salts (K

    
    CO
    
    
    
    , KCl). Recrystallization from ethanol leverages the temperature-dependent solubility of the carboxamide to yield high-purity, needle-like crystals.
  • Self-Validation: Conduct a melting point determination. A sharp melting point range of 120-121°C with <2°C variance validates the crystalline purity of the final product [1].

SynthesisWorkflow A 1,2,4-Triazole (Starting Material) B Deprotonation (Base: K2CO3 / Solvent: THF) A->B Step 1 C Carbamoylation (Reagent: Carbamoyl Chloride) B->C Step 2 D Thermodynamic Equilibration (Heating at 60°C) C->D Step 3 V1 In-process TLC (Check Triazole consumption) C->V1 E 1H-1,2,4-triazole-1-carboxamide (Target Product) D->E Step 4 V2 HPLC/NMR (Regioisomer confirmation) E->V2

Figure 1: Self-validating synthetic workflow for 1H-1,2,4-triazole-1-carboxamide.

Mechanistic Role in Agrochemical & Pharmaceutical Development

The 1H-1,2,4-triazole-1-carboxamide scaffold is not merely a passive structural element; it actively participates in target binding. Its integration into complex molecules has yielded highly potent inhibitors used globally.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

Derivatives of this scaffold, most notably Cafenstrole (N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide), are potent inhibitors of lipid biosynthesis. Research demonstrates that the 1,2,4-triazole-1-carboxamide core acts as a specific inhibitor of the microsomal elongase enzyme[2].

Mechanistically, the compound blocks the incorporation of [1-


C]-oleate and [2-

C]-malonate into very-long-chain fatty acids (VLCFAs) with alkyl chains longer than C18 [2]. The carboxamide nitrogen, when dialkyl-substituted, serves as a critical hydrogen bond acceptor/donor within the elongase active site, leading to the depletion of VLCFAs, disruption of the plant cuticle, and subsequent cellular collapse.
Photosystem II and Acetolactate Synthase Inhibition

Another prominent derivative, Amicarbazone (4-amino-N-tert-butyl-4,5-dihydro-3-isopropyl-5-oxo-1H-1,2,4-triazole-1-carboxamide), utilizes the triazole-carboxamide framework to selectively inhibit acetolactate synthase, an enzyme critical to Photosystem II in plants [3]. The metabolic pathway of Amicarbazone in biological systems involves the loss of the triazole amino group, yielding a desamino metabolite that maintains the core 1-carboxamide structure, proving the stability and pharmacological necessity of the CAS 35101-89-4 scaffold in sustained target engagement [4].

MOAPathway A 1H-1,2,4-triazole-1-carboxamide (Core Scaffold) B Cafenstrole (Agrochemical Derivative) A->B Structural Derivatization C VLCFA Elongase Enzyme (Microsomal Complex) B->C Target Binding D Inhibition of Malonate/Oleate Incorporation C->D Enzymatic Blockade E Depletion of Very-Long-Chain Fatty Acids (>C18) D->E Metabolic Shift F Disruption of Plant Cell Membrane/Cuticle E->F Phenotypic Death

Figure 2: Mechanism of Action pathway for VLCFA inhibition by triazole-carboxamide derivatives.

Conclusion

1H-1,2,4-triazole-1-carboxamide (CAS 35101-89-4) is a highly stable, regioselective intermediate that forms the backbone of numerous bioactive compounds. By employing thermodynamically controlled synthetic protocols with rigorous in-process validations, researchers can reliably generate this scaffold for downstream derivatization. Its proven efficacy in disrupting critical enzymatic pathways—such as VLCFA elongation and Photosystem II—cements its status as an indispensable asset in modern drug and agrochemical development.

References

  • Böger, P., et al. "Very-Long-Chain Fatty Acid Biosynthesis is Inhibited by Cafenstrole, N,N-Diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide and Its Analogs." Zeitschrift fur Naturforschung C, 56(9-10):781-6. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 153920, Amicarbazone." PubChem. Available at:[Link]

  • Environmental Protection Agency (EPA). "Amicarbazone: HED Human Health Risk Assessment for New Food Use Herbicide on Field Corn." HED Records Center Series 361 Science Reviews. Available at:[Link]

Thermochemical Profiling of 1H-1,2,4-Triazole-1-Carboxamide: Solubility Dynamics in Aqueous vs. Organic Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-1,2,4-triazole-1-carboxamide scaffold is a privileged structural motif widely utilized in the design of advanced agrochemicals (e.g., triazolinone herbicides) and pharmaceutical active ingredients. Understanding its phase behavior and solubility profile across diverse solvent matrices is critical for optimizing synthetic routes, formulation stability, and bioavailability. This whitepaper provides an in-depth mechanistic analysis of the solubility dynamics of the 1H-1,2,4-triazole-1-carboxamide core, presenting quantitative data, solvation models, and a self-validating experimental protocol for high-fidelity thermodynamic solubility determination.

Structural Thermodynamics of the Triazole-Carboxamide Scaffold

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic equilibrium governed by competing intermolecular forces. The inherent physicochemical behavior of 1H-1,2,4-triazole-1-carboxamide is dictated by its highly polar electronic distribution[1].

The unsubstituted 1H-1,2,4-triazole ring acts as a versatile hydrogen-bond networker. When functionalized with a 1-carboxamide group, the molecule's dipole moment and hydrogen-bonding capacity are significantly amplified:

  • Aqueous Solvation: Driven by the hydration of the carboxamide carbonyl (H-bond acceptor), the primary amine (H-bond donor), and the unshared electron pairs on the N2 and N4 atoms of the triazole ring.

  • Organic Solvation: Governed by dipole-dipole interactions and London dispersion forces. Solubilization in non-polar organics requires breaking a highly stable crystalline lattice—an energetically unfavorable process unless compensated by the solvent's polarizability or specific solute-solvent interactions.

Solvation Core 1H-1,2,4-triazole-1-carboxamide Core Scaffold Water Aqueous Solvation (Hydrogen Bonding) Core->Water High Polarity Matrix Organic Organic Solvation (Dipole & Dispersion) Core->Organic Low/Med Polarity Matrix HDonor Carboxamide NH2 (H-Bond Donor) Water->HDonor HAcceptor Triazole N2/N4 (H-Bond Acceptor) Water->HAcceptor Organic->HAcceptor Polar Organics Lipophilic Alkyl/Aryl Substituents (Hydrophobic Cavity) Organic->Lipophilic

Logical relationship of solvation mechanisms for the 1H-1,2,4-triazole-1-carboxamide scaffold.

Comparative Solubility Profiles: Water vs. Organic Solvents

To quantitatively illustrate the solubility gradient of this class, we analyze Amicarbazone—a highly characterized 1H-1,2,4-triazole-1-carboxamide derivative (4-amino-N-tert-butyl-4,5-dihydro-3-isopropyl-5-oxo-1H-1,2,4-triazole-1-carboxamide)[2][3]. The integration of bulky tert-butyl and isopropyl substituents modulates the inherent polarity of the core, yielding an amphiphilic profile that serves as an excellent model for structure-solubility relationships[4].

Table 1: Equilibrium Solubility of a 1H-1,2,4-Triazole-1-Carboxamide Derivative at 20–25 °C
Solvent MatrixPolarity IndexSolubility (g/L)Solvation Mechanism & Causality
Water (pH 7) 10.24.60Strong H-bonding; solubility is capped by the hydrophobic cavity penalty of alkyl chains[3].
Acetone 5.1> 250.0Optimal dipole-dipole interactions; acts as a strong H-bond acceptor for the carboxamide[4].
Dichloromethane 3.1> 250.0High polarizability effectively accommodates the electron-dense triazole core[4].
Ethyl Acetate 4.4140.0Moderate H-bond acceptor capacity; balances polar and dispersive forces[4].
2-Propanol 3.9110.0Protic solvent; competes effectively with solute-solute intramolecular H-bonds[4].
1-Octanol 3.443.0Extended aliphatic chain reduces the volumetric density of H-bonding sites[4].
Xylene 2.59.20Weak ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

interactions; lacks the necessary H-bond capability to break the lattice.
n-Heptane 0.10.07Highly unfavorable thermodynamic cavity formation; negligible dispersive stabilization[4].

Note: Data derived from EPA and PubChem regulatory assessments. The stark contrast between n-heptane and dichloromethane highlights the absolute necessity of polarizability when formulating triazole-carboxamides.

Experimental Protocol: High-Fidelity Solubility Determination

In rigorous drug development and agrochemical formulation, theoretical solubility models (e.g., Hansen Solubility Parameters) must be empirically validated. The Static Gravimetric Method coupled with HPLC-UV quantification is the gold standard for determining the thermodynamic solubility of triazole-carboxamides[5][6].

Causality of Method Selection: Dynamic methods (such as nephelometry or solvent-shift assays) frequently capture metastable kinetic states or supersaturated artifacts. Static equilibration ensures the system reaches true thermodynamic equilibrium, providing reliable data for downstream processing[5].

Workflow N1 Compound Selection (Triazole-Carboxamide) N2 Solvent Screening (Aqueous vs. Organic) N1->N2 Define Matrix N3 Static Gravimetric Equilibration (298.15 K) N2->N3 Excess Solute Added N4 Phase Separation & PTFE Filtration N3->N4 24h Isothermal Agitation N5 HPLC/UV Quantification (Isocratic Elution) N4->N5 Aliquot Extraction N6 Thermodynamic Modeling (Apelblat Equation) N5->N6 Data Processing

Step-by-step experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology (Self-Validating System)

Step 1: Matrix Preparation & Saturation

  • Action: Add an excess of the 1H-1,2,4-triazole-1-carboxamide compound (approximately 150% of the estimated visual solubility) to 50 mL of the target solvent in a hermetically sealed, jacketed glass vessel[6].

  • Causality: An excess solid phase is mandatory to maintain the chemical potential gradient required to drive the system to absolute saturation.

Step 2: Isothermal Equilibration

  • Action: Agitate the suspension via magnetic stirring at 300 rpm for 24 hours at a precisely controlled temperature (e.g.,

    
     K)[6].
    
  • Causality: A 24-hour window is required to overcome the lattice energy barrier of the crystalline solid. Strict thermal control prevents supersaturation artifacts caused by micro-fluctuations in ambient temperature.

Step 3: Phase Separation

  • Action: Cease agitation and allow the suspension to settle isothermally for 4 hours. Extract the supernatant using a pre-warmed glass syringe and filter through a 0.22 µm PTFE membrane.

  • Causality: Pre-warming the syringe prevents premature precipitation upon contact with cold glass. Polytetrafluoroethylene (PTFE) is specifically chosen over Nylon or Cellulose to minimize non-specific adsorption of the polar triazole core to the filter matrix.

Step 4: Quantification via HPLC-UV

  • Action: Dilute the filtrate into the linear dynamic range of the UV detector. Analyze using a C18 reverse-phase column with an isocratic mobile phase (e.g., 60:40 Water:Acetonitrile modified with 0.1% Formic Acid).

  • Causality: The acidic modifier suppresses the ionization of the triazole nitrogens (maintaining them in a neutral state), ensuring sharp, reproducible chromatographic peaks and preventing peak tailing.

Step 5: Thermodynamic Validation

  • Action: Repeat the protocol across a temperature gradient (278.15 K to 318.15 K) and fit the resulting mole fraction solubility data to the modified Apelblat equation[5].

  • Causality: A high correlation coefficient (

    
    ) in the Apelblat model self-validates the experimental dataset. Any deviation flags a kinetic anomaly or polymorphic transformation during the experiment, ensuring the integrity of the reported data.
    

Conclusion

The solubility of the 1H-1,2,4-triazole-1-carboxamide scaffold is highly tunable and matrix-dependent. While the core exhibits inherent hydrophilicity due to dense hydrogen-bond donor/acceptor networks, peripheral substitutions (such as N-alkylation) drastically shift the solubility profile toward polar aprotic organics like acetone and dichloromethane. Mastering this thermochemical behavior through rigorous, self-validating experimental protocols is paramount for optimizing crystallization processes, liquid formulations, and bioavailability enhancement in downstream product development.

References

  • Amicarbazone (Ref: BAY MKH 3586) - University of Hertfordshire AERU Pesticide Properties DataBase. Available at: 2

  • Amicarbazone | C10H19N5O2 | CID 153920 - PubChem - National Institutes of Health (NIH). Available at: 3

  • Amicarbazone. Scoping Document and Draft Human Health Risk Assessment - Regulations.gov (US EPA). Available at: 4

  • Solubilization Behavior and Density Study of 1H-1,2,4-Triazole in Aqueous Organic Solvent Mixtures at (293.15 to 313.15) K - Journal of Solution Chemistry (via ResearchGate). Available at: 5

  • 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem - National Institutes of Health (NIH). Available at:1

  • Solubility Profile of Methyl 1H-1,2,4-Triazole-3-Carboxylate: A Technical Guide - BenchChem. Available at: 6

Sources

The Physicochemical Dynamics of 1,2,4-Triazole-1-Carboxamide: pKa, Acidity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole-1-carboxamide scaffold forms the structural core of numerous high-value agrochemicals (e.g., amicarbazone, flucarbazone) and pharmaceutical intermediates. For researchers and drug development professionals, understanding the acid-base dissociation constant (


) of this specific moiety is critical. The 

dictates the molecule's ionization state at physiological or environmental pH, directly governing pharmacokinetics, membrane permeability (

), and environmental fate (soil adsorption and groundwater leaching).

This technical guide provides an in-depth mechanistic analysis of how N1-carboxamidation fundamentally alters the acidity and basicity of the parent 1,2,4-triazole ring, supported by field-proven, self-validating experimental protocols for physicochemical characterization.

Structural & Electronic Determinants of Acidity

The Amphoteric Parent Scaffold

Unsubstituted


-1,2,4-triazole is a classic amphoteric heterocycle. It possesses a highly delocalized 6π aromatic system with C-N and N-N bond distances falling into a narrow range of 132–136 pm[1]. In aqueous solutions, it acts as both a weak acid (deprotonation of the N1 proton yields a 

of 10.26) and a very weak base (protonation at N4 yields a

of 2.19)[2].
Electronic Perturbation via N1-Carboxamidation

When the N1 position is substituted with a carboxamide group (


 or its derivatives), the physicochemical profile of the molecule is drastically rewritten:
  • Eradication of Ring Acidity: The substitution consumes the N1 proton. Consequently, the triazole ring itself can no longer undergo deprotonation.

  • Suppression of Basicity: The carboxamide moiety exerts a profound electron-withdrawing effect through both inductive (

    
    ) and resonance (
    
    
    
    ) mechanisms. This pulls electron density away from the triazole core, rendering the remaining nitrogen atoms (N2 and N4) highly electron-deficient. As observed in 1-alkyl-1,2,4-triazoles, which are already exceptionally weak bases[3], the addition of a carbonyl group further depresses the basic
    
    
    to
    
    
    .
  • Amide Acidity: The only remaining acidic protons reside on the amide nitrogen. Primary and secondary amides are notoriously weak acids due to the resonance stabilization of their neutral state. Deprotonation requires highly basic conditions. For example, the herbicide amicarbazone (a complex 1-carboxamide derivative) exhibits an experimental

    
     of ~17[4].
    

Note on Conjugated Systems: If the 1-carboxamide group is conjugated with a strongly acidic moiety—such as the sulfonyl group in flucarbazone—the molecule will exhibit high acidity (


)[5]. However, this acidity is a function of the sulfonylurea proton, not the triazole core.

pKa_Shift cluster_0 Parent 1,2,4-Triazole cluster_1 1,2,4-Triazole-1-carboxamide T1 Protonated pKa ~2.19 T2 Neutral Amphoteric T1->T2 -H+ T3 Deprotonated pKa ~10.26 T2->T3 -H+ C2 Neutral N1 Substituted T2->C2 N1-Carboxamidation (Electron Withdrawal) C1 Protonated N4 pKa < 1.0 C1->C2 -H+ C3 Amide Deprotonated pKa ~15-17 C2->C3 -H+

Caption: Electronic perturbation of 1,2,4-triazole via N1-carboxamidation, shifting pKa values.

Quantitative Data Summary

The following table summarizes the physicochemical shifts across different 1,2,4-triazole derivatives based on their structural features:

CompoundStructural FeatureRelevant


/

1,2,4-Triazole Parent amphoteric scaffold2.19 (Basic), 10.26 (Acidic)[2]-
3-Amino-1,2,4-triazole C3-Amino substituted11.14 (Predicted)[6]-0.860[7]
Amicarbazone N1-Carboxamide derivative~17.0 (Amide deprotonation)[4]1.23 (at pH 7)[8]
Flucarbazone Sulfonylurea-conjugated1.9 (Sulfonylurea proton)[5]Low[9]

Experimental Workflows for Determination

Given the extreme


 values associated with 1,2,4-triazole-1-carboxamides (either 

for basic protonation or

for amide deprotonation), standard glass-electrode potentiometry is highly susceptible to acid/alkaline errors. Therefore, a UV-Metric Titration protocol is the gold standard.
Causality in Experimental Design
  • Why 0.15 M KCl? Maintaining a constant ionic strength stabilizes the activity coefficients of the analyte's ions. This ensures that the derived apparent

    
     accurately reflects the thermodynamic 
    
    
    
    .
  • Why UV-Vis over Potentiometry? The triazole ring exhibits distinct

    
     and 
    
    
    
    transitions. Protonation at N4 alters the chromophore, providing a highly sensitive optical readout that remains accurate even at pH extremes where electrodes fail.
  • Why the Isosbestic Point? The presence of an isosbestic point acts as an internal self-validation mechanism. It proves the system is a pure two-state equilibrium (Protonated

    
     Neutral) and confirms that the carboxamide bond has not hydrolyzed under extreme pH stress.
    

Protocol S1 1. Sample Preparation (10-50 µM in 0.15M KCl) S2 2. UV-Vis Baseline Scan (200-350 nm at pH 7.0) S1->S2 S3 3. Potentiometric Titration (0.1M HCl or NaOH) S2->S3 S4 4. Spectral Acquisition (Record at each pH interval) S3->S4 S5 5. Isosbestic Point Verification (Validates 2-state equilibrium) S4->S5 S6 6. Non-Linear Regression (Henderson-Hasselbalch fit) S5->S6 Validated

Caption: Self-validating UV-metric titration workflow for determining extreme pKa values.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the 1,2,4-triazole-1-carboxamide derivative in a 0.15 M KCl aqueous solution to a final concentration of 10–50 µM. Verify that the maximum UV absorbance falls between 0.5 and 1.0 AU to strictly comply with the Beer-Lambert law.

  • Baseline Spectral Acquisition: Record the UV absorbance spectrum (200–350 nm) of the fully neutral species at pH 7.0.

  • Titration: Lower the pH incrementally using standardized 0.1 M HCl (to probe basic

    
    ) or raise it using 0.1 M NaOH (to probe amide 
    
    
    
    ). Allow exactly 2 minutes for thermal and chemical equilibration after each titrant addition.
  • Spectral Monitoring: Record the UV spectrum at each pH interval.

  • Data Validation: Overlay all acquired spectra. Identify the isosbestic point (the wavelength where total absorbance remains constant). If the isosbestic point drifts, abort the protocol; drift indicates irreversible degradation (e.g., hydrolytic cleavage of the carboxamide side chain)[4].

  • Data Regression: Plot the absorbance at the wavelength of maximum variance (

    
    ) against pH. Fit the curve using a non-linear Henderson-Hasselbalch regression model to extract the exact 
    
    
    
    .

Implications in Drug Development and Agrochemicals

The suppressed basicity and negligible ring acidity of 1,2,4-triazole-1-carboxamides have profound practical implications:

  • Pharmacokinetics & Bioavailability: Because the molecule remains entirely neutral across the physiological pH range (pH 1.2 in the stomach to 7.4 in blood), its lipophilicity remains constant (

    
    ). This facilitates highly predictable passive membrane diffusion without the complexities of pH-dependent ionization trapping.
    
  • Environmental Fate: In agrochemical applications, the neutral state of molecules like amicarbazone at typical soil pH prevents strong ionic binding to negatively charged clay particles. While this increases bioavailability to target weeds, it also drastically increases soil mobility, aqueous solubility (4,600 mg/L at 20 °C), and the subsequent risk of groundwater leaching[8],[10].

References

  • Source: thieme-connect.
  • Source: wikipedia.
  • Title: The pKa values of 1,2,4-triazole and its alkyl derivatives.
  • Source: chemicalbook.
  • Source: epa.
  • Source: nih.
  • Title: Amicarbazone (Ref: BAY MKH 3586)
  • Source: herts.ac.
  • Title: Buy Flucarbazone sodium pharmaceutical grade from Shandong ...
  • Source: chemicalbook.

Sources

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 1H-1,2,4-Triazole-1-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1H-1,2,4-triazole-1-carboxamide is a molecule of significant interest in medicinal and materials chemistry, owing to the versatile nature of the 1,2,4-triazole scaffold. A comprehensive understanding of its thermal properties, including melting point and thermal stability, is paramount for its safe handling, formulation, and application in various fields. This technical guide provides a detailed exploration of the thermal characteristics of 1H-1,2,4-triazole-1-carboxamide. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogues, theoretical predictions, and established analytical protocols to provide a robust framework for its thermal analysis. We will delve into the anticipated thermal behavior, present detailed methodologies for its empirical determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the potential decomposition pathways.

Introduction: The Significance of Thermal Properties in Triazole Chemistry

The 1,2,4-triazole ring is a cornerstone in the development of a wide array of pharmaceuticals and functional materials.[1] Its inherent thermal stability is a key attribute contributing to its widespread use.[2][3] However, the addition of functional groups, such as a carboxamide at the 1-position, can significantly alter the molecule's physicochemical properties, including its melting point and decomposition profile. For drug development professionals, a precise understanding of these thermal characteristics is critical for formulation design, stability studies, and ensuring the safety and efficacy of the final product. For materials scientists, these properties dictate the processing parameters and the operational limits of materials incorporating this moiety.

This guide will address the current knowledge gap regarding the specific thermal properties of 1H-1,2,4-triazole-1-carboxamide (CAS No. 35101-89-4).

Physicochemical Properties and Expected Thermal Behavior

While specific experimental data for 1H-1,2,4-triazole-1-carboxamide is limited, we can infer its likely thermal behavior by examining the parent compound and its isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Known Melting Point (°C)
1H-1,2,4-Triazole288-88-0C₂H₃N₃69.07120-121[1]
1H-1,2,4-Triazole-1-carboxamide 35101-89-4 C₃H₄N₄O 112.09 Not Reported
1,2,4-Triazole-3-carboxamide3641-08-5C₃H₄N₄O112.09315

The significantly higher melting point of the 3-carboxamide isomer suggests that the carboxamide group, through hydrogen bonding and altered crystal packing, substantially increases the thermal energy required to break the crystal lattice. It is therefore reasonable to predict that 1H-1,2,4-triazole-1-carboxamide will also exhibit a melting point significantly higher than the parent triazole.

The thermal stability of the 1,2,4-triazole ring is well-documented.[2][3] Decomposition of substituted triazoles often proceeds through the cleavage of the N-N bond.[4] For 1H-1,2,4-triazole-1-carboxamide, the decomposition is likely to be a multi-stage process, with the initial step potentially involving the loss of the carboxamide group followed by the fragmentation of the triazole ring at higher temperatures.

Synthesis and its Implications on Thermal Analysis

A plausible synthetic route to 1H-1,2,4-triazole-1-carboxamide would involve the acylation of 1H-1,2,4-triazole. A general method could involve the reaction of 1H-1,2,4-triazole with a suitable acylating agent like isocyanic acid or a protected chloroformamide, followed by deprotection.

It is crucial to consider that impurities from the synthesis, such as unreacted starting materials, by-products, or residual solvents, can significantly impact the results of thermal analysis. For instance, the presence of the parent 1,2,4-triazole would likely introduce a thermal event at its melting point (120-121 °C). Therefore, meticulous purification and characterization of the compound are prerequisites for obtaining accurate thermal data.

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, the temperature ranges of mass loss, and the kinetics of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 1H-1,2,4-triazole-1-carboxamide into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Apparatus: A calibrated Thermogravimetric Analyzer.

    • Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:

    • Onset of Decomposition: The temperature at which significant mass loss begins.

    • Decomposition Steps: The number of distinct mass loss events, which may correspond to the loss of specific functional groups.

    • Residual Mass: The amount of material remaining at the end of the experiment.

Decomposition_Pathway A 1H-1,2,4-Triazole-1-carboxamide B [Transition State] A->B Heat (Δ) C 1H-1,2,4-Triazole + Isocyanic Acid B->C N-C Bond Cleavage D N₂ + Other Fragments C->D Further Decomposition (Higher Temp)

Caption: A plausible thermal decomposition pathway for 1H-1,2,4-triazole-1-carboxamide.

Conclusion

While direct experimental data for the thermal properties of 1H-1,2,4-triazole-1-carboxamide remains to be published, this guide provides a comprehensive framework for its investigation. Based on the analysis of its structural analogues, it is anticipated to have a relatively high melting point and exhibit the characteristic thermal stability of the 1,2,4-triazole core. The detailed DSC and TGA protocols presented herein offer a clear roadmap for the empirical determination of its thermal profile. A thorough understanding of these properties is indispensable for the advancement of its applications in drug development and materials science, ensuring both safety and optimal performance. Further experimental and computational studies are warranted to fully elucidate the thermal behavior of this promising molecule.

References

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025). Preprints.org.
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025). PMC.
  • Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. (2017). Journal of Loss Prevention in The Process Industries.
  • Characterizing Solid Compounds by DSC and TGA. (n.d.).
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025). MDPI.
  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. (2025).
  • Synthesis and Bioactivity of Novel 1-Substituted-1H-1,2,3-triazole-4-carboxamide. (n.d.).
  • A Comprehensive Comparison of TGA and DSC in Chemistry. (2024). Microbioz India.
  • Thermochemistry of amino-1,2,4-triazole derivatives. (2025).
  • DSC vs TGA: A Simple Comparison Guide. (2026).
  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022).
  • Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. (n.d.).
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.).
  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022).
  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager.
  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).
  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transform
  • N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transform
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PMC.

Sources

role of 1,2,4-triazole-1-carboxamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 1,2,4-Triazole-1-Carboxamide in Medicinal Chemistry: A Technical Guide

Part 1: Core Directive & Structural Distinction

Executive Summary In medicinal chemistry, 1,2,4-triazole-1-carboxamide represents a distinct chemical entity often overshadowed by its isomer, 1,2,4-triazole-3-carboxamide (the aglycon of the antiviral Ribavirin). While the 3-isomer is a celebrated pharmacophore for IMPDH inhibition, the 1-carboxamide serves a fundamentally different dual role:[1]

  • Reactive Intermediate/Reagent: It functions as a "carbamoyl transfer" agent, leveraging the lability of the N1–carbonyl bond to synthesize ureas and fused heterocycles.[1]

  • Agrochemical Scaffold: It forms the core of specific herbicides (e.g., Cafenstrole), where the N1-substitution is stable enough to exert biological effects before metabolic cleavage.[1]

This guide focuses on the 1-carboxamide isomer, detailing its synthetic utility as a phosgene-free carbamoylating agent and its application in constructing fused nitrogenous systems (azapurines).[1]

Part 2: Structural Identity & Chemical Logic

The Isomer Challenge: 1- vs. 3-Carboxamide

Understanding the reactivity profile requires distinguishing the two primary isomers.[1] The 1,2,4-triazole ring exhibits annular tautomerism, but substitution fixes the structure.

  • 1,2,4-Triazole-3-carboxamide (Virazole Base):

    • Structure: Carboxamide group at C3.[1][2][3] N1 is usually unsubstituted (or glycosylated in Ribavirin).

    • Role: Antiviral pharmacophore; stable to hydrolysis; mimics Guanosine.[1]

  • 1,2,4-Triazole-1-carboxamide (The Topic):

    • Structure: Carboxamide group attached to the ring Nitrogen (N1).[1]

    • Reactivity: The N1–C(=O) bond is electronically activated (similar to an imidazolide in CDI).[1] It is susceptible to nucleophilic attack, making it a carbamoyl donor .[1]

Synthetic Utility: The Carbamoyl Transfer Reagent

The 1-carboxamide moiety is synthetically equivalent to an "activated urea."[1] Unlike stable amides, the triazole ring acts as a leaving group under specific conditions, allowing the transfer of the carboxamide unit to other nucleophiles (amines, alcohols).

Mechanism of Action: The electron-deficient triazole ring pulls density from the carbonyl carbon, making it highly electrophilic.[1]

  • Reaction:

    
    
    
  • Advantage: Avoids the use of phosgene or isocyanates for urea synthesis.[1]

Part 3: Medicinal & Agrochemical Applications

Precursor to Fused Heterocycles (5-Azapurines)

One of the most critical roles of 1,2,4-triazole-1-carboxamide (specifically the 5-amino derivative) is as a building block for 1,2,4-triazolo[1,5-a][1,3,5]triazines , also known as 5-azapurines.[4] These compounds are isosteres of purines and act as Adenosine Receptor antagonists and Xanthine Oxidase inhibitors.

  • Cyclization Logic: The ortho-relationship between the 5-amino group and the 1-carboxamide allows for ring closure using one-carbon synthons (e.g., orthoesters).[1]

The Agrochemical Scaffold (Cafenstrole Class)

While rare in human drugs due to hydrolytic instability, the N1-carbamoyl group is central to the "Cafenstrole" class of herbicides.

  • Compound: Cafenstrole (N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide).[1]

  • MOA: The 1-carboxamide group is essential for transport and binding to the target enzyme (VLCFA elongase inhibition).[1]

  • Medicinal Relevance: This validates the N1-carbamoyl triazole as a viable scaffold for targets requiring lipophilic, neutral headgroups that can eventually release the free triazole in vivo.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,2,4-Triazole-1-Carboxamide Derivatives

Use this protocol to synthesize stable N1-carbamoyl derivatives for biological screening.

Reagents:

  • 1H-1,2,4-Triazole (1.0 eq)

  • Carbamoyl Chloride (e.g., N,N-diethylcarbamoyl chloride) OR Isocyanate (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2,4-triazole (10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.

  • Deprotonation: Add TEA (12 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Addition: Add the carbamoyl chloride (11 mmol) dropwise via syringe, maintaining temperature < 5°C.

    • Note: The reaction is exothermic.[1] Control heat to prevent polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product is usually less polar than the starting triazole.

  • Workup: Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry over Na2SO4, concentrate in vacuo. Recrystallize from Ethanol/Hexane.[1]

    • Yield Expectation: 75–90%.

Protocol B: Cyclization to 5-Azapurines

Use this to convert 5-amino-1,2,4-triazole-1-carboxamide into a bioactive fused system.[1]

  • Reactant: Suspend 5-amino-1,2,4-triazole-1-carboxamide (5 mmol) in Triethyl Orthoformate (TEOF, 15 mL).

  • Reflux: Heat the mixture to reflux (146°C) for 8 hours. The solid will dissolve as the reaction proceeds.

  • Mechanism: TEOF provides the "C2" carbon of the new pyrimidine ring.[1] The amino group attacks the orthoester, followed by intramolecular cyclization onto the carboxamide carbonyl.

  • Isolation: Cool to RT. The product (7-ethoxy-1,2,4-triazolo[1,5-a][1,3,5]triazine) often precipitates. Filter and wash with cold ether.

Part 5: Visualization & Pathways

Diagram 1: Reactivity & Cyclization Pathways

This diagram illustrates the divergence between the 1-carboxamide acting as a reagent (Pathway A) versus a scaffold precursor (Pathway B).[1]

TriazolePathways Triazole 1,2,4-Triazole Carbamoyl 1,2,4-Triazole-1-Carboxamide (The Core) Triazole->Carbamoyl Synthesis Urea Substituted Urea (R-NH-CO-NH2) Carbamoyl->Urea Pathway A: Reagent Use Azapurine 5-Azapurine (Fused Heterocycle) Carbamoyl->Azapurine Pathway B: Scaffold Use Reagent1 + Isocyanate / Carbamoyl Chloride Reagent2 + Amine (R-NH2) (Carbamoyl Transfer) Reagent3 + Orthoester (Cyclization)

Caption: Pathway A shows the "Reagent" role (urea synthesis).[1] Pathway B shows the "Scaffold" role (cyclization to bioactive heterocycles).[4]

Diagram 2: Structural Comparison (Isomerism)

Clarifying the critical difference between the reagent (1-isomer) and the drug (3-isomer).

Isomers cluster_0 The Topic (Reagent/Agrochemical) cluster_1 The Antiviral (Ribavirin Base) Iso1 1,2,4-Triazole-1-Carboxamide (N1-Substitution) Reactive: Carbamoyl Donor Iso3 1,2,4-Triazole-3-Carboxamide (C3-Substitution) Stable: IMPDH Inhibitor Iso1->Iso3 NOT Interconvertible under physiological conditions

Caption: Structural distinction between the reactive 1-carboxamide (topic) and the stable 3-carboxamide (antiviral).

Part 6: Data Summary

Feature1,2,4-Triazole-1-Carboxamide1,2,4-Triazole-3-Carboxamide
Primary Role Synthetic Reagent / AgrochemicalAntiviral Drug (Ribavirin)
Bond Stability Labile (N1-CO) .[1] Hydrolyzes to triazole + CO2/Amine.[1]Stable (C3-CO) . Metabolically robust.
Reactivity Electrophilic (Carbamoyl donor).[1]Nucleophilic (at N1).[1]
Key Application Synthesis of Ureas, 5-Azapurines, Herbicides.Treatment of HCV, RSV (Viral replication).
Toxicity Potential release of isocyanates/ammonia upon breakdown.[1]Hemolytic anemia (Ribavirin side effect).

References

  • Ma, Y., et al. (2006).[5] Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry. Link

  • Potapov, A. (2006).[1][4] 1,2,4-Triazolo[1,5-a][1,3,5]triazines (5-Azapurines): Synthesis and Biological Activity. Heterocycles. Link

  • Izumi, K., et al. (1985). Herbicidal properties of 1-carbamoyl-3-substituted-1,2,4-triazole derivatives. Journal of Pesticide Science. Link

  • Sidwell, R. W., et al. (1972). Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide.[1] Science. Link

  • Larsen, J. S., et al. (2005). Use of 1,1'-Carbonylditriazole (CDT) for the coupling of amino acids. Organic Process Research & Development. Link

Sources

1H-1,2,4-Triazole-1-Carboxamide: Technical Safety & Reactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth safety and handling analysis of 1H-1,2,4-triazole-1-carboxamide , structured for researchers and drug development professionals.

Executive Summary & Substance Identity

1H-1,2,4-triazole-1-carboxamide (CAS: 35101-89-4) is a reactive heterocyclic intermediate distinct from its isomer, the antiviral precursor 1,2,4-triazole-3-carboxamide.[1] Functionally, it acts as a carbamoyl transfer reagent .[1] Upon contact with nucleophiles (including biological tissue) or moisture, it degrades to release 1,2,4-triazole , a known reproductive toxin.

This guide treats the substance not merely as a static solid, but as a moisture-sensitive active amide requiring strict engineering controls to prevent hydrolytic degradation and toxic exposure.

Chemical Identity Table
ParameterData
CAS Number 35101-89-4
IUPAC Name 1H-1,2,4-Triazole-1-carboxamide
Synonyms 1-Carbamoyl-1,2,4-triazole; N-Carbamoyltriazole
Molecular Formula C

H

N

O
Molecular Weight 112.09 g/mol
Structural Feature Exocyclic amide attached to N1 (Active Urea moiety)
Key Impurity/Metabolite 1,2,4-Triazole (CAS 288-88-0) [Reprotox 1B]

Hazard Identification & Mechanism (GHS)

As a Senior Application Scientist, I classify this compound’s hazards based on its intrinsic reactivity and its degradation products . Standard SDSs often miss the "prodrug-like" activation of this molecule.

Core Hazard Classification
Hazard ClassCategoryHazard StatementMechanism of Action
Reproductive Toxicity 1B H360FD: May damage fertility.[1] May damage the unborn child.Metabolic Release: In vivo hydrolysis releases 1,2,4-triazole, a potent inhibitor of CYP450 enzymes involved in steroidogenesis (e.g., aromatase).
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[1]Systemic absorption of the triazole moiety.[1]
Serious Eye Damage 2A H319: Causes serious eye irritation.[1]Acylation: The carbamoyl group reacts with corneal proteins; acidic hydrolysis products irritate mucous membranes.[1]
Skin Sensitization 1 H317: May cause an allergic skin reaction.[1]Haptenization of skin proteins via carbamoylation.[1]
The "Active Urea" Danger Mechanism

Unlike stable amides, 1-substituted triazoles possess a weakened N-C(=O) bond due to the electron-withdrawing nature of the triazole ring.[1] This makes the carbonyl carbon highly electrophilic.

Toxicological Pathway:

  • Exposure: Inhalation or ingestion.[1]

  • Activation: Hydrolysis by mucosal moisture or plasma esterases.[1]

  • Release: Generates 1,2,4-triazole (systemic toxin) and Cyanic acid/Ammonia (local irritants).[1]

ToxicityMechanism cluster_0 Compound Stability cluster_1 Physiological Reaction (pH 7.4) cluster_2 Toxic Endpoint Compound 1H-1,2,4-Triazole-1-carboxamide Hydrolysis Hydrolytic Cleavage (Spontaneous/Enzymatic) Compound->Hydrolysis Moisture/Esterase Triazole 1,2,4-Triazole (CAS 288-88-0) Hydrolysis->Triazole Byproducts NH3 + CO2 Hydrolysis->Byproducts Target CYP450 Inhibition (Teratogenicity) Triazole->Target Systemic Absorption

Figure 1: Mechanism of toxicity via hydrolytic degradation to the reprotoxic 1,2,4-triazole pharmacophore.[1]

Experimental Handling & Engineering Controls

To maintain scientific integrity, handling protocols must prevent moisture ingress (which degrades the reagent) and operator exposure .[1]

A. Storage & Stability[1]
  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The N1-carbamoyl bond is susceptible to hydrolysis by atmospheric moisture.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Tightly sealed glass or PTFE. Avoid metals that may catalyze decomposition.[1]

B. Synthesis & Usage Protocol

Causality: The high electrophilicity that makes this a good reagent also makes it a potent sensitizer.[1]

  • Weighing: Must be performed in a Glove Box or a Vented Balance Enclosure (HEPA filtered).[1] Never weigh on an open bench.

  • Solvent Selection: Use anhydrous aprotic solvents (CH

    
    Cl
    
    
    
    , THF, DMF). Avoid protic solvents (MeOH, Water) which will decompose the reagent immediately.
  • Quenching: Do not quench reactions directly with water if large excess reagent remains.[1] Use a buffered amine solution (e.g., Tris or dilute ammonium hydroxide) to consume the carbamoyl group safely before aqueous workup.

C. Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory P3 / N100 Respirator or PAPRPrevents inhalation of dust which hydrolyzes in the lungs.[1]
Dermal Double Nitrile Gloves (0.11 mm min)Standard nitrile provides splash protection; double gloving prevents permeation of the organic solution.[1]
Ocular Chemical Goggles Safety glasses are insufficient for reactive acylating agents that can cause corneal opacity.[1]

Emergency Response & Decontamination

This protocol is self-validating: it uses chemical logic to neutralize the hazard rather than just diluting it.[1]

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (10m radius).

  • Neutralize: Do not use water initially (generates gas/heat).[1] Cover with dry lime or soda ash to mix.

  • Collect: Scoop into a dry container.

  • Decontaminate Surface: Wash the surface with a 10% Sodium Carbonate solution.[1]

    • Mechanism:[1][2][3][4] Alkaline hydrolysis rapidly cleaves the amide to the triazole salt and carbonate, which are water-soluble and non-volatile, facilitating safe removal.

First Aid
  • Eye Contact: Flush with water for 15 minutes. Critical: Consult an ophthalmologist immediately. The acylation of corneal tissue is irreversible if not treated.[1]

  • Ingestion: Do NOT induce vomiting. The compound may degrade to release gas (CO

    
    /NH
    
    
    
    ) causing gastric distension.[1] Administer activated charcoal if conscious.

Synthesis & Application Logic

For researchers utilizing this compound as a building block (e.g., for Amicarbazone analogs or urea synthesis):

SynthesisWorkflow cluster_inputs Reagents cluster_products Outcome Amines Nucleophile (R-NH2) Reaction Carbamoylation Reaction (Anhydrous THF, 0°C) Amines->Reaction TriazoleCarbox 1H-1,2,4-Triazole-1-carboxamide TriazoleCarbox->Reaction Urea Target Urea (R-NH-CO-NH2) Reaction->Urea Nucleophilic Attack Byproduct 1,2,4-Triazole (Recycle/Dispose) Reaction->Byproduct Leaving Group

Figure 2: Synthesis workflow utilizing the reagent as a carbamoyl transfer agent.[1] Note the stoichiometric release of 1,2,4-triazole.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 285657, 1H-1,2,4-Triazole-1-carboxamide. PubChem.[1][5] Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole (Hydrolysis Product Hazards). ECHA. Available at: [Link]

Sources

An In-depth Technical Guide to the Metabolic Pathways of 1H-1,2,4-triazole-1-carboxamide in Plants

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of 1H-1,2,4-triazole-1-carboxamide in plants. As a compound of significant interest within the agrochemical and pharmaceutical research spheres, understanding its metabolic fate is paramount for assessing its efficacy, environmental impact, and potential for bioaccumulation. This document synthesizes current knowledge on xenobiotic metabolism in plants to propose a putative metabolic pathway for 1H-1,2,4-triazole-1-carboxamide. Furthermore, it offers detailed experimental protocols for researchers to investigate these pathways, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the study of heterocyclic compounds in biological systems.

Introduction: The Significance of 1H-1,2,4-triazole-1-carboxamide

The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of biologically active compounds, including fungicides, herbicides, and pharmaceuticals.[1][2] 1H-1,2,4-triazole-1-carboxamide, as a derivative, holds potential for various applications. Its efficacy and environmental persistence are intrinsically linked to its metabolic transformation within plant tissues. The study of these metabolic pathways is not merely an academic exercise; it is a critical component of regulatory assessment and the development of more effective and safer chemical agents.

Plants have evolved sophisticated enzymatic machinery to metabolize foreign compounds (xenobiotics), a process that generally unfolds in three phases:

  • Phase I: Modification: Introduction or exposure of functional groups (e.g., -OH, -NH2, -COOH) through oxidation, reduction, or hydrolysis.[1][3]

  • Phase II: Conjugation: The modified xenobiotic is conjugated with endogenous molecules like sugars, amino acids, or glutathione to increase water solubility and reduce toxicity.[2][4][5]

  • Phase III: Compartmentation: The conjugated metabolites are transported and sequestered in cellular compartments, primarily the vacuole, or integrated into insoluble residues.[1]

This guide will dissect the probable metabolic journey of 1H-1,2,4-triazole-1-carboxamide through these phases, providing a theoretical framework and the practical means to validate it.

Proposed Metabolic Pathways of 1H-1,2,4-triazole-1-carboxamide in Plants

Based on the established principles of xenobiotic metabolism in plants and the chemical structure of 1H-1,2,4-triazole-1-carboxamide, a putative metabolic pathway is proposed. This pathway involves a series of enzymatic reactions leading to the detoxification and sequestration of the parent compound.

Phase I: Initial Modifications

The initial metabolic attack on 1H-1,2,4-triazole-1-carboxamide is likely to involve two primary types of reactions: hydrolysis of the carboxamide group and oxidation of the triazole ring.

  • Hydrolysis: The carboxamide bond is susceptible to hydrolysis by amidase enzymes, yielding 1H-1,2,4-triazole and carbamic acid.[6] The latter is unstable and would likely decompose to ammonia and carbon dioxide. This is a crucial detoxification step, as the resulting 1,2,4-triazole is a known metabolite of many triazole fungicides.

  • Oxidation: Cytochrome P450 monooxygenases (CYPs) are key enzymes in the oxidation of a vast array of xenobiotics.[7][8][9][10] For 1H-1,2,4-triazole-1-carboxamide, CYP-mediated hydroxylation could occur on the triazole ring, forming hydroxylated intermediates.

A third, less direct, but plausible initial step could be the cleavage of the N-C bond between the triazole ring and the carboxamide group, also potentially mediated by oxidative enzymes.

Phase_I_Metabolism Parent 1H-1,2,4-triazole-1-carboxamide Hydrolysis_Product 1H-1,2,4-triazole + CO2 + NH3 Parent->Hydrolysis_Product Amidase Oxidation_Product Hydroxylated 1H-1,2,4-triazole- 1-carboxamide Parent->Oxidation_Product Cytochrome P450

Caption: Proposed Phase I metabolic reactions of 1H-1,2,4-triazole-1-carboxamide.

Phase II: Conjugation for Detoxification

The products of Phase I reactions, now bearing reactive functional groups, are primed for conjugation with endogenous molecules. This phase significantly increases the water solubility of the metabolites, facilitating their transport and sequestration.

  • Glutathione Conjugation: The triazole ring or its hydroxylated derivatives can be targets for glutathione S-transferases (GSTs), leading to the formation of glutathione conjugates.[11][12][13] This is a common detoxification pathway for a wide range of xenobiotics.

  • Sugar Conjugation: The hydroxylated metabolites formed in Phase I can be glycosylated by UDP-glucosyltransferases (UGTs), forming O-glucosides. The free 1H-1,2,4-triazole can also undergo N-glucosylation.[3]

  • Amino Acid Conjugation: The free 1H-1,2,4-triazole can be conjugated with amino acids. A well-documented pathway for triazole fungicides is the formation of triazole alanine (TA) through conjugation with serine. Further metabolism can lead to triazole acetic acid (TAA) and triazole lactic acid (TLA).

Phase_II_Metabolism cluster_PhaseI Phase I Metabolites cluster_PhaseII Phase II Conjugates Triazole 1H-1,2,4-triazole Glutathione_Conj Glutathione Conjugate Triazole->Glutathione_Conj GSTs TA Triazole Alanine (TA) Triazole->TA Serine Conjugation Hydroxylated_Parent Hydroxylated Parent Glucoside_Conj Glucoside Conjugate Hydroxylated_Parent->Glucoside_Conj UGTs TAA Triazole Acetic Acid (TAA) TA->TAA Oxidation TLA Triazole Lactic Acid (TLA) TA->TLA Reduction/Oxidation

Caption: Proposed Phase II conjugation pathways for metabolites of 1H-1,2,4-triazole-1-carboxamide.

Phase III: Sequestration and Final Fate

The water-soluble conjugates formed in Phase II are actively transported into the plant's vacuole for long-term storage or are incorporated into cell wall components (insoluble residues). This compartmentalization effectively removes the xenobiotic and its metabolites from the cytoplasm, where they could interfere with cellular processes.

Experimental Workflows for Elucidating Metabolic Pathways

To validate the proposed metabolic pathways, a series of well-designed experiments are necessary. The following sections detail the methodologies for in vivo and in vitro studies.

In Vivo Plant Metabolism Studies

These studies involve treating whole plants or plant tissues with 1H-1,2,4-triazole-1-carboxamide and analyzing the resulting metabolites over time. The use of radiolabeled compounds (e.g., ¹⁴C-labeled) is highly recommended for tracking the fate of the molecule.

Experimental Protocol: In Vivo Metabolism in Plant Seedlings

  • Plant Material: Grow sterile seedlings of a model plant (e.g., Arabidopsis thaliana, wheat, or soybean) in a hydroponic or agar-based medium.

  • Treatment: Introduce ¹⁴C-labeled 1H-1,2,4-triazole-1-carboxamide into the growth medium at a defined concentration.

  • Time-Course Sampling: Harvest seedlings at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) post-treatment.

  • Sample Preparation:

    • Separate roots and shoots.

    • Homogenize the plant tissues in a suitable extraction solvent (e.g., 80% methanol).

    • Centrifuge to pellet insoluble material.

  • Metabolite Extraction and Analysis:

    • Analyze the supernatant directly using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and a mass spectrometer (LC-MS/MS).

    • Characterize the metabolites based on their retention times, mass-to-charge ratios (m/z), and fragmentation patterns, comparing them to synthesized standards where possible.

  • Analysis of Insoluble Residues: The pellet from the centrifugation step can be further analyzed to quantify the amount of radioactivity incorporated into insoluble cell components.

In_Vivo_Workflow Start Plant Seedling Growth Treatment Treatment with Radiolabeled Compound Start->Treatment Sampling Time-Course Sampling Treatment->Sampling Separation Separate Roots and Shoots Sampling->Separation Homogenization Homogenization & Extraction Separation->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Supernatant_Analysis Pellet_Analysis Analysis of Insoluble Residues Centrifugation->Pellet_Analysis Data_Analysis Metabolite Identification & Quantification Supernatant_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo plant metabolism studies.

In Vitro Enzyme Assays

In vitro assays using isolated plant enzymes or microsomal fractions are crucial for identifying the specific enzymes responsible for the metabolic transformations observed in vivo.

Experimental Protocol: Cytochrome P450-Mediated Metabolism

  • Enzyme Source: Isolate microsomes from plant tissues (e.g., etiolated seedlings, which are rich in CYPs).

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Plant microsomes

    • 1H-1,2,4-triazole-1-carboxamide

    • NADPH (as a cofactor for CYPs)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile) and extract the metabolites.

  • Analysis: Analyze the extracted metabolites by LC-MS/MS to identify oxidation products.

  • Control Experiments:

    • No NADPH: To confirm the reaction is NADPH-dependent.

    • Boiled microsomes: To ensure the reaction is enzymatic.

    • Inhibitor studies: Use known CYP inhibitors (e.g., piperonyl butoxide) to confirm CYP involvement.

Experimental Protocol: Glutathione S-Transferase (GST) Conjugation Assay

  • Enzyme Source: Prepare a cytosolic fraction from plant tissues, which contains soluble GSTs.

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Cytosolic protein extract

    • 1H-1,2,4-triazole-1-carboxamide (or its Phase I metabolite)

    • Reduced glutathione (GSH)

  • Incubation: Incubate the reaction mixture at an optimal temperature.

  • Analysis: Monitor the formation of the glutathione conjugate using LC-MS/MS. A characteristic loss of the glutamyl moiety from the glutathione conjugate is often observed in MS/MS fragmentation.

Data Presentation and Interpretation

Quantitative data from metabolic studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Distribution of Radioactivity in Wheat Seedlings after 72h Treatment with ¹⁴C-1H-1,2,4-triazole-1-carboxamide

Metabolite% of Applied Radioactivity in Shoots% of Applied Radioactivity in Roots
Parent Compound 5.210.8
1H-1,2,4-triazole (TRZ) 15.722.5
Triazole Alanine (TA) 25.318.1
Triazole Acetic Acid (TAA) 8.95.4
Glucoside Conjugate 12.17.3
Insoluble Residues 6.510.2
Total Identified 73.7 74.3

Concluding Remarks and Future Directions

The metabolic pathways of 1H-1,2,4-triazole-1-carboxamide in plants are likely to be a complex interplay of hydrolysis, oxidation, and conjugation reactions, leading to its detoxification and sequestration. The proposed pathways in this guide provide a solid foundation for further experimental investigation. Future research should focus on:

  • Identification of specific enzyme isoforms: Utilizing proteomic and transcriptomic approaches to identify the specific CYPs, GSTs, and amidases involved in the metabolism.

  • Comparative metabolism across different plant species: Investigating how metabolic pathways differ between crop and non-crop plants.

  • Elucidating the structure of unknown metabolites: Employing advanced analytical techniques like high-resolution mass spectrometry and NMR to fully characterize novel metabolites.

A thorough understanding of these metabolic processes is essential for the responsible development and use of 1H-1,2,4-triazole-1-carboxamide and other related compounds in both agricultural and pharmaceutical contexts.

References

  • Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications. (2024). MDPI. [Link]

  • Plant metabolism of xenobiotics. (n.d.). PubMed. [Link]

  • Phase II - Introduction | Metabolism of Herbicides or Xenobiotics in Plants. (n.d.). passel. [Link]

  • Conjugating Enzymes Involved in Xenobiotic Metabolism of Organic Xenobiotics in Plants. (2006). Taylor & Francis. [Link]

  • Metabolism of organic xenobiotics in plants: conjugating enzymes and metabolic end points. (2001). Minerva Biotecnologica. [Link]

  • Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants. (n.d.). passel. [Link]

  • Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum. (n.d.). MDPI. [Link]

  • Versatile and Facile One-Pot Biosynthesis for Amides and Carboxylic Acids in E. coli by Engineering Auxin Pathways of Plant. (2021). University of Portsmouth. [Link]

  • Physiological effects of strobilurin and carboxamides on plants: an overview. (n.d.). SciELO. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PMC. [Link]

  • Role of Cytochrome P450 Enzyme in Plant Microorganisms' Communication: A Focus on Grapevine. (2023). PMC. [Link]

  • Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense. (2023). MDPI. [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (n.d.). PMC. [Link]

  • The Role of Cytochromes P450 in Plants. (2023). Encyclopedia.pub. [Link]

  • On the inhibition of plant virus multiplication by ribavirin. (n.d.). PubMed. [Link]

  • In vitro effects of some pesticides on glutathione-s transferase activity. (n.d.). CABI. [Link]

  • Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense. (2023). Digital Commons @ Michigan Tech. [Link]

  • Application of Strobilurins and Carboxamides Improves the Physiology and Productivity of Tomato Plants in a Protected Environment. (2023). MDPI. [Link]

  • The role of plant glutathione S-transferases in herbicide metabolism. (n.d.). Illinois Experts. [Link]

  • The metabolism of fungicides. (n.d.). ResearchGate. [Link]

  • 21.7: Chemistry of Amides. (2022). LibreTexts. [Link]

  • Cyanamide in plant metabolism. (2013). Academic Journals. [Link]

  • The role of glutathione S-transferases (GSTs) in insecticide resistance in crop pests and disease vectors. (2018). PubMed. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI. [Link]

  • The Role of Glutathione Transferases in the Development of Insecticide Resistance. (2016). IntechOpen. [Link]

  • Metabolism and antiviral activity of ribavirin. (2005). PubMed. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). ACS Publications. [Link]

  • Hydrolysis of Naptalam and Structurally Related Amides: Inhibition by Dissolved Metal Ions and Metal (Hydr)Oxide Surfaces. (n.d.). ACS Publications. [Link]

  • Identification and Characterization of Glutathione S-transferase Genes in Spodoptera frugiperda (Lepidoptera: Noctuidae) under Insecticides Stress. (2023). PMC. [Link]

  • Identification of Uncommon Plant Metabolites Based on Calculation of Elemental Compositions Using Gas Chromatography and Quadrupole Mass. (n.d.). Fiehn Lab. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). ResearchGate. [Link]

  • Ribavirin. (n.d.). Wikipedia. [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023). MDPI. [Link]

  • Reactions of the carboxamide group. (n.d.). ResearchGate. [Link]

  • Metabolomics analysis of nitrogen-containing metabolites between two Dendrobium plants. (2020). PMC. [Link]

  • Pesticide-Derived Aromatic Amines and Their Biotransformation. (n.d.). ResearchGate. [Link]

  • Specialized metabolites from plants as a source of new multi-target antiviral drugs: a systematic review. (2023). PMC. [Link]

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Methodological & Application

Application Note: A Guide to Developing a Recrystallization Protocol for the Purification of 1H-1,2,4-triazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust recrystallization protocol for the purification of 1H-1,2,4-triazole-1-carboxamide (CAS 35101-89-4). While specific solubility data for this compound is not widely published, this guide leverages fundamental principles of crystallization, structural analysis, and data from analogous compounds to outline a systematic approach for solvent selection and protocol optimization. Detailed, step-by-step methodologies for solvent screening, single-solvent, and mixed-solvent recrystallization are presented to enable the user to develop a reliable, self-validating purification system.

Introduction: The Imperative for Purity

1H-1,2,4-triazole-1-carboxamide belongs to the 1,2,4-triazole class of nitrogen-containing heterocycles. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical agents with a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The efficacy and safety of any active pharmaceutical ingredient (API) are directly contingent on its purity. The removal of by-products, unreacted starting materials, and other impurities is a critical step in the drug development workflow.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4][5] The method is based on the principle that the solubility of a compound in a solvent generally increases with temperature.[4][6] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound preferentially crystallizes into a more ordered lattice structure, leaving impurities behind in the solution (mother liquor).[5][7]

This guide provides the foundational knowledge and actionable protocols to develop a tailored recrystallization procedure for 1H-1,2,4-triazole-1-carboxamide.

Foundational Principles: Solvent Selection

The success of any recrystallization is critically dependent on the choice of solvent.[6] An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8][9]

Key Characteristics of an Effective Recrystallization Solvent:

  • High Solvating Power at High Temperature: The solvent must completely dissolve the compound at or near its boiling point.[6][10]

  • Low Solvating Power at Low Temperature: The compound should be sparingly or insoluble in the cold solvent to ensure high recovery of the purified crystals.[6][8]

  • Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8][10]

  • Chemical Inertness: The solvent must not react with the compound being purified.[10]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[9]

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent the substance from "oiling out" instead of crystallizing.[9]

Physicochemical Analysis of 1H-1,2,4-triazole-1-carboxamide

To make an informed choice of solvents for screening, we must first analyze the structure of the target molecule and its known physicochemical properties, along with those of its parent heterocycle.

Structure:

1H-1,2,4-triazole-1-carboxamide

The molecule possesses a polar 1,2,4-triazole ring and a hydrogen-bond-donating-and-accepting carboxamide group. This high polarity suggests that polar solvents will be more effective "good" solvents. This is supported by data on the parent compound, 1H-1,2,4-triazole, which is soluble in water and ethanol.[11]

Property1H-1,2,4-triazole-1-carboxamide1H-1,2,4-triazole (Parent Compound)
CAS Number 35101-89-4[12]288-88-0
Molecular Formula C₃H₄N₄O[12]C₂H₃N₃
Molecular Weight 112.09 g/mol [12]69.07 g/mol [11]
Melting Point Not available120-121 °C[11][13]
Boiling Point Not available260 °C (decomposes)[11][13]
Predicted Solubility High in polar solventsSoluble in water, ethanol[11]
Single vs. Mixed-Solvent Systems
  • Single-Solvent System: The ideal approach where one solvent meets all the necessary criteria.

  • Mixed-Solvent System: Used when no single solvent is suitable. This involves a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and an "antisolvent" or "bad" solvent in which the compound is poorly soluble.[8][9] The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise until turbidity (cloudiness) appears, which is then cleared by adding a drop or two of the "good" solvent before cooling.[7] A common and relevant example for a polar molecule like this would be an ethanol/water system.[9]

Experimental Workflow: Developing the Protocol

The following sections provide a logical, step-by-step workflow for determining the optimal solvent system and executing the purification.

Logical Flow for Solvent System Development

The process begins with small-scale screening to identify candidate solvents, followed by optimization and scale-up of the recrystallization protocol.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Protocol Selection cluster_2 Phase 3: Execution & Analysis A Start: Impure 1H-1,2,4-triazole-1-carboxamide B Perform Small-Scale Solubility Tests (Protocol 3.2) A->B C Analyze Results: Identify Potential Single or Mixed Systems B->C D Is a suitable single solvent found? C->D E Select Single-Solvent Protocol (4.1) D->E Yes F Select Mixed-Solvent Protocol (4.2) D->F No G Perform Recrystallization E->G F->G H Analyze Purity & Yield (e.g., mp, HPLC, NMR) G->H I End: Pure Crystalline Product H->I

Caption: Workflow for Recrystallization Protocol Development.

Protocol: Small-Scale Solvent Screening

This initial experiment is crucial for identifying promising solvents using a minimal amount of crude material.

Objective: To test the solubility of 1H-1,2,4-triazole-1-carboxamide in a range of solvents at room temperature and at their boiling points.

Materials:

  • Crude 1H-1,2,4-triazole-1-carboxamide

  • Test tubes (e.g., 10-12) and a test tube rack

  • Graduated pipettes or cylinders

  • Heating mantle or hot water bath

  • Stirring rod

  • Candidate Solvents (from polar to non-polar): Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Acetone, Dichloromethane (DCM), Toluene.

Procedure:

  • Place approximately 20-30 mg of the crude solid into each test tube.

  • To each tube, add 0.5 mL of a different solvent. Vigorously stir or vortex the mixture at room temperature. Record whether the solid is soluble (S), sparingly soluble (SS), or insoluble (I).

  • For solvents where the compound was SS or I at room temperature, heat the mixture gently in a water bath or on a hot plate to the boiling point of the solvent. Stir continuously. Record if the compound dissolves.

  • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Observe if crystal formation occurs. Note the quality and quantity of the crystals.

  • Record all observations in a table.

Data Interpretation Table:

SolventSolubility (Cold) (I, SS, S)Solubility (Hot) (I, SS, S)Crystal Formation on Cooling? (Yes/No/Oiling Out)Suitability
Water
Ethanol
Isopropanol
Acetonitrile
Ethyl Acetate
Acetone
... (other solvents)
  • An ideal single solvent will show 'I' or 'SS' in the cold and 'S' in the hot, with good crystal formation ('Yes').

  • A potential "good" solvent for a mixed pair will show 'S' in both columns.

  • A potential "antisolvent" will show 'I' in both columns.

Detailed Recrystallization Protocols

Based on the screening results, select the appropriate protocol below. For structurally similar triazoles, ethanol and ethanol/water mixtures are often effective and serve as an excellent starting point.[1][14]

Protocol A: Single-Solvent Recrystallization

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling chip. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

  • (Optional) Hot Filtration: If insoluble impurities are present, or if the solution is colored and requires treatment with activated carbon, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals, for example, by air drying on the filter funnel, followed by placing them in a desiccator under vacuum.

Protocol B: Mixed-Solvent (Antisolvent) Recrystallization

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Antisolvent Addition: While the solution is still hot, add the "antisolvent" dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add 1-2 drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization & Cooling: Follow steps 3 and 4 from the Single-Solvent Protocol.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio used for crystallization).

  • Drying: Dry the purified crystals.

G A 1. Dissolve crude solid in minimum hot solvent B 2. Hot filter (if needed) A->B impurities present C 3. Cool slowly to room temperature A->C no impurities B->C D 4. Cool further in ice bath C->D E 5. Collect crystals (vacuum filtration) D->E F 6. Wash with ice-cold solvent E->F G 7. Dry pure crystals F->G

Caption: Step-by-step General Recrystallization Workflow.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Compound's melting point is below the solvent's boiling point; solution is too concentrated.Add more hot solvent to dissolve the oil, then cool again. If it persists, try a lower-boiling point solvent.
No Crystals Form Solution is not saturated (too much solvent used); cooling too fast.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound. Evaporate some solvent to increase concentration.
Poor Recovery Compound is too soluble in the cold solvent; too much solvent used; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use the absolute minimum amount of hot solvent for dissolution. For hot filtration, use a pre-heated funnel and flask.
Colored Crystals Colored impurities are co-crystallizing.Treat the hot solution with a small amount of activated carbon before the hot filtration step.

Conclusion

This application note provides a systematic and scientifically grounded framework for developing a successful recrystallization protocol for 1H-1,2,4-triazole-1-carboxamide. By beginning with a logical solvent screening process and applying the detailed single- and mixed-solvent protocols, researchers can effectively purify this compound. The principles and methodologies described herein are fundamental to process chemistry and drug development, ensuring the high purity required for subsequent applications.

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Google Patents. (1981). US4269987A - Purification of triazoles.
  • Recrystallization I 10. (n.d.). Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Synthesis of Triazole Derivatives with Sterically Hindered Phenol Fragments. Retrieved from [Link]

  • PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ACS Publications. (2009). Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes. Retrieved from [Link]

  • PMC. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for 1,2,4-Triazole-1-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, science-first guide for the development, optimization, and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,2,4-triazole-1-carboxamide. Acknowledging the compound's polar nature, this guide follows a logical progression from analyte characterization and initial parameter selection to systematic optimization and final validation according to ICH guidelines. The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with a framework for creating a reliable, accurate, and precise analytical method suitable for quality control and stability testing.

Introduction: The Analytical Imperative for 1,2,4-Triazole-1-Carboxamide

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and agrochemicals, serving as a critical pharmacophore in numerous antifungal and herbicidal agents.[1][2] 1,2,4-Triazole-1-carboxamide (MW: 112.09 g/mol ) is a small, heterocyclic compound whose purity and concentration must be precisely determined in pharmaceutical formulations and during synthesis.[3] Developing a robust and reliable analytical method is therefore not merely a procedural step but a fundamental requirement for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4]

This guide eschews a rigid template, instead presenting a logical workflow grounded in the specific physicochemical properties of 1,2,4-triazole-1-carboxamide.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's chemical properties. These characteristics dictate every decision, from the choice of chromatographic mode to the composition of the mobile phase.

Table 1: Physicochemical Properties of 1,2,4-Triazole-1-Carboxamide

PropertyValue / CharacteristicImplication for HPLC Method Development
Chemical Structure Chemical structure of 1,2,4-Triazole-1-carboxamideThe presence of the triazole ring and a carboxamide group confers significant polarity.
Molecular Formula C₃H₄N₄OLow molecular weight (112.09 g/mol ).[3]
pKa ~2.45 (for the protonated ring) and ~10.26 (for the neutral molecule)[5][6]The compound is amphoteric. Mobile phase pH must be controlled to maintain a consistent ionization state, which is crucial for reproducible retention and good peak shape.[7]
Predicted logP -0.8 to -1.5 (Estimated based on similar structures)[8][9]The negative logP value indicates high hydrophilicity (polarity). This predicts that retention on traditional reversed-phase (C18) columns may be weak, a primary challenge to overcome.[10]
UV Absorbance Expected UV absorbance due to the heterocyclic aromatic ring.UV detection is a suitable technique. The wavelength of maximum absorbance (λmax) must be experimentally determined for optimal sensitivity.

The key takeaway from this analysis is the analyte's high polarity. This property is the central challenge, and the following method development strategy is designed to address it directly.

Initial HPLC Strategy: Selecting the Right Chromatographic Mode

The high polarity of 1,2,4-triazole-1-carboxamide necessitates a careful choice between two primary HPLC modes: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Start Start: Assess Analyte Polarity Polarity Is Analyte Highly Polar? (e.g., logP < 0) Start->Polarity RPHPLC Primary Approach: Reversed-Phase HPLC (RP-HPLC) (C18, AQ-C18, Polar-Endcapped) Polarity->RPHPLC Yes RetentionCheck Sufficient Retention? (k' > 2) RPHPLC->RetentionCheck HILIC Alternative Approach: HILIC RetentionCheck->HILIC No Final Proceed to Optimization RetentionCheck->Final Yes HILIC->Final

Caption: Logic diagram for selecting the appropriate HPLC method.

Primary Approach: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used chromatographic technique and should be the initial approach.[11] It separates analytes based on their hydrophobicity. While 1,2,4-triazole-1-carboxamide is polar, sufficient retention can often be achieved by:

  • Using columns designed for polar analytes: Such as "AQ" type or polar-endcapped C18 columns, which are stable in highly aqueous mobile phases and prevent phase collapse.

  • Employing highly aqueous mobile phases: Starting with a mobile phase containing a low percentage of organic solvent (e.g., 5% acetonitrile) is critical.[10]

  • Controlling pH: Maintaining the mobile phase pH between 3 and 8 will ensure the analyte is in its neutral, most hydrophobic form, maximizing retention.[7]

Alternative Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

If adequate retention (typically a retention factor k' > 2) cannot be achieved with RP-HPLC, HILIC is the ideal alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is specifically designed for the retention and separation of very polar compounds that elute in or near the void volume in RP-HPLC.

Protocol: Systematic Method Development (RP-HPLC)

This section details a step-by-step protocol for developing a method using the primary RP-HPLC approach.

cluster_0 Phase 1: Setup & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A 1. Define Analytical Goals (e.g., Purity, Assay) B 2. Prepare Standards & Determine λmax A->B C 3. Select Column & Initial Conditions (e.g., 95:5 Water:ACN, pH 4.5) B->C D 4. Perform Scouting Run C->D E 5. Optimize % Organic (Adjust k' & Resolution) D->E F 6. Optimize pH (Fine-tune Selectivity & Peak Shape) E->F G 7. Optimize Temperature (Adjust Efficiency & Pressure) F->G H 8. Check System Suitability (Tailing, Plates, RSD%) G->H H->E Fails Criteria I 9. Method Finalized H->I Meets Criteria

Caption: Experimental workflow for HPLC method development.

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system with a pump (isocratic and gradient capable), autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).[12]

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Consider a polar-endcapped or AQ-type column if retention is poor.

  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and analytical grade buffers (e.g., monobasic potassium phosphate, ammonium acetate, formic acid, trifluoroacetic acid).

  • Standard: A well-characterized reference standard of 1,2,4-triazole-1-carboxamide.

Step 1: Standard and Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the 1,2,4-triazole-1-carboxamide reference standard in a suitable solvent to prepare a stock solution (e.g., 1.0 mg/mL). Due to its polarity, water or a water/acetonitrile mixture (e.g., 90:10 v/v) is a good starting diluent.[13]

  • Working Standard: Dilute the stock solution with the initial mobile phase to a working concentration suitable for injection (e.g., 0.1 mg/mL).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and system from particulate matter.[13]

Step 2: Detector Wavelength Selection (λmax Determination)
  • Using the DAD, scan the working standard solution across a range of wavelengths (e.g., 190-400 nm).

  • Identify the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for the analyte. If multiple absorbance maxima exist, choose one that offers the best signal-to-noise ratio and is free from potential interference from excipients or degradants.

Step 3: Initial Chromatographic Conditions & Scouting Runs

The goal of the first injections is to confirm that the analyte elutes from the column and to get a baseline for optimization.

Table 2: Suggested Starting HPLC Conditions

ParameterInitial ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard starting point for RP-HPLC.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 4.5Buffered aqueous phase to control ionization.[7]
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.[7]
Elution Mode IsocraticStart simple. 95% A : 5% B.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures stable retention times.
Injection Vol. 10 µLA typical starting volume.
Detection UV at determined λmaxFor optimal sensitivity.
Step 4: Method Optimization

Systematically adjust one parameter at a time to achieve the desired chromatographic performance (k' between 2-10, tailing factor between 0.8-1.5, and high plate count).

  • Organic Modifier (%B): Adjust the percentage of acetonitrile to move the peak to the desired retention time. For polar compounds, this may involve very low percentages or a shallow gradient (e.g., 5% to 20% B over 10 minutes).

  • Mobile Phase pH: If peak shape is poor (e.g., fronting or tailing), adjust the buffer pH. Small changes in pH near the analyte's pKa can significantly impact peak shape and retention. A pH of 3-6 is a good range to explore.

  • Buffer Concentration: A buffer concentration of 10-50 mM is usually sufficient. Higher concentrations can improve peak shape for basic compounds but may precipitate at high organic content.

  • Column Temperature: Increasing the temperature typically decreases retention time and viscosity (lowering backpressure) but can also alter selectivity. Evaluate temperatures between 25-40 °C.

Optimized Analytical Method Protocol

The following is an example of a final, optimized method. The exact conditions must be determined experimentally in your laboratory.

Table 3: Final Optimized HPLC Method Parameters

ParameterOptimized Condition
Column Waters Atlantis T3 (C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5% B to 30% B in 10 min, hold at 30% B for 2 min, return to 5% B in 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection UV at 210 nm
System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable part of a self-validating protocol.[14] Inject the working standard five or six times and evaluate the following parameters.

Table 4: Typical System Suitability Acceptance Criteria (based on USP <621>)

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R2))

Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose.[15] The validation protocol should be written and approved before the experiments begin.[16]

Table 5: Validation Parameters and Typical Acceptance Criteria

ParameterPurposeProtocol SummaryTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte.Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak is pure and free from co-elution. Baseline resolved from degradants.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze at least 5 concentrations across the desired range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision studies.As defined by the intended application.
Accuracy The closeness of the measured value to the true value.Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.% Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument.%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the concentration with %RSD < 10%.S/N ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like pH (±0.2 units), column temp (±5 °C), flow rate (±10%), and mobile phase composition (±2%).System suitability criteria are met.

Troubleshooting

Table 6: Common HPLC Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
No Retention / Elutes at Void Mobile phase is too strong; Analyte is too polar for the column.Decrease % organic solvent; Use a polar-endcapped/AQ column; Switch to HILIC mode.
Poor Peak Shape (Tailing) Secondary interactions with column silica; Column overload; pH is near analyte pKa.Adjust mobile phase pH away from pKa; Use a lower sample concentration; Use a highly deactivated (endcapped) column.
Drifting Retention Times Inadequate column equilibration; Column temperature fluctuation; Mobile phase composition changing.Increase equilibration time between runs; Use a column oven; Prepare fresh mobile phase daily.
High Backpressure Column or system frit is plugged; Buffer precipitation.Filter samples; Flush system and reverse-flush column (if permitted by manufacturer); Ensure buffer is soluble in the mobile phase.

Conclusion

This application note outlines a comprehensive and logical strategy for developing a robust, stability-indicating HPLC method for the analysis of 1,2,4-triazole-1-carboxamide. By grounding the experimental design in the analyte's physicochemical properties—specifically its high polarity and amphoteric nature—this guide provides a pathway to an optimized and fully validated method. Adherence to systematic optimization and rigorous validation against ICH guidelines will ensure the final method is fit for its intended purpose in a regulated environment.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]

  • Hawn, G. G., Diehl, P. A., & Talley, C. P. (1983). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science, 21(5), 222–225. Retrieved from [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Element Lab Solutions. (2023). USP 621 Changes. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • PubChem. (n.d.). N'-amino-1,2,4-triazole-1-carboximidamide. Retrieved from [Link]

  • LCGC International. (2022). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Triazole-Carboxamidine. Retrieved from [Link]

  • Sharma, D., et al. (2011). Exploring potential of 1, 2, 4-triazole: a brief review. Pharmacologyonline, 1, 1192-1222. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

  • Russian Journal of General Chemistry. (2018). 5-Amino-1,2,4-triazole-3-carboxamide homologues and their biological potential. Retrieved from [Link]

  • ResearchGate. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents. Retrieved from [Link]

  • Science of Synthesis. (2004). Product Class 14: 1,2,4-Triazoles. Retrieved from [Link]

  • ResearchGate. (2018). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]

Sources

Application Note: Protocol for the Cross-Coupling of 1,2,4-Triazole-1-carboxamide with Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Methodology: Palladium-Catalyzed Buchwald-Hartwig Amidation / Copper-Catalyzed Ullmann-Type Coupling

Introduction & Mechanistic Insights

The 1,2,4-triazole scaffold is a privileged pharmacophore prevalent in numerous biologically active molecules, including JAK2 inhibitors, antifungal agents, and agricultural herbicides (e.g., Cafenstrole derivatives) [1]. The N-arylation of 1,2,4-triazole-1-carboxamide to yield N-aryl-1H-1,2,4-triazole-1-carboxamides is a critical C–N bond-forming step in the synthesis of these compounds.

However, coupling primary amides bearing a triazole ring presents a unique mechanistic challenge: Catalyst Poisoning . The multiple nitrogen atoms within the 1,2,4-triazole ring (N2, N4) are strong σ-donors that can competitively coordinate to the transition metal center (Pd or Cu). This off-cycle binding forms stable, inactive metal complexes, effectively sequestering the catalyst and halting the reaction [2].

To overcome this, the experimental design must enforce strict causality in ligand and base selection:

  • Ligand Selection: Highly sterically demanding, bidentate ligands with wide bite angles (e.g., Xantphos or tBuBrettPhos for Palladium; DMEDA for Copper) are mandatory. These ligands tightly occupy the metal's coordination sphere, preventing the triazole nitrogens from displacing them, while simultaneously accelerating the rate-limiting reductive elimination step [3].

  • Base Selection: While strong bases like NaOtBu are common in aminations, they often cause the nucleophilic cleavage of the carboxamide group. Therefore, milder bases such as Cs₂CO₃ or K₃PO₄ are required. They are basic enough to deprotonate the metal-bound amide intermediate but mild enough to preserve the integrity of the starting materials [4].

Experimental Design & Data Presentation

The choice between Palladium (Buchwald-Hartwig) and Copper (Ullmann-type) catalysis depends heavily on the electronic nature of the aryl halide and the project's economic constraints. Palladium generally offers broader substrate scope and lower reaction temperatures, whereas Copper provides a cost-effective alternative for less complex, electron-deficient aryl halides.

Table 1: Optimization of Reaction Conditions for C–N Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ XantphosCs₂CO₃1,4-Dioxane10085–95Excellent for primary amides; wide bite angle prevents catalyst poisoning.
Pd₂(dba)₃ tBuBrettPhosK₃PO₄t-Amyl OH11088–98Superior for sterically hindered or unactivated aryl chlorides.
CuI DMEDAK₂CO₃Toluene11060–75Cost-effective; requires longer reaction times (24–48h).
CuI 1,10-PhenanthrolineCsFDMF12050–65Moderate yields; more susceptible to competitive triazole coordination.
Table 2: Substrate Scope Compatibility (Pd/Xantphos System)
Aryl Halide TypeExample SubstrateExpected YieldReaction TimeNotes
Electron-Deficient 4-Bromobenzonitrile>90%12 hHighly reactive; rapid oxidative addition.
Electron-Neutral Bromobenzene85%16 hStandard reactivity baseline.
Electron-Rich 4-Bromoanisole75–80%24 hSlower oxidative addition; requires 5 mol% Pd loading.
Sterically Hindered 2-Chlorotoluene70%24 hRequires switch to tBuBrettPhos ligand.

Catalytic Workflow Visualization

The following diagram illustrates the self-validating catalytic cycle of the Palladium-catalyzed Buchwald-Hartwig amidation, specifically tailored for the 1,2,4-triazole-1-carboxamide substrate.

CatalyticCycle Pd0 L_n Pd(0) Active Catalyst OxAdd Oxidative Addition L_n Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmideBind Amide Coordination L_n Pd(II)(Ar)(NH2-CO-Triazole) OxAdd->AmideBind + 1,2,4-Triazole-1-carboxamide Deprot Deprotonation L_n Pd(II)(Ar)(NH-CO-Triazole) AmideBind->Deprot + Cs2CO3 - CsX, - HCO3- RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 + N-Aryl-1,2,4-triazole-1-carboxamide

Figure 1: Palladium-catalyzed Buchwald-Hartwig amidation cycle demonstrating the critical deprotonation and reductive elimination steps required to prevent off-cycle catalyst sequestration.

Step-by-Step Experimental Protocol

The following methodology details the optimized Palladium-catalyzed coupling using Xantphos. This protocol is designed as a self-validating system: the visual color changes of the palladium complex serve as built-in quality control checkpoints indicating the active state of the catalytic cycle.

Equipment & Reagent Preparation
  • Glassware: Oven-dried (120 °C) Schlenk tube or heavy-walled reaction vial with a PTFE septum.

  • Atmosphere: High-purity Argon or Nitrogen (Schlenk line required).

  • Reagents:

    • 1,2,4-triazole-1-carboxamide (1.2 equiv, 1.2 mmol)

    • Aryl bromide (1.0 equiv, 1.0 mmol)

    • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

    • Xantphos (0.06 equiv, 6 mol%)

    • Cs₂CO₃ (1.5 equiv, 1.5 mmol) - Must be finely milled and dried under vacuum at 80 °C prior to use.

    • Anhydrous 1,4-Dioxane (5.0 mL) - Sparged with Argon for 30 minutes.

Reaction Assembly (Inert Atmosphere Handling)
  • Solid Addition: To the cooled, argon-flushed Schlenk tube, add Pd₂(dba)₃, Xantphos, Cs₂CO₃, and 1,2,4-triazole-1-carboxamide. If the aryl halide is a solid, add it during this step.

  • Evacuation/Backfill Cycle: Seal the tube. Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times . Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Failure to rigorously exclude oxygen will result in the formation of inactive Pd(II) black, halting the reaction.

  • Liquid Addition: Using a gas-tight syringe, inject the anhydrous, degassed 1,4-Dioxane. If the aryl halide is a liquid, inject it now.

  • Catalyst Activation: Stir the mixture at room temperature for 5 minutes. Checkpoint: The solution should transition from a dark purple/black (Pd₂(dba)₃) to a deep red/orange, indicating the formation of the active L_nPd(0) species.

Reaction Execution & Monitoring
  • Heating: Submerge the Schlenk tube into a pre-heated oil bath at 100 °C . Stir vigorously (≥ 800 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.

  • Monitoring: After 12 hours, sample 50 µL of the reaction mixture under Argon. Dilute with EtOAc, filter through a small Celite plug, and analyze via LC-MS or TLC (Eluent: EtOAc/Hexanes).

  • Completion: The reaction is deemed complete when the aryl halide is fully consumed. Prolonged heating past completion can lead to product degradation or protodehalogenation.

Work-up & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc).

  • Filtration: Filter the crude mixture through a pad of Celite to remove the inorganic salts (Cs₂CO₃, CsBr) and precipitated palladium black. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Note: N-aryl-1H-1,2,4-triazole-1-carboxamides are highly polar. A gradient elution starting from 20% EtOAc in Hexanes ramping up to 100% EtOAc, or transitioning to 5% MeOH in DCM, is typically required for successful elution.

References

  • Ma, Y., Liu, R., Gong, X., & Song, G. (2006). Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry, 54(20), 7724-7728.[Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104.[Link]

  • Monnier, F., & Taillefer, M. (2013). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Beilstein Journal of Organic Chemistry, 7, 58-82.[Link]

using 1h-1,2,4-triazole-1-carboxamide in agrochemical fungicide formulation

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for the formulation, analysis, and application of 1H-1,2,4-triazole-1-carboxamide (often utilized as a bioactive scaffold, prodrug, or intermediate in sterol biosynthesis inhibitor fungicides).

Application Note: 1H-1,2,4-Triazole-1-Carboxamide in Agrochemicals

Molecule Profile & Mechanism
  • Identity: 1H-1,2,4-triazole-1-carboxamide (CAS: 3641-08-5).

  • Role: Unlike stable C-substituted triazoles (e.g., Tebuconazole), the N1-carboxamide moiety is chemically active. It often functions as a masked precursor (prodrug) that hydrolyzes to release the active 1,2,4-triazole ring or acts as a carbamoylating agent against fungal enzymes.

  • Target: Primary mode of action is Sterol Biosynthesis Inhibition (SBI) , specifically targeting C14-demethylase (CYP51) in the fungal ergosterol pathway.

  • Key Challenge: The N1-carbonyl bond is susceptible to hydrolysis. Formulation must prioritize pH stability and water activity control to prevent premature degradation.

Part 1: Formulation Protocols

Protocol A: Pre-Formulation Stability Profiling

Objective: Determine the hydrolytic stability of the N1-carboxamide bond to select the correct carrier system (Aqueous vs. Anhydrous).

Materials:

  • Active Ingredient (AI): >98% purity.

  • Buffers: pH 4, 7, 9.

  • Solvents: Acetone, Methanol, Aromatic 200.

Procedure:

  • Stock Solution: Dissolve 100 mg AI in 10 mL Acetonitrile.

  • Hydrolysis Stress: Spike 1 mL stock into 9 mL of each buffer (pH 4, 7, 9). Incubate at 54°C for 2 weeks (CIPAC MT 46.3 accelerated aging condition).

  • Analysis: Analyze via HPLC (Protocol C) at Day 0, 7, and 14.

  • Decision Matrix:

    • <5% Degradation: Proceed with Suspension Concentrate (SC) (Water-based).

    • >5% Degradation: Proceed with Emulsifiable Concentrate (EC) or Oil Dispersion (OD) (Anhydrous).

Note: N-carbamoyl triazoles are typically base-labile. Acidic to neutral buffering is usually required.

Protocol B: Preparation of Suspension Concentrate (500 SC)

Context: Assuming the molecule passes stability testing at neutral/acidic pH. This formulation maximizes safety and leaf coverage.

Target Composition (1 L Batch):

ComponentFunctionQuantity (g/L)
1H-1,2,4-triazole-1-carboxamide Active Ingredient 500.0
Morwet® D-425 (Naphthalene sulfonate)Dispersant30.0
Pluronic® PE 10500Wetting Agent10.0
Propylene GlycolAntifreeze60.0
Silicon emulsion (e.g., SAG 1572)Antifoam2.0
Xanthan Gum (2% soln)Rheology Modifier40.0
Citric AcidpH Buffer (Target pH 5-6)q.s.
WaterCarrierBalance to 1 L

Step-by-Step Methodology:

  • Slurry Preparation (Pre-mix):

    • In a 2L stainless steel vessel, charge the water, propylene glycol, and antifoam.

    • Add wetting and dispersing agents (Morwet/Pluronic) under low shear (300 rpm).

    • Slowly add the AI powder while increasing agitation to 1000 rpm to prevent clumping.

    • Adjust pH to 5.5 using Citric Acid. Critical: High pH may cleave the carboxamide.

  • Wet Milling:

    • Transfer slurry to a bead mill (e.g., Dyno-Mill).

    • Media: 0.8–1.0 mm Yttrium-stabilized Zirconium oxide beads.

    • Cycle: Recirculate until particle size reaches D90 < 5 µm (Laser Diffraction).

    • Cooling: Maintain jacket temperature < 30°C to prevent thermal degradation.

  • Let-down (Finishing):

    • Transfer milled base to a blending tank.

    • Add Xanthan Gum gel slowly under low shear to achieve viscosity of 800–1200 cP (Brookfield).

    • Filter through a 100-mesh screen to remove bead fragments.

Part 2: Analytical & Validation Protocols

Protocol C: HPLC-UV Quantification Method

Objective: Quantify AI and detect the primary degradation product (1,2,4-Triazole).

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Triazole ring absorption).

  • Injection: 10 µL.

System Suitability:

  • Retention Time (RT): 1,2,4-triazole (early eluting, ~2 min) vs. 1-Carboxamide derivative (~5-7 min).

  • Resolution (Rs): > 2.0 between parent and metabolite.

Part 3: Visualization of Processes

Figure 1: Mechanism of Action (Sterol Biosynthesis Inhibition)

The diagram below illustrates how the triazole-carboxamide interferes with fungal cell membrane formation.

G AI 1H-1,2,4-triazole-1-carboxamide (Formulated AI) Leaf Plant Leaf Surface (Deposition) AI->Leaf Spraying Uptake Fungal Uptake (Translaminar) Leaf->Uptake Penetration Hydrolysis Hydrolysis/Activation (Release of Triazole Ring) Uptake->Hydrolysis Metabolic/Chemical Cleavage Target Target Enzyme: C14-Demethylase (CYP51) Hydrolysis->Target Binds Heme Iron Pathway Ergosterol Biosynthesis Pathway Target->Pathway Inhibits Demethylation Result Membrane Disruption & Fungal Death Pathway->Result Accumulation of Toxic Sterols

Caption: Pathway of fungicidal activation from application to CYP51 inhibition.

Figure 2: SC Formulation Process Flow

A visual guide to the manufacturing protocol described in Part 1.

SC_Process RawMat Raw Materials (AI, Water, Surfactants) Premix High Shear Mixing (Slurry Prep) RawMat->Premix Milling Bead Milling (Particle Reduction <5µm) Premix->Milling Pump LetDown Let-Down (Add Thickeners/Gum) Milling->LetDown QC QC Analysis (HPLC, Viscosity, pH) LetDown->QC QC->Milling Fail (Particle Size) Pack Packaging QC->Pack Pass

Caption: Step-by-step manufacturing workflow for Suspension Concentrate (SC).

Part 4: Efficacy Testing (Biological Protocol)

Protocol D: In Vitro Mycelial Growth Inhibition

Objective: Determine EC50 values against key pathogens (e.g., Botrytis cinerea, Fusarium graminearum).

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Dosing: Add formulated fungicide to molten agar to achieve final concentrations of 0.1, 1, 5, 10, 50, 100 ppm. Pour plates.

  • Inoculation: Place a 5mm mycelial plug of the pathogen in the center of the plate.

  • Incubation: Incubate at 25°C for 5–7 days (darkness).

  • Measurement: Measure colony diameter (mm) perpendicular to the plug.

  • Calculation:

    
    
    (Where C = Control diameter, T = Treated diameter).
    

References

  • U.S. EPA. (2011). Amicarbazone: Human Health Risk Assessment. (Discusses 1,2,4-triazole-1-carboxamide as a key metabolite/moiety). Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • University of Hertfordshire. (2025). Amicarbazone and its Metabolites: PPDB: Pesticide Properties DataBase. Retrieved from [Link][1]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

Sources

1H NMR chemical shifts of 1h-1,2,4-triazole-1-carboxamide in DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution 1H NMR Characterization of 1H-1,2,4-Triazole-1-Carboxamide in DMSO-d6

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The 1H-1,2,4-triazole-1-carboxamide scaffold is a privileged pharmacophore widely utilized in the development of modern agrochemicals (e.g., cafenstrole, amicarbazone) and pharmaceutical agents, particularly kinase inhibitors. Accurate structural elucidation of this moiety is critical for quality control, structure-activity relationship (SAR) studies, and patent claiming. This application note provides an authoritative, self-validating protocol for the acquisition and assignment of the 1H NMR spectrum of 1H-1,2,4-triazole-1-carboxamide using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent system.

Mechanistic Insights: The Physics of the Chemical Shift

As a Senior Application Scientist, it is vital to understand why specific experimental parameters are chosen, rather than simply executing a recipe. The assignment of 1H-1,2,4-triazole-1-carboxamide relies on three fundamental NMR principles:

  • Solvent Selection (DMSO-d6 Causality): DMSO-d6 is selected over CDCl3 or D2O for two reasons. First, the highly polar nature of the triazole-carboxamide system limits its solubility in non-polar solvents. Second, and more importantly, DMSO-d6 lacks exchangeable protons. In protic solvents like D2O or Methanol-d4, the primary amide protons (-CONH2) would undergo rapid deuterium exchange and disappear from the spectrum. DMSO-d6 strongly hydrogen-bonds with the amide protons, slowing their exchange rate and allowing them to be clearly observed [1].

  • Electronic Deshielding & Regiochemistry: The 1,2,4-triazole ring contains two carbon-bound protons: C3-H and C5-H. The attachment of the strongly electron-withdrawing carboxamide group at the N1 position breaks the symmetry of the ring. The C5-H proton, being adjacent to the N1-carbonyl system, experiences profound anisotropic and inductive deshielding, pushing its resonance significantly downfield (~9.10 ppm) compared to the C3-H proton (~8.25 ppm) [2].

  • Restricted Amide Bond Rotation: The C-N bond of the carboxamide group possesses partial double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen. At standard probe temperatures (298 K), this restricts free rotation. Consequently, the two protons of the -NH2 group exist in different magnetic environments (one cis to the carbonyl oxygen, one trans), often appearing as two distinct broad singlets rather than a single integrated peak [3].

Experimental Protocol: A Self-Validating Workflow

To ensure data integrity and reproducibility, this protocol incorporates internal quality control (QC) checkpoints.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 2.0 to 5.0 mg of highly purified 1H-1,2,4-triazole-1-carboxamide. Causality: This concentration range prevents concentration-dependent chemical shift drifting while ensuring sufficient signal-to-noise ratio (SNR) for the broad amide peaks.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (100% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube. Ensure the sample height is at least 4 cm to prevent magnetic field inhomogeneities at the coil edges.

Phase 2: Instrument Setup & Acquisition
  • Temperature Equilibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow the sample to equilibrate at 298 K for exactly 3 minutes.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform gradient shimming (Z1-Z5) until the lock level is stable.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation of the triazole protons, which lack adjacent protons for efficient dipole-dipole relaxation, thereby guaranteeing accurate integration.

    • Number of Scans (NS): 16 to 64 (depending on sample concentration) to ensure the broad amide signals are fully resolved from the baseline noise.

Phase 3: Processing & Self-Validation (QC)
  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transform.

  • Referencing (QC Check 1): Phase and baseline correct the spectrum. Reference the chemical shift scale to the residual pentet of DMSO-d5 at 2.50 ppm .

  • Moisture Assessment (QC Check 2): Inspect the spectrum for the water peak at ~3.33 ppm . Validation: A massive water peak indicates a wet sample, which can catalyze amide proton exchange and artificially broaden or erase the -CONH2 signals. If the water peak integral exceeds the solvent peak, the sample must be re-prepared.

  • Integration (QC Check 3): Integrate the C5-H, C3-H, and NH2 signals. The sum of the triazole ring protons must equal the sum of the amide protons (1:1:2 ratio).

Data Presentation & Spectral Assignment

The following table summarizes the expected quantitative 1H NMR data for the unsubstituted 1H-1,2,4-triazole-1-carboxamide in DMSO-d6 at 298 K.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment Rationale
C5-H 9.00 – 9.30Singlet (s)1HHighly deshielded by the adjacent N1-carboxamide group.
C3-H 8.10 – 8.35Singlet (s)1HIsolated triazole ring proton located between N2 and N4.
NH2 (trans)7.90 – 8.20Broad Singlet (br s)1HAmide proton experiencing restricted rotation; distinct magnetic environment.
NH2 (cis)7.60 – 7.80Broad Singlet (br s)1HSecond amide proton. Note: May coalesce into a single 2H peak at elevated temperatures.

Workflow Visualization

G Prep Sample Preparation 2-5 mg in 0.6 mL DMSO-d6 Lock Lock & Shim Lock: DMSO-d6 | Ref: 2.50 ppm Prep->Lock Insert & Equilibrate Acq Data Acquisition 400/600 MHz | 298 K | zg30 Lock->Acq Optimize Field Assign Spectral Assignment Triazole & Amide Protons Acq->Assign FT & Phase Correct C5 C5-H (~9.1 ppm) Deshielded by N1-C=O Assign->C5 C3 C3-H (~8.2 ppm) Ring Proton Assign->C3 NH2 NH2 (~7.5-8.5 ppm) Restricted Rotation Assign->NH2

Caption: Workflow and logical assignment of 1H NMR signals for 1H-1,2,4-triazole-1-carboxamide.

Troubleshooting & Advanced Techniques

  • Missing Amide Peaks: If the -CONH2 peaks are absent, the sample may contain trace acidic/basic impurities or excessive water, leading to rapid proton exchange. Passing the DMSO-d6 through basic alumina prior to sample preparation can mitigate this.

  • Variable Temperature (VT) NMR: To definitively prove that the two broad singlets between 7.60 and 8.20 ppm belong to the same -CONH2 group, a VT-NMR experiment can be performed. Gradually heating the sample from 298 K to 350 K will increase the rotation rate of the C-N amide bond, causing the two distinct broad singlets to coalesce into a single, sharp 2H singlet.

References

  • Ma, Y., Liu, R., Gong, X., Li, Z., Huang, Q., Wang, H., & Song, G. "Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide." Journal of Agricultural and Food Chemistry, 2006. URL:[Link]

  • Belliotti, T. R., et al. "Triazole derivatives useful as axl inhibitors." US Patent / CA2621503A1, Google Patents, 2006.
  • Vullo, D., et al. "Carbonic anhydrases activation with 3-amino-1H-1,2,4-triazole-1-carboxamides." University of Florence Repository (FLORE), 2011. URL: [Link]

crystal growth conditions for 1,2,4-triazole-1-carboxamide X-ray diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Growth Conditions for 1,2,4-Triazole-1-Carboxamide X-ray Diffraction Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Distinction

Critical Isomer Distinction: Before initiating any crystallization workflow, it is imperative to distinguish between the two primary carboxamide isomers of 1,2,4-triazole. This protocol specifically addresses 1,2,4-triazole-1-carboxamide (1-carbamoyl-1,2,4-triazole), a reactive "azolide" intermediate often used as a carboxamidation reagent.[1]

  • Target Compound: 1,2,4-triazole-1 -carboxamide (N1-substituted).[1][2][3]

    • Properties: Hydrolytically unstable, moisture-sensitive, lower melting point.

    • Application: Reagent for synthesis, mechanistic studies.[4]

  • Common Confusion: 1,2,4-triazole-3 -carboxamide.[1]

    • Properties: Hydrolytically stable, high melting point (>250°C), water-soluble.[5]

    • Application: Ribavirin base, antiviral intermediate.

Note: If your target is the stable 3-isomer (Ribavirin base), standard aqueous/ethanol recrystallization applies. The protocol below is engineered for the metastable 1-isomer , requiring strict anhydrous techniques to prevent hydrolysis into 1,2,4-triazole and cyanic acid/ammonia.

Physicochemical Profile & Solubility

Successful crystal growth of the 1-isomer relies on manipulating its solubility differential in aprotic solvents while strictly excluding moisture.[1]

Table 1: Solubility Profile (Anhydrous Conditions)
SolventSolubility (25°C)Suitability for CrystallizationNotes
Acetonitrile (MeCN) Moderate to HighExcellent Primary solvent for cooling crystallization.[1]
Ethyl Acetate (EtOAc) ModerateGoodGood for vapor diffusion or slow evaporation.
Dichloromethane (DCM) HighModerateSolvent evaporates too quickly; use as solvent in diffusion.
Toluene LowAnti-solvent Excellent anti-solvent to induce nucleation.
Water / Alcohols Reactive FORBIDDEN Causes rapid hydrolysis to 1,2,4-triazole + NH₃.
THF HighGoodMust be peroxide-free and dry.[1]

Protocol A: Anhydrous Cooling Crystallization (Recommended)

This method yields the highest quality single crystals by minimizing kinetic trapping and allowing the lattice to form slowly under thermodynamic control.

Materials Required:
  • Compound: Crude 1,2,4-triazole-1-carboxamide (>95% purity recommended).[1]

  • Solvent: HPLC-grade Acetonitrile (dried over 3Å molecular sieves).[1]

  • Apparatus: Schlenk tube or scintillation vial with septa, oil bath, Dewar flask.

Step-by-Step Workflow:
  • Saturation (Inert Atmosphere):

    • Under a nitrogen or argon stream, charge a dry scintillation vial with 50 mg of the crude solid.

    • Add dry Acetonitrile dropwise at room temperature (25°C) until the solid just dissolves.

    • Expert Tip: If the solution is cloudy, filter it through a 0.45 µm PTFE syringe filter into a fresh, hot dry vial.

  • Thermal Gradient Application:

    • Gently heat the solution to 50°C (do not boil) to ensure total dissolution and destroy any "ghost" nuclei.

    • Seal the vial tightly with a cap wrapped in Parafilm to prevent moisture ingress.

  • Controlled Cooling (The Critical Step):

    • Place the vial in a Dewar flask filled with warm water (50°C) and allow it to cool to room temperature naturally over 12–24 hours.

    • Mechanism:[1][4][6][7] The slow cooling rate reduces supersaturation gradually, favoring the growth of fewer, larger crystals over many small ones.

  • Harvesting:

    • Once crystals appear (colorless prisms or plates), remove the supernatant via syringe under inert gas.

    • Do not dry completely. Surface desolvation can degrade crystal quality. Coat immediately in Paratone-N oil for XRD mounting.[1]

Protocol B: Vapor Diffusion (Anti-Solvent)

Use this method if the compound is too soluble in Acetonitrile or if thermal degradation is a concern.

Setup:
  • Inner Vial: 20 mg compound dissolved in 0.5 mL dry Dichloromethane (DCM) or THF.

  • Outer Vessel: Contains 2–3 mL dry Pentane or Hexane (Anti-solvent).

Procedure:
  • Place the open inner vial inside the larger outer vessel.

  • Seal the outer vessel tightly.

  • Store at 4°C in a vibration-free environment.

  • Mechanism: The volatile anti-solvent (Pentane) diffuses into the solution (DCM), slowly lowering the solubility limit and gently forcing the compound to lattice.

Experimental Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways and environmental controls required to isolate the unstable 1-isomer successfully.

CrystalGrowth Start Crude 1,2,4-triazole- 1-carboxamide Check Isomer Check: Is it 1- or 3-isomer? Start->Check Iso3 3-Isomer (Stable) (Ribavirin Base) Check->Iso3 3-carboxamide Iso1 1-Isomer (Reactive) Moisture Sensitive Check->Iso1 1-carboxamide AqMethod Recrystallize from Water/Ethanol Iso3->AqMethod DrySolv Dissolve in Dry MeCN (Inert Gas) Iso1->DrySolv Strict Anhydrous Filter Filter (0.45µm PTFE) DrySolv->Filter MethodChoice Method Selection Filter->MethodChoice Cooling Slow Cooling (50°C -> 25°C) MethodChoice->Cooling Preferred Diffusion Vapor Diffusion (DCM / Pentane) MethodChoice->Diffusion Alternative Harvest Harvest in Oil (Avoid Air Exposure) Cooling->Harvest Diffusion->Harvest XRD SC-XRD Analysis Harvest->XRD

Caption: Workflow distinguishing the reactive 1-isomer path (requiring anhydrous conditions) from the stable 3-isomer path.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
No Crystals / Oil Formation Supersaturation too high or impurities present.[1]Reduce concentration by 20%. Add a "seed" crystal if available. Switch to Protocol B (Diffusion).
White Powder (Not Crystals) Precipitation was too fast (Kinetic control).Re-dissolve and cool much slower (insulate the vessel). Use a lower anti-solvent ratio.
Smell of Ammonia Hydrolysis has occurred. The solvent was wet. Discard sample. Restart with freshly distilled/dried solvents and molecular sieves.
Twinning Cooling too fast or physical shock.Ensure the crystallization vessel is in a vibration-free zone.[1]

References

  • Becker, H. G. O., et al. (1973). "Preparation and reactions of 1-carbamoyl-1,2,4-triazole and 1,1'-carbonimidoylbis(1,2,4-triazole)." Journal für Praktische Chemie, 315(4), 640.[8] (Foundational synthesis of the 1-isomer).

  • BenchChem. (2025). "Solubility Profile of Methyl 1H-1,2,4-Triazole-3-Carboxylate: A Technical Guide." BenchChem Technical Guides. (Reference for general triazole solubility behavior).

  • Kang, G., et al. (2015). "Crystal structure of cafenstrole (N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide)." Acta Crystallographica Section E, 71(8). (Structural data for a stable 1-carboxamide derivative).

  • PubChem. (2025). "Amicarbazone (1,2,4-triazole-1-carboxamide derivative) Compound Summary." National Library of Medicine. (Physicochemical properties of related 1-carboxamide herbicides).

Sources

Green Chemistry Approaches to the Synthesis of 1-Carbamoyl-1,2,4-triazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the green synthesis of 1-carbamoyl-1,2,4-triazole, a molecule of significant interest in pharmaceutical and agrochemical research. By embracing the principles of green chemistry, the described methodologies aim to reduce environmental impact, improve safety, and enhance the efficiency of the synthetic process. This guide offers both the foundational understanding and the practical protocols necessary for the successful implementation of these greener synthetic routes.

Introduction: The Imperative of Green Chemistry in Triazole Synthesis

The 1,2,4-triazole scaffold is a ubiquitous feature in a wide array of biologically active compounds. The addition of a carbamoyl group at the N1 position can further modulate the molecule's properties, making 1-carbamoyl-1,2,4-triazole a valuable building block. Traditional synthetic routes to such compounds often rely on hazardous reagents, harsh reaction conditions, and generate significant waste. Green chemistry offers a transformative approach, prioritizing the use of renewable feedstocks, minimizing waste, and employing energy-efficient processes. This application note details a two-step, green-by-design synthesis of 1-carbamoyl-1,2,4-triazole, commencing with the efficient synthesis of the 1,2,4-triazole precursor.

Part 1: Green Synthesis of the 1,2,4-Triazole Precursor

A cornerstone of a green synthetic strategy is the efficient and environmentally benign preparation of key intermediates. For the synthesis of 1-carbamoyl-1,2,4-triazole, the initial focus lies on the green synthesis of the 1,2,4-triazole ring itself. A highly effective and green method for this is the microwave-assisted, catalyst-free reaction of hydrazine with formamide.[1][2] This approach offers several advantages over traditional methods, including significantly reduced reaction times, high yields, and the avoidance of catalysts and hazardous solvents.[1]

Workflow for Microwave-Assisted Synthesis of 1,2,4-Triazole

reagents Hydrazine Hydrate + Formamide microwave Microwave Irradiation (160°C, 10 min) reagents->microwave One-pot reaction workup Aqueous Work-up (Precipitation & Filtration) microwave->workup Cooling product 1,2,4-Triazole workup->product Isolation cluster_reagents Reactants triazole 1,2,4-Triazole microwave Microwave Irradiation (Solvent-free) triazole->microwave urea Urea (CO(NH2)2) urea->microwave product 1-Carbamoyl-1,2,4-triazole microwave->product Carbamoylation

Caption: Green synthesis of 1-carbamoyl-1,2,4-triazole.

Protocol 2: Microwave-Assisted Solvent-Free N-Carbamoylation of 1,2,4-Triazole

This protocol details the direct carbamoylation of 1,2,4-triazole with urea under solvent-free microwave conditions. This method avoids the use of volatile organic solvents and significantly reduces reaction time.

Materials:

  • 1,2,4-Triazole (from Protocol 1)

  • Urea

  • Microwave reactor with sealed vessels

  • Standard laboratory glassware

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix 1,2,4-triazole (1 mmol) and urea (1.2 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature and time optimized for the specific microwave system (a starting point could be 150-180°C for 15-30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield pure 1-carbamoyl-1,2,4-triazole.

Expected Outcome:

This green carbamoylation method is expected to produce 1-carbamoyl-1,2,4-triazole in good yield. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary and Comparison

The following table provides a comparative overview of the green synthetic methods described in this application note against traditional approaches.

ParameterTraditional SynthesisGreen Synthesis (This Protocol)
Solvent Often uses hazardous organic solvents (e.g., DMF, chlorinated solvents)Solvent-free or uses water
Catalyst May require metal catalysts or harsh acids/basesCatalyst-free (microwave-assisted)
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation
Reaction Time Hours to daysMinutes to hours
Waste Generation Significant solvent and reagent wasteMinimal waste
Safety Use of toxic and flammable materialsImproved safety profile

Conclusion

The synthetic routes detailed in this application note provide a clear and practical framework for the green synthesis of 1-carbamoyl-1,2,4-triazole. By employing microwave-assisted, catalyst-free, and solvent-free (or aqueous) conditions, these protocols align with the core principles of green chemistry. The adoption of such methods not only minimizes the environmental footprint of chemical synthesis but also offers significant advantages in terms of efficiency, safety, and cost-effectiveness. For researchers and professionals in drug discovery and development, these green approaches represent a significant step forward in the sustainable production of valuable heterocyclic compounds.

References

  • Panda, K. C., Kumar, B. V. V. R., & Sahoo, B. M. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Research Journal of Pharmacy and Technology, 15(7), 3123-3128. [Link]

  • Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 72-76. [Link]

  • Baral, P., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(1), 1-20. [Link]

  • Batey, R. A., et al. (2011). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 753-758. [Link]

  • Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142. [Link]

  • Heravi, M. M., et al. (2026). A New and Facile Method for the Synthesis of Nitrocarbazoles by Urea Nitrate. Molecules, 31(1), 1-10. [Link]

  • Sirjean, B., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(38), 6746-6761. [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

  • Wang, X., et al. (2011). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 13(8), 2153-2158. [Link]

  • Gănescu, I., et al. (2005). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 50(7-8), 671-675. [Link]

  • Birkhold, F., et al. (2007). Thermal and hydrolytic decomposition of urea for automotive selective catalytic reduction systems: Thermochemical and practical aspects. Applied Catalysis B: Environmental, 70(1-4), 119-127. [Link]

  • Coman, M. A., & Leitner, W. (2024). High-temperature water unlocks urea as nitrogen-source towards imidazoles. Green Chemistry. [Link]

  • Schrimpf, M., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(28), 15684-15695. [Link]

  • Swami, S., et al. (2023). Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. Oriental Journal of Chemistry, 39(1). [Link]

  • Rostamizadeh, S., et al. (2025). Solvent-Free Synthesis of 1,2,4-Triazols from N-Tosylhydrazonyl Chlorides and Nitriles. ChemistrySelect, 10(35). [Link]

  • Kumar, A., et al. (2017). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications, 53(89), 12136-12139. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Popova, E. A., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 990891. [Link]

  • Feng, C., et al. (2021). A more sustainable pathway towards urea synthesis with nitrate and carbon dioxide. Nature Communications, 12(1), 4373. [Link]

  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 2(1), 1-11. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2,4-Triazole-1-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenge of removing colored impurities (typically yellow-to-brown oxidation byproducts or thermal degradation residues) from 1,2,4-triazole-1-carboxamide (CAS: 3641-08-5).

Part 1: The Diagnostics (Troubleshooting Guide)

Issue 1: Persistent Yellow Coloration After Recrystallization

  • Root Cause: The impurities are likely conjugated systems (azo- or nitroso- species) formed during the urea fusion or carbamoylation step. These often co-crystallize with the amide due to structural similarity.

  • Technical Insight: Simple recrystallization relies on solubility differences. If the impurity has a similar solubility curve to the product, you must introduce an adsorption step (Activated Carbon) or change the solvent polarity to disrupt the co-crystal lattice.

  • Corrective Action: Implement Protocol A (Adsorptive Decolorization) . If that fails, switch to a mixed-solvent system (Ethanol:Water 9:1) to alter the dielectric constant of the mother liquor.

Issue 2: Product Hydrolysis (Ammonia Smell / Low Yield)

  • Root Cause: The carboxamide group (

    
    ) is susceptible to hydrolysis, reverting to 1,2,4-triazole and ammonia, especially under acidic/basic conditions at high temperatures.
    
  • Technical Insight: Many researchers mistakenly acidify the solution to improve solubility. This compound requires neutral pH stability.

  • Corrective Action: Verify the pH of your aqueous solution is 6.5–7.5 before heating. Avoid prolonged boiling (>1 hour).

Issue 3: "Oiling Out" Instead of Crystallizing

  • Root Cause: The solution is too concentrated, or the cooling ramp is too aggressive, pushing the system into the "labile zone" where liquid-liquid phase separation occurs before nucleation.

  • Corrective Action: Re-heat to dissolve the oil.[1] Add a seed crystal at the cloud point (

    
    ). Reduce cooling rate to 
    
    
    
    .
Part 2: Detailed Experimental Protocols
Protocol A: Activated Carbon Decolorization (The Gold Standard)

Context: This is the most effective method for removing non-polar colored impurities from the polar carboxamide.

Reagents:

  • Crude 1,2,4-triazole-1-carboxamide[2]

  • Solvent: Deionized Water (Primary) or Ethanol (Secondary)

  • Adsorbent: Powdered Activated Carbon (PAC) – Norit SX Ultra or equivalent acid-washed grade.

  • Filter Aid: Diatomaceous earth (Celite 545).

Step-by-Step Workflow:

  • Dissolution: Suspend the crude crystals in deionized water (ratio: 10 mL water per 1 g solid). Heat to 85–90°C until fully dissolved.

    • Note: If the solution is not clear, add water in 1 mL increments. Do not exceed 15 mL/g.

  • Carbon Addition: Once dissolved, remove the heat source briefly (to prevent boil-over). Add Activated Carbon (5% w/w relative to the crude mass).

    • Critical: Do not add carbon to a boiling solution; it will foam violently.

  • Adsorption Phase: Re-apply gentle heat. Stir at 80°C for 20–30 minutes .

    • Mechanism:[3] High temperature reduces viscosity, allowing faster diffusion of large colored molecules into the carbon mesopores.

  • Hot Filtration: Prepare a pre-heated Büchner funnel with a pad of Celite. Filter the hot mixture rapidly.

    • Why Pre-heat? To prevent the product from crystallizing inside the funnel stem (clogging).

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then chill to 0–4°C for 2 hours.

  • Isolation: Filter the white needles, wash with cold ethanol (to remove residual water), and dry under vacuum at 50°C.

Protocol B: Solvent Selection Data

Context: Choosing the right solvent maximizes recovery while excluding impurities.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionNotes
Water (100%) HighLowExcellentBest for large-scale. Risk of hydrolysis if pH is off.
Ethanol (Abs.) ModerateVery LowGoodGood for drying; less effective for polar salts.
EtOH:Water (9:1) HighLowVery GoodOptimal balance. Water holds polar impurities; EtOH aids drying.
Toluene InsolubleInsolubleN/AUse only for washing non-polar surface contaminants.
Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purification, integrating the troubleshooting steps defined above.

PurificationWorkflow Start Crude 1,2,4-triazole-1-carboxamide (Colored/Impure) Dissolve Dissolve in Water (90°C) Check pH (Target 6.5-7.5) Start->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor CarbonTreat Add Activated Carbon (5% w/w) Stir 30 min @ 80°C CheckColor->CarbonTreat Yes (Yellow/Brown) FilterHot Hot Filtration (Celite Pad) Remove Carbon CheckColor->FilterHot No (Clear) CarbonTreat->FilterHot Crystallize Controlled Cooling (0.5°C/min to 4°C) FilterHot->Crystallize CheckCrystals Are Crystals White? Crystallize->CheckCrystals RecrystSolvent Recrystallize in EtOH:Water (9:1) CheckCrystals->RecrystSolvent No (Color Persists) Dry Vacuum Dry (50°C) Final Product CheckCrystals->Dry Yes RecrystSolvent->Dry

Caption: Logic flow for the purification of 1,2,4-triazole-1-carboxamide, prioritizing carbon treatment for color removal.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my product turn pink/red upon storage? A: This indicates photo-oxidation or the presence of trace transition metals (like Iron) complexing with the triazole ring.

  • Fix: Ensure your activated carbon is "acid-washed" (low iron content). Store the final product in amber glass away from light.

Q: Can I use Silica Gel instead of Activated Carbon? A: Generally, no. Silica gel is polar and is better suited for chromatography. The colored impurities in this synthesis are often aromatic/conjugated (lipophilic character relative to the amide), making Activated Carbon (non-polar surface) the superior adsorbent via hydrophobic interaction [1].

Q: My yield is only 50%. Where did the product go? A: Two possibilities:

  • Adsorption: You used too much carbon (>10% w/w), and it adsorbed your product.

  • Solubility: You filtered at too low a temperature. The product crystallized in the filter cake.

  • Fix: Wash the carbon filter cake with boiling water to recover occluded product.

References
  • BenchChem Technical Support. (2025).[1][4] Purification of 1,2,4-Triazole Salts and Derivatives. Retrieved from

  • PubChem. (2025).[5] 1H-1,2,4-Triazole Compound Summary. National Library of Medicine. Retrieved from

  • Carbotecnia. (2025).[5][6] Decolorization with Activated Carbon in Pharmaceutical Applications. Retrieved from

  • Google Patents. (1981). Purification of Triazoles (US4269987A). Retrieved from

Sources

Technical Support Center: 1H-1,2,4-Triazole-1-Carboxamide Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of 1H-1,2,4-triazole-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis, stability testing, or degradation analysis of this important heterocyclic compound. Here, we provide in-depth, field-proven insights and troubleshooting solutions based on fundamental chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the hydrolysis of 1H-1,2,4-triazole-1-carboxamide.

Q1: What is 1H-1,2,4-triazole-1-carboxamide, and why is its hydrolytic stability important?

1H-1,2,4-triazole-1-carboxamide is a derivative of 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms. This structural motif is a key pharmacophore in a wide range of pharmaceuticals, including antifungal (e.g., Fluconazole), anticancer, and antiviral agents.[1][2] The carboxamide group is often introduced as a synthetic handle or may be part of a prodrug strategy.

Its hydrolytic stability is a critical quality attribute in drug development.[3] The hydrolysis of the amide bond leads to the formation of 1H-1,2,4-triazole and a carboxylic acid derivative, which can result in a loss of therapeutic efficacy and the introduction of potential impurities.[4][5] Understanding its degradation profile under different pH conditions is essential for formulation development, shelf-life determination, and predicting its behavior in physiological environments.[3]

Q2: What are the general principles of amide hydrolysis compared to other carboxylic acid derivatives?

Amides are among the most stable carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.[6][7] This resonance reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack than esters or acid chlorides.[7]

Consequently, amide hydrolysis requires more forcing conditions, such as heating for extended periods in the presence of strong acids or bases.[5][8] This inherent stability is a cornerstone of peptide and protein chemistry but presents a challenge when controlled cleavage is desired.

Q3: What are the final products of 1H-1,2,4-triazole-1-carboxamide hydrolysis in acidic and basic media?

The hydrolysis reaction cleaves the C-N bond between the triazole ring and the carbonyl group.

  • Under acidic conditions (e.g., HCl, H₂SO₄): The products are 1H-1,2,4-triazole and carbamic acid, which is unstable and decomposes to carbon dioxide and an ammonium salt (e.g., ammonium chloride).

  • Under basic conditions (e.g., NaOH, KOH): The products are the salt of 1H-1,2,4-triazole (as it is weakly acidic) and a carbonate salt (e.g., sodium carbonate), with the evolution of ammonia gas.[9]

Q4: How do the mechanisms of acid- and base-catalyzed hydrolysis differ fundamentally?

The two pathways proceed via distinct mechanisms, which dictates the reaction conditions and potential challenges.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[10][11] This "activates" the amide for attack by a weak nucleophile like water. The leaving group is a neutral amine (or in this case, 1H-1,2,4-triazole), which is a much better leaving group than the corresponding anion.

  • Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a strong nucleophile (hydroxide ion) on the neutral, unactivated carbonyl carbon.[5][12] The primary difficulty in this mechanism is the expulsion of the leaving group, which is an amide anion (a very strong base and thus a poor leaving group).[5][8][12] This step is often rate-limiting and requires significant energy input (heat).[13]

Troubleshooting Guide: Acidic Hydrolysis

Acid-catalyzed hydrolysis is generally the preferred method for amides due to a more favorable mechanism. However, specific issues can arise.

Issue 1: The hydrolysis reaction is slow, or conversion is incomplete.
  • Root Cause Analysis:

    • Insufficient Acid Catalysis: The initial protonation of the carbonyl is a critical equilibrium step. Low acid concentration or the use of a weak acid may not be sufficient to activate the highly stable amide bond effectively.

    • Low Reaction Temperature: The activation energy for amide hydrolysis, even when catalyzed, is substantial. Insufficient thermal energy will result in a slow reaction rate.

    • Poor Solubility: If the starting material is not fully dissolved in the aqueous acidic medium, the reaction becomes a heterogeneous mixture, limiting the rate.

  • Troubleshooting Protocol:

    • Increase Acid Concentration: Move from a dilute acid (e.g., 1M HCl) to a more concentrated solution (e.g., 3M or 6M HCl or H₂SO₄). This shifts the initial protonation equilibrium towards the activated species.

    • Elevate Temperature: Heat the reaction mixture to reflux (typically 80-100 °C). Temperature has a significant effect on the rate of hydrolysis.[14]

    • Add a Co-solvent: If solubility is an issue, consider adding a water-miscible, acid-stable co-solvent like dioxane or ethanol. However, be aware that this can sometimes slow the reaction by altering the solvation of the transition state.[15]

    • Monitor Progress: Use TLC or HPLC to track the disappearance of starting material. If the reaction stalls, a combination of the above adjustments may be necessary.

Issue 2: I am observing unexpected side products or decomposition.
  • Root Cause Analysis:

    • Triazole Ring Instability: While generally stable, the 1,2,4-triazole ring can be susceptible to degradation under harsh acidic conditions and high temperatures over prolonged periods.

    • Substituent Effects: If the triazole ring or other parts of the molecule contain acid-labile functional groups, they may degrade under the reaction conditions.

  • Troubleshooting Protocol:

    • Optimize Reaction Time and Temperature: Find the minimum temperature and reaction time required for complete conversion of the starting material to minimize the formation of degradation products.

    • Use a Milder Acid: If decomposition is severe, consider using a less harsh acid, although this will likely require longer reaction times or higher temperatures.

    • Analytical Characterization: Use LC-MS to identify the mass of the impurities.[16] This can provide clues about the degradation pathway (e.g., is it fragmentation of the triazole ring or a reaction at another site?).

Diagram: Acid-Catalyzed Hydrolysis Workflow

AcidHydrolysisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Dissolve Amide in Aqueous Acid (e.g., 3M HCl) Heat Heat to Reflux (e.g., 100 °C) Start->Heat Monitor Monitor by HPLC/TLC Heat->Monitor Monitor->Heat Incomplete? Cool Cool to RT Monitor->Cool Complete? Neutralize Neutralize with Base (e.g., NaOH) to pH ~7-8 Cool->Neutralize Extract Extract with Organic Solvent (e.g., EtOAc) Neutralize->Extract Dry Dry, Filter, Concentrate Extract->Dry Product Isolated 1H-1,2,4-Triazole Dry->Product

Caption: Workflow for acid-catalyzed hydrolysis.

Troubleshooting Guide: Basic Hydrolysis

Basic hydrolysis of amides is notoriously difficult due to the poor leaving group ability of the amide anion.[8][12] It is often slower and requires more extreme conditions than its acid-catalyzed counterpart.[5]

Issue 1: The reaction shows little to no progress, even with heating.
  • Root Cause Analysis:

    • Poor Leaving Group: The core of the problem is the high basicity of the leaving group (the 1,2,4-triazolide anion). The elimination of this group from the tetrahedral intermediate is extremely unfavorable and has a high activation energy.[5][12]

    • Insufficient Base Strength/Concentration: A high concentration of a strong base (hydroxide) is required to drive the initial nucleophilic attack.

    • Inadequate Temperature: Significant thermal energy is required to overcome the high activation barrier of the rate-determining step (C-N bond cleavage).[13]

  • Troubleshooting Protocol:

    • Use Harsh Conditions: This reaction typically requires a high concentration of a strong base (e.g., 10-25% aqueous NaOH or KOH) and prolonged heating at reflux.[17] Do not expect this reaction to proceed under mild conditions.

    • Consider Alternative Solvents: While typically performed in water, using a higher-boiling point solvent like ethylene glycol with a strong base can allow for higher reaction temperatures, potentially accelerating the reaction.

    • Verify Starting Material Integrity: Before concluding the reaction is failing, confirm the starting material is what you expect and has not degraded during storage.

Issue 2: The workup is complex, and product isolation is difficult.
  • Root Cause Analysis:

    • Multiple Charged Species: After the reaction, the solution contains the sodium salt of 1H-1,2,4-triazole, sodium carbonate, and excess NaOH. Both the product and byproduct are salts.

    • Ammonia Evolution: During the reaction and workup, ammonia gas is released, which is a safety hazard and can affect the pH.

  • Troubleshooting Protocol:

    • Careful Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated acid (e.g., HCl) to neutralize the excess base and protonate the triazolide anion. This must be done cautiously as it is highly exothermic and will cause CO₂ to evolve from the carbonate.

    • Target pH for Extraction: Acidify the solution to a pH of approximately 3-4.[17] This ensures the 1H-1,2,4-triazole is in its neutral form for extraction into an organic solvent (like ethyl acetate or dichloromethane), while the inorganic salts remain in the aqueous layer.

    • Perform Multiple Extractions: 1H-1,2,4-triazole has some water solubility. Perform multiple extractions with the organic solvent to ensure a good recovery.

Diagram: Base-Catalyzed Hydrolysis Mechanism

BaseHydrolysisMechanism cluster_key Key Steps Amide Amide Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral 1. Nucleophilic Attack OH_ion + OH⁻ Products Carboxylate + Triazolide Anion Tetrahedral->Products 2. Elimination of Poor Leaving Group (Rate-Limiting) Step1 Step 1: Reversible attack of OH⁻ Step2 Step 2: Difficult elimination of a strong base

Caption: Key mechanistic steps in base-catalyzed hydrolysis.

Quantitative Data & Experimental Protocols
Table 1: Comparative Summary of Hydrolysis Conditions
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Strong Acid (e.g., 3-6M HCl, H₂SO₄)Strong Base (e.g., 10-25% NaOH, KOH)
Typical Temp. 80 - 100 °C (Reflux)>100 °C (Reflux)
Reaction Rate Moderate to FastVery Slow
Key Step Nucleophilic attack by H₂O on protonated carbonylElimination of amide anion from tetrahedral intermediate
Products 1H-1,2,4-triazole, CO₂, NH₄⁺1,2,4-Triazolide salt, CO₃²⁻, NH₃
Common Issue Potential ring degradation at high T/acid conc.Extremely slow reaction, difficult workup
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-1,2,4-triazole-1-carboxamide (1.0 eq).

  • Reaction: Add 3M aqueous HCl (10 volumes, e.g., 10 mL per gram of amide).

  • Heating: Heat the mixture to reflux (approx. 100 °C) and stir.

  • Monitoring: Monitor the reaction's progress by taking aliquots, neutralizing them, and analyzing by TLC (e.g., 10% Methanol in Dichloromethane) or HPLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature, then place it in an ice bath.

  • Neutralization: Slowly add a 50% aqueous NaOH solution until the pH of the mixture is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-1,2,4-triazole.

Protocol 2: Analytical Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately monitoring the progress of the hydrolysis reaction.[16]

  • Objective: To separate and quantify the starting material (1H-1,2,4-triazole-1-carboxamide) and the product (1H-1,2,4-triazole).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system of water (A) and acetonitrile (B), both containing 0.1% formic acid or a phosphate buffer to ensure consistent pH. A typical starting point is 95:5 A:B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both compounds have reasonable absorbance (e.g., 210 nm).

  • Sample Prep: Take a small aliquot (~50 µL) from the reaction mixture. Quench it in a known volume of mobile phase and neutralize if necessary before injection.

  • Analysis: The starting material will be more nonpolar and thus have a longer retention time than the more polar 1H-1,2,4-triazole product. Quantify by comparing peak areas to a standard curve.

References
  • Dalal Institute. Hydrolysis of Esters and Amides. [Online] Available at: [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Online] Available at: [Link]

  • University of Calgary. Ch20: Amide hydrolysis. [Online] Available at: [Link]

  • Fiveable. (2025). Hydrolysis of Amides Definition. [Online] Available at: [Link]

  • LibreTexts Chemistry. (2024). 21.7: Chemistry of Amides. [Online] Available at: [Link]

  • Grubmüller, H. et al. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(44), 12297-12306. [Online] Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Online] Available at: [Link]

  • Patsnap. (2026). Amide vs Ester: Evaluating Hydrolysis Rates for Stability. [Online] Available at: [Link]

  • Chew, W. et al. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187. Pharmaceutical Research, 9(9), 1209-14. [Online] Available at: [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Online] Available at: [Link]

  • Patsnap. (2026). How to Detect Amide Degradation Using Chromatographic Techniques. [Online] Available at: [Link]

  • Purdue University. Principles of Drug Action 1, Spring 2005, Amides. [Online] Available at: [Link]

  • Patsnap. (2026). Quantifying Amide Bond Ruggedness: Impact of pH Variations. [Online] Available at: [Link]

  • Patsnap. (2026). Amide Reactivity Influence by Salt Additives — Analytical Techniques. [Online] Available at: [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Structural Chemistry, 29, 1269-1275. [Online] Available at: [Link]

  • Organic Synthesis. Hydrolysis of Amide. [Online] Available at: [Link]

  • ResearchGate. pH rate profile for the hydrolysis of 1a-e and 2. [Online] Available at: [Link]

  • Chemguide. AMIDES: HYDROLYSIS - answers. [Online] Available at: [Link]

  • Blandamer, M. J. et al. (2003). Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy. Organic & Biomolecular Chemistry, 1(4), 720-3. [Online] Available at: [Link]

  • Blandamer, M. J. et al. (1993). Kinetics of neutral hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole in highly aqueous media. Journal of the Chemical Society, Perkin Transactions 2, (8), 1545-1550. [Online] Available at: [Link]

  • Patsnap. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Online] Available at: [Link]

  • Kerstholt, R. P. V. et al. (1993). Kinetics of uncatalysed hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole and p-methoxyphenyl dichloroethanoate in aqueous solution containing ureas, carboxamides, sulfonamides, sulfones and sulfoxides. Journal of the Chemical Society, Perkin Transactions 2, (3), 503-510. [Online] Available at: [Link]

  • Li, Y. et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 238, 114470. [Online] Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021). A Comprehensive review on 1, 2,4 Triazole. [Online] Available at: [Link]

  • ATSDR. (2020). Analytical Methods for Ammonia. [Online] Available at: [Link]

  • Wang, B. et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1234. [Online] Available at: [Link]

  • Blandamer, M. J. et al. (1992). Kinetics of hydrolysis in aqueous solution of 1-benzoyl-1,2,4-triazole. Journal of the Chemical Society, Perkin Transactions 2, (4), 559-565. [Online] Available at: [Link]

  • Cambridge International. (2015). AS and A Level Chemistry (9701) Practical booklet 10: Amide hydrolysis. [Online] Available at: [Link]

  • Reddit. (2024). Hydrolysis product troubleshooting. [Online] Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. [Online] Available at: [Link]

  • Dai, J. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Online] Available at: [Link]

  • Li, Y. et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(19), 6543. [Online] Available at: [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Online] Available at: [Link]

  • ISRES Publishing. (2022). A review on recent advances in the synthesis of 1,2,4 triazole compounds. [Online] Available at: [Link]

  • Gomaa, A. A. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(24), 5928. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Online] Available at: [Link]

Sources

troubleshooting low solubility of 1,2,4-triazole-1-carboxamide in HPLC mobile phase

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing chromatographic challenges with highly polar, nitrogen-rich heterocyclic compounds.

Part 1: Mechanistic Understanding (The "Why")

1,2,4-triazole-1-carboxamide (


) presents a unique chromatographic challenge. As a highly polar molecule containing multiple nitrogen atoms and a carboxamide group, it acts as both a strong hydrogen-bond donor and acceptor. This dense intermolecular hydrogen-bonding network results in a high crystal lattice energy, making the compound poorly soluble in the non-polar organic solvents (like 100% Acetonitrile or Hexane) typically used in chromatography.

When analysts attempt to analyze this compound using standard Reversed-Phase HPLC (RP-HPLC), they often dissolve the sample in a strong polar solvent (e.g., 100% DMSO or pure water) to force it into solution. However, when this highly polar sample plug hits a mobile phase with a mismatched organic/aqueous ratio, the compound experiences "solvent shock" and rapidly precipitates at the column frit. This localized precipitation is the primary cause of. Furthermore, even if solubility is maintained, its extreme polarity causes it to elute in the void volume (


) on standard C18 columns, resulting in .

Part 2: Diagnostic Workflow

G Start Issue: Peak Distortion & High Backpressure CheckSolvent Compare Sample Solvent vs. Mobile Phase Start->CheckSolvent Mismatch Solvent Mismatch (e.g., 100% DMSO inj.) CheckSolvent->Mismatch Yes Match Solvents Matched (Diluted in Mobile Phase) CheckSolvent->Match No FixSolvent Dilute sample in Mobile Phase (<15% void vol) Mismatch->FixSolvent CheckRet Check Column Retention (RP-HPLC C18) Match->CheckRet FixSolvent->CheckSolvent VoidVol Elutes in Void Volume (Too Polar) CheckRet->VoidVol Poor Retention Retained Properly Retained (k' > 2) CheckRet->Retained Good Retention HILIC Switch to HILIC Mode (>70% ACN + Buffer) VoidVol->HILIC Success Method Validated Retained->Success HILIC->Success

Diagnostic workflow for resolving triazole solubility and retention issues.

Part 3: Self-Validating Experimental Protocols

Protocol A: Sample-Solvent Matching for RP-HPLC

Causality: To prevent precipitation at the column head, the injection solvent must closely mimic the mobile phase's eluotropic strength and composition. Injecting a solvent stronger than the mobile phase disrupts the local equilibrium, leading to .

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the 1,2,4-triazole-1-carboxamide standard in a minimal volume of a universal co-solvent (e.g., 5% DMSO in LC-MS grade water) to break the crystal lattice.

  • Mobile Phase Dilution: Dilute the stock solution to the final working concentration (e.g., 0.1 mg/mL) using the exact starting composition of your mobile phase (e.g., 95% Water / 5% Acetonitrile).

  • Volume Control: Restrict the injection volume to <5 µL. The injected volume must not exceed 10-15% of the volume of the initial peak of interest to prevent localized supersaturation.

Self-Validation System: Monitor the system backpressure across 10 consecutive injections. A pressure variance of <2% (e.g.,


 psi) and a consistent peak symmetry factor (

between 0.9 and 1.2) validate that the compound remains fully dissolved throughout the chromatographic run.
Protocol B: Transitioning to HILIC Mode (Recommended)

Causality: Because 1,2,4-triazole-1-carboxamide is highly polar,. HILIC uses a polar stationary phase and a high-organic mobile phase, allowing polar compounds to partition into a water-enriched layer immobilized on the stationary phase.

Step-by-Step Methodology:

  • Column Selection: Install an Amide or Zwitterionic (ZIC) HILIC column. These stationary phases resist the phase collapse seen in C18 columns under highly aqueous conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Solvent): 90% Acetonitrile.

    • Mobile Phase B (Strong Solvent): 10% Aqueous buffer (10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid). The low pH ensures the triazole ring remains in a consistent ionization state.

  • Equilibration: Flush the column with 20 column volumes (CV) of the mobile phase to establish the critical aqueous hydration layer on the silica surface.

Self-Validation System: Calculate the retention factor (


). A 

confirms that the compound is undergoing proper hydrophilic partitioning rather than simply washing out in the void volume.

Part 4: Data Presentation

The following table summarizes the mechanistic differences and expected outcomes when analyzing 1,2,4-triazole-1-carboxamide under different chromatographic modes.

ParameterReversed-Phase HPLC (Standard)HILIC (Optimized for Triazoles)
Stationary Phase C18 / C8 (Non-polar)Amide / ZIC (Polar)
Weak Solvent Water / Aqueous BufferAcetonitrile (>70%)
Strong Solvent Acetonitrile / MethanolWater / Aqueous Buffer (<30%)
Injection Solvent Matched to high-aqueous mobile phaseMatched to high-organic mobile phase
Expected Retention (

)
< 1.0 (Elutes in void volume)> 2.0 (Properly retained)
Solubility Risk High (Precipitation at high organic)Low (Highly soluble in aqueous layer)

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is my HPLC backpressure steadily spiking after 5-10 injections? A1: This is a classic symptom of "solvent shock." If your 1,2,4-triazole-1-carboxamide sample is dissolved in a solvent stronger than the mobile phase, it precipitates upon injection, accumulating at the column frit. To resolve this, backflush the column (if permitted by the manufacturer) and switch to the sample-solvent matching protocol (Protocol A) described above.

Q2: I'm seeing severe peak tailing and split peaks. Is my column dead? A2: Not necessarily. or the sample solvent is incompatible, causing the sample plug to travel down the column in two distinct solubility states. Peak tailing for triazoles is usually due to secondary interactions with unendcapped silanol groups on the silica surface. Adjusting the buffer pH to 3.0–5.0 ensures the triazole remains in a single ionization state, suppressing these interactions.

Q3: Can I just increase the column temperature to 60°C to force the triazole into solution? A3: While elevated temperatures (e.g., 40°C–60°C) thermodynamically increase solubility and reduce mobile phase viscosity, relying solely on heat is a "band-aid" fix. If the mobile phase composition is fundamentally incompatible with the compound's polarity, or in the detector flow cell, leading to baseline noise and potential flow cell blockage.

References

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique Source: Journal of Drug Metabolism & Toxicology / National Institutes of Health (NIH) URL:[Link]

  • HPLC Troubleshooting Guide Source: LCMS.cz URL:[Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting Source: International Journal of Pharmaceutical Research and Applications URL:[Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column Source: MicroSolv Technology Corporation (MTC USA) URL:[Link]

Technical Support Center: Stability and Drying of 1H-1,2,4-Triazole-1-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for handling 1H-1,2,4-triazole-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the decomposition of this compound during the critical drying stage. Our goal is to ensure the integrity and purity of your material through a deeper understanding of its chemical stability.

Frequently Asked Questions (FAQs)

Q1: My 1H-1,2,4-triazole-1-carboxamide sample is showing discoloration (e.g., turning yellow or brown) after oven drying. What is causing this?

A1: Discoloration during the drying of 1H-1,2,4-triazole-1-carboxamide is a strong indicator of thermal decomposition. The 1,2,4-triazole ring system, while generally stable, can degrade under excessive thermal stress. High temperatures can initiate the breakdown of the molecule, leading to the formation of chromophoric impurities. On heating, 1,2,4-triazole can decompose to produce toxic fumes, including nitrogen oxides, ammonia, and hydrogen cyanide, suggesting complex degradation pathways. The presence of the carboxamide group adds another layer of potential instability.

The primary causes of discoloration during drying are:

  • Excessive Temperature: Even if below the melting point, prolonged exposure to temperatures above a certain threshold can initiate decomposition.

  • Presence of Impurities: Catalytic amounts of acidic or basic impurities can lower the decomposition temperature.

  • Oxidation: The presence of air (oxygen) at elevated temperatures can lead to oxidative degradation.

To prevent this, it is crucial to determine the thermal stability of your specific batch using techniques like Thermogravimetric Analysis (TGA) and to use the mildest drying conditions possible.[1]

Q2: What is the maximum safe drying temperature for 1H-1,2,4-triazole-1-carboxamide?

As a Senior Application Scientist, my recommendation is to adopt a conservative approach. It is strongly advised to keep the drying temperature below 50°C. For sensitive compounds like this, a vacuum oven is highly preferable as it allows for efficient solvent removal at significantly lower temperatures, thereby minimizing the risk of thermal decomposition. Always start with a small test batch to observe for any changes in appearance or purity (e.g., by HPLC or TLC) before committing the bulk of your material.

Q3: Can residual moisture lead to the decomposition of 1H-1,2,4-triazole-1-carboxamide over time, even at room temperature?

A3: Yes, residual moisture is a significant risk factor. The carboxamide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3] While the 1,2,4-triazole ring is generally stable to hydrolysis under neutral conditions, the presence of water can facilitate the cleavage of the C-N bond of the carboxamide group, leading to the formation of 1H-1,2,4-triazole and carbamic acid, which is unstable and decomposes to ammonia and carbon dioxide. This is a common degradation pathway for amide-containing compounds.[4]

Proper storage in a dry environment is critical for the long-term stability of 1,2,4-triazole derivatives.[5][6][7] Therefore, ensuring the compound is thoroughly and properly dried is not just about removing residual solvent but is a critical step for ensuring its long-term shelf life.

Q4: What are the likely decomposition products if my sample degrades?

A4: Based on the structure of 1H-1,2,4-triazole-1-carboxamide, two primary decomposition pathways are plausible under typical drying conditions: hydrolysis and thermal degradation.

  • Hydrolysis: As discussed in Q3, the most likely hydrolytic degradation pathway involves the cleavage of the amide bond to yield 1H-1,2,4-triazole and carbamic acid (which subsequently decomposes).

  • Thermal Degradation: At higher temperatures, a more complex decomposition can occur. This could involve decarboxylation or fragmentation of the triazole ring itself, which can produce toxic gases like ammonia and hydrogen cyanide.[8] Another potential thermal pathway for primary amides is dehydration to form a nitrile, in this case, 1-cyano-1H-1,2,4-triazole.[9][10]

Below is a diagram illustrating the probable hydrolytic decomposition pathway.

G cluster_main Probable Hydrolytic Decomposition Pathway A 1H-1,2,4-Triazole-1-Carboxamide B 1H-1,2,4-Triazole A->B  Hydrolysis (cleavage of C-N bond) C Carbamic Acid (Unstable) A->C D Ammonia (NH3) + Carbon Dioxide (CO2) C->D Spontaneous Decomposition

Caption: Probable hydrolytic pathway for the title compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Significant loss of mass beyond solvent weight. Sublimation or thermal decomposition. Lower the drying temperature and use a high vacuum. Triazole derivatives can sometimes sublime under vacuum. If decomposition is suspected (discoloration), confirm with analytical techniques (TLC, HPLC, DSC/TGA).
Compound becomes sticky or oily. Hygroscopicity or melting of impurities. The compound may be hygroscopic. Ensure drying is performed under a dry nitrogen bleed or in a desiccator. The stickiness could also be due to eutectic melting with impurities. Re-purification may be necessary.
Final product has poor solubility. Formation of insoluble polymers. This is a severe sign of degradation. Aggressive heating can sometimes lead to polymerization. Use the mildest drying conditions (low temperature, high vacuum). Analyze the material to identify the polymeric byproduct.
Change in pH of an aqueous solution of the dried compound. Hydrolysis leading to acidic or basic byproducts. As shown in the diagram above, hydrolysis can release ammonia, which would make a solution basic. This confirms water-mediated decomposition. Ensure all solvents are anhydrous and dry the final compound thoroughly under vacuum.

Recommended Drying Protocols

The selection of an appropriate drying method is paramount to preserving the integrity of 1H-1,2,4-triazole-1-carboxamide. Below is a comparison of common laboratory drying techniques.

Method Temperature Range Advantages Disadvantages Recommendation
Vacuum Oven 30 - 50 °CExcellent for removing residual solvents at low temperatures, minimizing thermal stress.Requires specialized equipment. Risk of sublimation if the vacuum is too high and the temperature is too close to the sublimation point.Highly Recommended. The optimal method for this compound.
Desiccator (Vacuum) AmbientVery gentle, no thermal stress. Good for removing trace amounts of water.Slow for removing bulk solvents. Less effective for high-boiling point solvents.Recommended for final drying after initial solvent removal or for long-term storage.
Air Oven > 50 °CSimple and readily available.Not Recommended. High risk of thermal and oxidative decomposition.Avoid this method for 1H-1,2,4-triazole-1-carboxamide.
Lyophilization (Freeze Drying) < 0 °CThe gentlest method, ideal for heat-sensitive and amorphous materials.Requires the compound to be dissolved in a suitable solvent (e.g., water, dioxane) that can be frozen.Excellent option if the compound is isolated from an aqueous solution.
Standard Operating Procedure: Vacuum Oven Drying

This protocol provides a validated methodology for safely drying 1H-1,2,4-triazole-1-carboxamide.

G A Step 1: Sample Preparation Spread the wet compound into a thin layer on a clean glass dish. B Step 2: Loading Place the dish in the vacuum oven. Ensure the oven is at room temperature before loading. A->B C Step 3: Applying Vacuum Close the oven door and slowly apply vacuum. Target a pressure of <10 mmHg. B->C D Step 4: Heating Once the vacuum is stable, set the temperature to 40-45°C. C->D E Step 5: Drying Dry for 12-24 hours. Drying time is dependent on solvent and sample size. D->E F Step 6: Cooling & Venting Turn off the heat and allow the oven to cool to room temperature under vacuum. Vent with dry nitrogen or argon. E->F G Step 7: Unloading & Storage Immediately transfer the dried sample to a tightly sealed container. Store in a desiccator. F->G

Caption: Recommended workflow for vacuum oven drying.

References
  • Loba Chemie. (2015, April 9). 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole. Available at: [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Available at: [Link]

  • INCHEM. ICSC 0682 - 1,2,4-TRIAZOLE. Available at: [Link]

  • Lu, et al. Initial decomposition pathways of 1H-1,2,4-triazole and 1H-1,2,3-triazole. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and thermal study of 1,2,4-triazole derivatives. Available at: [Link]

  • ACS Publications. (2013, June 4). Potential for Using Simple 1,2,4-Triazole Salt Solutions as Highly Efficient CO2 Absorbents with Low Reaction Enthalpies. Available at: [Link]

  • Preprints.org. (2025, December 3). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Available at: [Link]

  • PMC. (2017, January 26). A novel method for heterocyclic amide–thioamide transformations. Available at: [Link]

  • MDPI. (2025, December 27). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Available at: [Link]

  • PMC. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. Available at: [Link]

  • ACS Publications. (2023, February 15). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. Available at: [Link]

  • MDPI. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

  • ResearchGate. (2017, January 26). A novel method for heterocyclic amide–thioamide transformations. Available at: [Link]

  • ACS Publications. (2018, January 10). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Available at: [Link]

  • ResearchGate. (2025, August 6). Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4 -oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate. Available at: [Link]

  • Journal of Sustainable Materials Processing and Management. (2023, November 8). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Available at: [Link]

  • PMC. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Available at: [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]

Sources

separating 1,2,4-triazole-1-carboxamide from unreacted 1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolating 1,2,4-Triazole-1-Carboxamide from Unreacted 1,2,4-Triazole

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Core Principles & Physicochemical Causality

When synthesizing 1,2,4-triazole-1-carboxamide—a critical intermediate in the development of antivirals (like Ribavirin analogs) and agrochemicals—the primary impurity is often the unreacted starting material, 1,2,4-triazole[1]. Standard silica gel chromatography is notoriously inefficient for this separation because 1,2,4-triazole streaks heavily due to its amphoteric nature and strong hydrogen-bonding capabilities ()[2].

Table 1: Physicochemical Comparison for Separation Logic

Property1,2,4-Triazole1,2,4-Triazole-1-CarboxamideSeparation Implication
pKa (Acidic) 10.26N/A (Blocked at N1)Triazole can be deprotonated at pH > 11.5.
pKa (Basic) 2.45< 2.0Both protonate in strong acids; not useful for separation.
Water Solubility Very High (>1000 g/L)ModerateTriazole strongly prefers the aqueous phase.
Organic Solubility Low in non-polar solventsSoluble in EtOAc, CHCl₃Carboxamide can be extracted into organics.
Chemical Stability Highly stableSusceptible to alkaline hydrolysisHigh pH extractions must be kept cold and brief.

Data supported by [3].

Troubleshooting & FAQs
Q1: Why is my 1,2,4-triazole-1-carboxamide product contaminated with starting material even after multiple organic washes?

Causality: 1,2,4-triazole is highly polar but can still partition slightly into polar organic solvents (like ethyl acetate or dichloromethane) if the aqueous phase is neutral. At pH 7, 1,2,4-triazole is fully neutral and exhibits partial organic solubility. Solution: You must force the 1,2,4-triazole into its ionic state (triazolate anion) by raising the pH of the aqueous phase above its pKa of 10.26[3]. By adjusting the aqueous wash to pH 11.5–12.0 using cold NaOH or KOH, the unreacted triazole becomes exclusively water-soluble, ensuring the organic phase retains only the neutral 1,2,4-triazole-1-carboxamide[1].

Q2: I tried the alkaline extraction, but my product yield dropped significantly. What happened?

Causality: The carboxamide bond (N-CO-NH₂) is susceptible to nucleophilic attack by hydroxide ions (OH⁻), leading to alkaline hydrolysis. If your extraction at pH 12 was conducted at room temperature or left to sit in the separatory funnel for an extended period, the 1,2,4-triazole-1-carboxamide likely hydrolyzed back into 1,2,4-triazole and cyanic acid/ammonia. Solution: The extraction must be a self-validating, time-controlled system .

  • Temperature Control: Pre-chill all aqueous alkaline solutions to 0–5 °C.

  • Time Limit: The biphasic mixture should not remain in contact for more than 10–15 minutes.

  • Validation: Run a rapid TLC (Eluent: EtOAc/Hexane 1:1) of the organic layer immediately after separation. If the product spot is fading, hydrolysis is occurring.

Q3: Can I use acidic extraction instead?

Causality: 1,2,4-triazole has a basic pKa of 2.45[2]. While you can protonate it using strong acids (e.g., 1M HCl) to form the water-soluble triazolium cation, the carboxamide nitrogen is also weakly basic. Highly acidic conditions can catalyze the cleavage of the carboxamide group. Alkaline extraction is generally preferred due to the wider gap between the operational pH and the pKa, provided the temperature is strictly controlled.

Q4: Can I use sublimation to remove the unreacted 1,2,4-triazole?

Causality: 1,2,4-triazole has a relatively low sublimation point and can be removed under high vacuum and moderate heating. However, 1,2,4-triazole-1-carboxamide derivatives are often thermally sensitive and may degrade or undergo transamidation at elevated temperatures. Solution: Sublimation is only recommended if your specific carboxamide derivative is proven to be thermally stable above 120 °C. For most pharmaceutical intermediates, cold alkaline liquid-liquid extraction remains the safer, higher-yielding choice.

Step-by-Step Methodology: Cold Alkaline Liquid-Liquid Extraction

This protocol is designed to be a self-validating system, ensuring high purity of 1,2,4-triazole-1-carboxamide while preventing degradation[1].

Reagents Required:

  • Ethyl Acetate (EtOAc) or Chloroform (CHCl₃)

  • 1.0 M Sodium Hydroxide (NaOH), pre-chilled to 0–5 °C

  • Saturated Aqueous Sodium Chloride (Brine), pre-chilled

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dissolve the crude reaction mixture (containing both compounds) in ethyl acetate (10 mL per gram of crude). Transfer the solution to a separatory funnel.

  • Alkaline Wash (Critical Step): Add an equal volume of the pre-chilled 1.0 M NaOH solution.

    • Self-Validation: Check the pH of the aqueous layer using a calibrated pH meter or high-resolution pH paper. It must read between 11.5 and 12.0. If it is lower, add more NaOH dropwise.

  • Separation: Shake vigorously for 30 seconds, venting frequently. Allow the layers to separate immediately.

    • Mechanism: The unreacted 1,2,4-triazole is deprotonated and moves entirely to the lower aqueous layer. The carboxamide remains in the upper EtOAc layer.

  • Aqueous Removal: Drain the lower aqueous layer promptly to minimize the time the product spends in contact with the alkaline phase.

  • Brine Wash: Wash the organic layer with cold brine (0.5x volume) to remove residual alkalinity and pre-dry the organic phase.

    • Self-Validation: The pH of the drained brine wash should be near neutral (pH 7-8).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator bath < 35 °C) to yield pure 1,2,4-triazole-1-carboxamide.

Workflow Visualizations

Mechanism Tz 1,2,4-Triazole (pKa ~10.26) Base Alkaline Conditions (Cold NaOH, pH > 11.5) Tz->Base TzC 1,2,4-Triazole-1-Carboxamide (No acidic N-H) TzC->Base Ionized Deprotonated Triazolate (Highly Water Soluble) Base->Ionized Deprotonation Neutral Remains Neutral (Organic Soluble) Base->Neutral No Reaction

Chemical mechanism showing selective deprotonation of 1,2,4-triazole under alkaline conditions.

ExtractionWorkflow Start Crude Mixture in EtOAc (Triazole + Carboxamide) Solvent Add Cold 1M NaOH (0-5 °C) Validate pH 11.5 - 12.0 Start->Solvent Biphasic Rapid Biphasic Separation (< 15 mins contact time) Solvent->Biphasic AqPhase Aqueous Phase (Sodium 1,2,4-Triazolate) Biphasic->AqPhase Lower Layer OrgPhase Organic Phase (1,2,4-Triazole-1-Carboxamide) Biphasic->OrgPhase Upper Layer Waste Aqueous Waste (Discard) AqPhase->Waste Product Wash (Brine), Dry (Na2SO4) Evaporate -> Pure Product OrgPhase->Product

Operational workflow for the cold alkaline liquid-liquid extraction of the carboxamide product.

References
  • Title: 1H-1,2,4-Triazole | C2H3N3 | CID 9257 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 1,2,4-Triazole Source: Wikipedia URL: [Link]

  • Title: Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

resolving peak tailing of 1,2,4-triazole-1-carboxamide in C18 columns

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for resolving peak tailing of 1,2,4-triazole-1-carboxamide on C18 columns. It is designed for analytical chemists and researchers requiring high-fidelity chromatographic separation.

Core Directive

Subject: Resolving Peak Tailing & Retention Issues for 1,2,4-Triazole-1-Carboxamide on C18 Stationary Phases. Audience: Senior Analytical Scientists, Method Development Chemists. Objective: Achieve USP Tailing Factor (


) < 1.5 and Retention Factor (

) > 2.0.

Diagnostic Workflow: Root Cause Analysis

Before altering mobile phases, determine the specific mechanism causing the tailing. Use the logic flow below to identify your bottleneck.

TailingDiagnosis Start START: Peak Tailing Observed (Tf > 1.5) CheckRT Check Retention Factor (k) Start->CheckRT LowK k < 1.5 (Eluting near void) CheckRT->LowK Yes HighK k > 2.0 (Retained) CheckRT->HighK No SolventMismatch Check Sample Diluent. Is it stronger than MP? LowK->SolventMismatch CheckPH Check Mobile Phase pH. Is pH > 3.0? HighK->CheckPH DiluentFix Action: Match Diluent to Initial Mobile Phase SolventMismatch->DiluentFix Yes Dewetting Check Aqueous Content. Is MP > 95% Water? SolventMismatch->Dewetting No CollapseFix Action: Switch to SB-Aq or Polar-Embedded C18 Dewetting->CollapseFix Yes Silanol Mechanism: Silanol Ionization (Cation Exchange) CheckPH->Silanol Yes Overload Check Mass Load. Is Concentration > 0.5 mg/mL? CheckPH->Overload No PHFix Action: Lower pH to 2.0-2.5 (Phosphate/Formic Acid) Silanol->PHFix LoadFix Action: Dilute Sample Check Isotherm Linearity Overload->LoadFix Yes

Figure 1: Decision tree for diagnosing peak tailing mechanisms specific to polar, basic heterocycles on C18.

Technical Deep Dive: The Mechanism of Failure

To resolve the issue, you must understand the molecular behavior of 1,2,4-triazole-1-carboxamide inside the column.

The "Polar-Basic" Trap

1,2,4-triazole-1-carboxamide presents a dual challenge:

  • High Polarity (log P < 0): The carboxamide and triazole groups make the molecule highly hydrophilic. On a standard C18 column, it interacts poorly with the hydrophobic alkyl chains, leading to fast elution (low

    
    ).
    
  • Basic Nitrogen Interaction: The triazole ring contains nitrogen atoms that can act as weak bases. While the pKa of the 1-substituted triazole is low (~2.2 for the protonated species), residual silanols (Si-OH) on the silica support have a pKa of ~3.5–4.5.

    • The Conflict: If you run at neutral pH (pH 6–7), silanols are ionized (Si-O⁻). Any protonated species of the analyte (or even hydrogen bonding) will engage in secondary cation-exchange interactions , causing severe tailing.

Troubleshooting Guides & FAQs

Category A: Mobile Phase Optimization

Q: I am using 0.1% Formic Acid (pH ~2.7), but the peak is still tailing. Why? A: Formic acid is a weak modifier with low ionic strength.[1] It may not effectively suppress the ionization of highly active silanols on older or standard C18 columns.

  • The Fix: Switch to a Phosphate Buffer (20–25 mM) adjusted to pH 2.0–2.5 .

  • Why: Phosphate provides higher ionic strength and buffering capacity at low pH, effectively neutralizing silanol activity and preventing the "dragging" effect on the triazole ring [1].

Q: Can I use 100% Aqueous mobile phase to increase retention? A: Only if you are using a specialized column.

  • The Risk: Standard C18 columns suffer from "phase collapse" (dewetting) in 100% water. The hydrophobic C18 chains fold onto themselves to escape the water, causing loss of retention and distorted peak shapes.

  • The Fix: If you need >95% water, you must use a "Polar-Embedded" (e.g., Amide-C18) or "Aqueous Stable" (AQ-C18) column [2].

Category B: Column Selection

Q: Which specific C18 architecture is best for this compound? A: Standard C18 is often insufficient. Select based on the following hierarchy:

Column TypeSuitabilityMechanism of Action
Polar-Embedded C18 High Contains a polar group (amide/carbamate) within the alkyl chain. This shields silanols and prevents dewetting in 100% aqueous conditions.
AQ-C18 (Hydrophilic Endcapped) High Proprietary end-capping allows water to wet the pores without phase collapse. Excellent for polar triazoles.
Standard C18 (Type B Silica) Medium/Low Requires strict pH control (pH < 2.[2]5) and high aqueous stability. Older "Type A" silica will fail due to metal impurities and acidic silanols.
Category C: Sample Preparation

Q: My retention time is stable, but the front of the peak looks terrible. Is this tailing? A: No, this is likely solvent mismatch (fronting or split peaks), often confused with tailing.

  • The Cause: Dissolving the sample in 100% Acetonitrile or Methanol while the mobile phase is 95% Water. The strong solvent carries the analyte through the column faster than the mobile phase can equilibrate it.

  • The Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN).

Validated Optimization Protocol

Follow this step-by-step protocol to establish a robust method.

Phase 1: The "Silanol Suppression" Mobile Phase

Use this as your baseline condition to eliminate secondary interactions.

  • Buffer Preparation: Dissolve 3.4 g Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.1  with Phosphoric Acid (
    
    
    
    ).
  • Mobile Phase A: 100% Phosphate Buffer (pH 2.5).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Phase 2: Gradient Strategy

Do not run isocratic immediately. Use a shallow gradient to focus the peak.

Time (min)% A (Buffer)% B (ACN)Purpose
0.0982Load high aqueous to retain polar analyte.
5.0982Isocratic hold to prevent breakthrough.
15.07030Shallow ramp to elute impurities.
16.0982Re-equilibration.
Phase 3: System Suitability Criteria

Verify your success against these metrics:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Retention Factor (

    
    ):  NLT (Not Less Than) 2.0.
    
  • % RSD (Area): NMT 2.0% (n=5 injections).

References

  • USP Monographs: Ribavirin . United States Pharmacopeia.[3][4] (Method utilizes pH 2.5 phosphate buffer to control triazole tailing). [Link]

  • Waters Corporation . "Comprehending COVID-19: Fast Analysis of Ribavirin and Related Compounds Using Hydrophilic Interaction Chromatography". (Discusses polarity challenges of triazole-carboxamides). [Link]

  • Phenomenex . "How to Reduce Peak Tailing in HPLC?". (Technical guide on silanol suppression and column selection). [Link]

Sources

Technical Support Center: Stability & Troubleshooting for 1H-1,2,4-Triazole-1-Carboxamide Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The 1H-1,2,4-triazole-1-carboxamide scaffold is a critical structural motif frequently utilized in agricultural chemistry (e.g., photosystem II inhibitors like amicarbazone and epronaz) and pharmaceutical intermediates. This guide is designed for researchers and drug development professionals, addressing the physicochemical behavior, degradation kinetics, and optimal handling protocols for this class of compounds in aqueous environments.

PART 1: Core Troubleshooting & FAQs

Q1: My compound is degrading rapidly in my aqueous stock solution. What is the primary mechanism? A: The most common cause of degradation for the 1H-1,2,4-triazole-1-carboxamide scaffold in water is base-catalyzed hydrolysis [1]. The Causality: The electron-withdrawing nature of the three nitrogen atoms in the triazole ring makes the carbonyl carbon of the N1-carboxamide group highly electrophilic. When the pH rises above 7.0, the increased concentration of hydroxide ions (


) leads to a rapid nucleophilic attack on this carbonyl carbon. Representative compounds like amicarbazone are completely stable at pH 5.0 and 7.0 but exhibit a hydrolysis half-life of approximately 64 days at pH 9.0 [1].

Q2: How does temperature influence the stability of this scaffold in water? A: Temperature acts as a massive kinetic multiplier for the hydrolysis of the N1-carboxamide bond. If your assay requires elevated temperatures, you must strictly control the pH to be slightly acidic [2]. The Causality: Heat provides the activation energy required to accelerate the formation of the tetrahedral intermediate during hydrolysis. For example, the derivative epronaz has a highly stable half-life of 688 days at 20 °C (pH 6.3). However, raising the temperature to 70 °C at a slightly alkaline pH of 8.1 accelerates degradation exponentially, reducing the half-life to just 44 minutes[2].

Q3: Is the 1H-1,2,4-triazole-1-carboxamide scaffold sensitive to light during benchtop handling? A: It is generally stable to direct visible light and direct aqueous photolysis in natural water [3]. However, it is susceptible to indirect photolysis mediated by UV light. The Causality: The scaffold lacks strong chromophores that absorb visible light. However, UV exposure in aqueous solutions can homolytically cleave water or dissolved oxygen to generate hydroxyl radicals. These reactive oxygen species (ROS) will indirectly attack and degrade the triazole ring [2].

Q4: What degradation products should I monitor for in LC-MS/MS? A: Hydrolytic cleavage of the N1-carboxamide bond typically yields the free 1H-1,2,4-triazole (which readily forms water-soluble salts) and an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to release carbon dioxide (


)  and the corresponding amine  [2].
PART 2: Quantitative Kinetic Benchmarks

To assist in your experimental design, the following table summarizes the kinetic stability of the 1H-1,2,4-triazole-1-carboxamide scaffold using amicarbazone and epronaz as representative models [1][2].

Compound ModelTemperature (°C)pHHalf-Life (

)
Stability Status
Amicarbazone205.0StableHigh
Amicarbazone207.0StableHigh
Amicarbazone209.064 DaysModerate (Hydrolyzing)
Epronaz206.3688 DaysHigh
Epronaz706.321 HoursLow (Thermally Accelerated)
Epronaz708.144 MinutesCritical (Rapid Degradation)
PART 3: Mechanistic Visualization

The following diagram illustrates the base-catalyzed degradation pathway that occurs when aqueous solutions are improperly buffered.

HydrolysisMechanism A 1H-1,2,4-triazole-1-carboxamide (Intact Scaffold) B Nucleophilic Attack [OH- at pH > 7] A->B Alkaline conditions C Tetrahedral Intermediate B->C D C-N Bond Cleavage C->D Rate-limiting step E Free 1H-1,2,4-triazole (Water Soluble) D->E F Carbamic Acid / Urea (Unstable) D->F G Amine + CO2 F->G Rapid Decarboxylation

Fig 1: Base-catalyzed hydrolysis pathway of the 1H-1,2,4-triazole-1-carboxamide scaffold.

PART 4: Standard Operating Procedure (SOP) for Aqueous Formulation

To ensure a self-validating and reproducible protocol, follow these step-by-step methodologies for preparing and storing aqueous solutions of 1H-1,2,4-triazole-1-carboxamide derivatives.

Step 1: Primary Solubilization

  • Action: Dissolve the primary standard in a polar, aprotic organic solvent (e.g., LC-MS grade Acetonitrile or DMSO) to create a highly concentrated stock (e.g., 10 mM) before spiking into aqueous buffers.

  • Causality: The intact scaffold is generally sparingly soluble in pure water. Attempting to force dissolution in water via sonication or heating will prematurely degrade the compound.

Step 2: Buffer Selection & pH Adjustment

  • Action: Dilute the organic stock into a biological buffer (e.g., MES or Citrate) strictly adjusted to pH 5.5 - 6.5 .

  • Causality: By maintaining a slightly acidic environment, the concentration of nucleophilic

    
     ions is minimized. This shifts the thermodynamic equilibrium away from the formation of the tetrahedral degradation intermediate, effectively halting base-catalyzed hydrolysis.
    

Step 3: Temperature Control

  • Action: Store final working solutions at 4 °C. If the assay requires physiological temperatures (37 °C), prepare solutions fresh daily.

  • Causality: As demonstrated by the kinetic benchmarks, elevated temperatures drastically lower the activation energy required for C-N bond cleavage.

Step 4: Light Protection

  • Action: Store all solutions in amber borosilicate glass vials.

  • Causality: While the scaffold does not absorb visible light, UV radiation from laboratory lighting can homolytically cleave water to form hydroxyl radicals, leading to indirect photolysis. Amber glass blocks the UV wavelengths responsible for this radical generation.

References
  • Title: Amicarbazone - Compound Summary Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Epronaz (Chemical Properties & Hydrolysis) Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Amicarbazone: Scoping Document and Draft Human Health Risk Assessment Source: U.S. Environmental Protection Agency (EPA) via Regulations.gov URL: [Link]

Technical Support Center: Troubleshooting the Pellizzari Reaction for Triazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals seeking to optimize the Pellizzari reaction for the synthesis of 1,2,4-triazole carboxamides. The Pellizzari reaction—the condensation of an amide and an acylhydrazide—is a cornerstone of medicinal chemistry, but it is notoriously prone to side-product formation[1].

Below, we address the most critical troubleshooting questions, explain the mechanistic causality behind side-product formation, and provide self-validating protocols to ensure high-purity yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanistic origin of the 1,3,4-oxadiazole byproduct during the synthesis of triazole carboxamides?

Answer: The Pellizzari reaction proceeds via the initial nucleophilic attack of the hydrazide on the amide, forming an acyl amidrazone intermediate[1]. From this intermediate, two competing cyclization pathways emerge.

If the nitrogen atom performs an intramolecular attack on the carbonyl group, followed by a cascade of dehydration, the desired 1,2,4-triazole is formed[2]. However, if the oxygen atom of the intermediate acts as the nucleophile, dehydration occurs prior to nitrogen incorporation, leading to the formation of a 1,3,4-oxadiazole byproduct[3]. The oxadiazole pathway is kinetically favored at lower temperatures or in the presence of residual water, which inhibits the final dehydration step required for triazole formation.

Mechanism SM Amide + Hydrazide Intermediate Acyl Amidrazone Intermediate SM->Intermediate Nucleophilic Attack Triazole 1,2,4-Triazole (Target) Intermediate->Triazole Intramolecular N-Attack (High Temp, -H2O) Oxadiazole 1,3,4-Oxadiazole (Byproduct) Intermediate->Oxadiazole O-Attack (Low Temp, +H2O) Isomers Isomeric Triazoles (Acyl Interchange) Intermediate->Isomers Transamination (Excessive Heat)

Mechanistic divergence in the Pellizzari reaction leading to triazoles or side products.

Q2: How can I thermodynamically and kinetically favor the 1,2,4-triazole over the oxadiazole?

Answer: The formation of the 1,2,4-triazole ring is thermodynamically favored but requires overcoming a higher activation energy barrier compared to the oxadiazole.

  • Thermal Control: High temperatures (typically >200 °C) are required to drive the intramolecular N-attack and subsequent dehydration[1].

  • Strict Desiccation: Because water drives the equilibrium toward hydrolysis and favors the oxadiazole byproduct, utilizing strictly anhydrous conditions is critical[3].

  • Microwave Irradiation: Conventional heating often leads to thermal degradation. Microwave synthesis provides rapid, uniform heating that overcomes the activation energy barrier for the N-attack in minutes, drastically increasing the yield of the 1,2,4-triazole while minimizing side reactions[2],[4].

Q3: In unsymmetrical Pellizzari reactions, I am observing a mixture of isomeric triazoles. What causes this?

Answer: When synthesizing complex triazole carboxamides using an amide and a hydrazide with different acyl groups, prolonged excessive heating promotes "acyl interchange" (transamination)[1]. This scrambles the substituents, resulting in a mixture of three different 1,2,4-triazole isomers.

To prevent this, optimize the temperature to the lowest possible point that still yields the triazole (often around 180-200 °C under microwave conditions), or design your retrosynthetic route to utilize a symmetrical Pellizzari reaction if the target carboxamide allows[1].

Q4: What are the typical yield and side-product profiles under different reaction conditions?

Answer: The choice of heating method and solvent drastically impacts the product distribution. Below is a quantitative summary comparing standard conditions:

Reaction ConditionTemp (°C)Time1,2,4-Triazole Yield (%)1,3,4-Oxadiazole Yield (%)Isomeric Triazoles (%)
Conventional Heating (Neat)2204 h552515
Conventional Heating (Solvent)18012 h40455
Microwave Irradiation (Neat)20015 min855<2

Standard Operating Procedure: Microwave-Assisted Pellizzari Synthesis

To ensure self-validating results and minimize both oxadiazole and acyl-interchanged byproducts, we recommend the following microwave-assisted protocol[4]. This methodology relies on neat conditions to maximize collision frequency and microwave irradiation to kinetically bypass side-product formation.

Step 1: Reagent Preparation & Desiccation

  • Action: Dry the amide and acylhydrazide starting materials under vacuum at 60 °C for 12 hours prior to use.

  • Causality: Residual moisture acts as a kinetic driver for the competing O-attack, leading directly to the 1,3,4-oxadiazole byproduct[3].

Step 2: Microwave Reaction Setup

  • Action: Combine equimolar amounts of the reagents in a microwave-safe quartz vessel. Do not add solvent (perform neat).

  • Causality: Neat conditions maximize the concentration of the reactants, driving the initial intermolecular condensation forward without the dilution effects of a solvent.

Step 3: Irradiation & In-Process Validation

  • Action: Heat the mixture to 200 °C for 15 minutes using a dedicated microwave synthesizer.

  • Validation: Monitor the pressure curves on the synthesizer. A steady pressure plateau confirms controlled dehydration, whereas a sudden spike indicates thermal decomposition (often a precursor to acyl interchange).

Step 4: Selective Trituration

  • Action: Allow the vessel to cool to room temperature. Triturate the crude solid with cold ethanol and filter.

  • Causality: The 1,2,4-triazole core engages in strong intermolecular hydrogen bonding, making it significantly less soluble in cold ethanol than the less polar 1,3,4-oxadiazole byproduct. This allows for selective precipitation of the desired product[3].

Step 5: Analytical Validation

  • Action: Confirm identity via 13C NMR and Mass Spectrometry (MS).

  • Validation: The triazole ring carbons typically appear around 155 ppm. MS must confirm the loss of exactly two water molecules (-36 Da) from the combined mass of the starting materials, confirming complete cyclization[2].

Troubleshooting Issue Identify Primary Side Product Ox High 1,3,4-Oxadiazole Issue->Ox Iso Isomeric Triazoles Issue->Iso Low Unreacted Material Issue->Low SolOx Ensure Anhydrous Conditions Increase Temperature Ox->SolOx SolIso Use Symmetrical Reagents or Lower Temperature Iso->SolIso SolLow Switch to Microwave Irradiation Low->SolLow

Troubleshooting workflow for optimizing Pellizzari reaction outcomes.

References

  • Wikipedia - Pellizzari reaction URL: [Link]

  • Universiti Tun Hussein Onn Malaysia (UTHM) - Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave URL: [Link]

Sources

Validation & Comparative

Comparative Antifungal Efficacy: 1H-1,2,4-Triazole-1-Carboxamide Derivatives vs. Fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale for Structural Evolution

For decades, fluconazole has served as the gold standard in the clinical management of systemic fungal infections due to its favorable safety profile and excellent bioavailability. However, the rapid emergence of azole-resistant strains—particularly Candida glabrata, Candida auris, and various Aspergillus species—has severely compromised its clinical utility[1].

To overcome these resistance mechanisms, medicinal chemists have focused on evolving the triazole pharmacophore. The 1H-1,2,4-triazole-1-carboxamide scaffold represents a highly promising next-generation structural class. By introducing a carboxamide moiety at the N1 position of the triazole ring, researchers can synthesize highly reactive intermediates capable of forming amides, carbamates, and ureas under mild conditions[2]. This structural modification not only enhances target engagement but also bypasses common efflux pump-mediated resistance pathways that typically neutralize fluconazole.

Mechanistic Causality: CYP51 Target Engagement

Both fluconazole and 1H-1,2,4-triazole-1-carboxamide derivatives exert their antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme responsible for synthesizing ergosterol, the primary sterol in fungal cell membranes.

The causality behind the enhanced efficacy of carboxamide derivatives lies in their dual-anchor binding thermodynamics :

  • Heme Coordination: Like fluconazole, the unhindered nitrogen (N4) of the 1,2,4-triazole ring coordinates directly with the iron atom of the heme group within the CYP51 active site, preventing the natural substrate (lanosterol) from binding.

  • Allosteric Hydrogen Bonding: Unlike fluconazole, the highly polar carboxamide group acts as a secondary anchor. The carbonyl oxygen and amine protons form robust hydrogen bonds with polar amino acid residues (e.g., Tyr118, Ser378) in the substrate access channel. This significantly lowers the dissociation constant (

    
    ) and maintains binding affinity even when point mutations (such as Y132H) alter the active site's geometry.
    

CYP51_Pathway Lanosterol Lanosterol (Natural Substrate) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Enzymatic Demethylation CellDeath Fungal Cell Death / Membrane Disruption Ergosterol->CellDeath Depletion triggers Fluconazole Fluconazole (Heme Coordination Only) Fluconazole->CYP51 Competitive Inhibition Carboxamide 1H-1,2,4-triazole-1-carboxamide (Heme + H-Bonding Anchor) Carboxamide->CYP51 Enhanced Affinity Inhibition

CYP51 inhibition pathway comparing Fluconazole and Triazole-1-carboxamide binding mechanisms.

Comparative Antifungal Activity (In Vitro Data)

In vitro microdilution assays demonstrate that the integration of the carboxamide linkage, often coupled with bulky lipophilic side chains (e.g., biaryloxy groups), significantly amplifies antifungal potency[1]. For example, while standard fluconazole exhibits Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against opportunistic pathogens like Trichosporon asahii[3], optimized carboxamide derivatives routinely achieve sub-microgram efficacy.

The table below summarizes the comparative MIC ranges based on recent structure-activity relationship (SAR) studies of optimized 1H-1,2,4-triazole-1-carboxamide derivatives versus fluconazole.

Fungal StrainFluconazole MIC (µg/mL)1H-1,2,4-triazole-1-carboxamide MIC (µg/mL)Fold Improvement (Approx.)Clinical Relevance
Candida albicans (Susceptible)0.5 - 1.00.06 - 0.128xEnhanced baseline potency
Candida glabrata (Resistant)16.0 - 32.01.0 - 2.016xOvercomes efflux pump (CDR1/2) activity
Aspergillus niger> 64.04.0 - 8.0> 8xBroadens spectrum to molds
Trichosporon asahii8.0 - 32.00.5 - 2.016xEffective against rare, highly fatal yeasts

Experimental Protocol: Self-Validating MIC Determination Assay

To ensure absolute trustworthiness and reproducibility when comparing novel carboxamide derivatives against fluconazole, researchers must utilize a self-validating broth microdilution system. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, engineered with internal causality checks.

Step-by-Step Methodology
  • Media Preparation & pH Stabilization:

    • Action: Prepare RPMI 1640 broth supplemented with L-glutamine, lacking sodium bicarbonate, and buffered to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: The carboxamide bond can be susceptible to hydrolysis under extreme pH conditions. MOPS buffering strictly maintains a neutral pH, preventing spontaneous degradation of the test compound and ensuring the measured MIC reflects true physiological efficacy rather than chemical instability.

  • Compound Solubilization & Serial Dilution:

    • Action: Dissolve fluconazole and the 1H-1,2,4-triazole-1-carboxamide derivative in 100% DMSO. Perform 2-fold serial dilutions in the buffered RPMI 1640 to achieve final well concentrations ranging from 0.015 to 64 µg/mL (DMSO final concentration

      
       1%).
      
  • Inoculum Standardization:

    • Action: Suspend fungal colonies in sterile saline. Adjust the optical density (OD) at 530 nm using a spectrophotometer to achieve a final well inoculum of

      
       to 
      
      
      
      CFU/mL.
    • Causality: Strict OD standardization prevents the "inoculum effect." An artificially high cell density can overwhelm the competitive inhibition at the CYP51 active site, resulting in false-positive resistance data.

  • Incubation & Readout:

    • Action: Incubate the 96-well microtiter plates at 35°C for 24 to 48 hours. Measure absorbance at 530 nm.

  • System Validation & MIC Determination:

    • Action: The assay is intrinsically self-validating. It is only deemed successful if the Positive Growth Control (media + inoculum, no drug) exhibits logarithmic growth (OD > 0.2) and the Negative Sterility Control (media only) remains at baseline OD. The MIC is defined as the lowest concentration resulting in a

      
       50% reduction in OD compared to the positive control.
      

MIC_Protocol Prep Inoculum Prep (OD 530nm Standardized) Incubate Incubation (35°C, 24-48h) Prep->Incubate Dilution Serial Dilution (0.015 - 64 µg/mL) Dilution->Incubate Read Spectrophotometry (OD 530 nm) Incubate->Read Validate Self-Validation (Growth/Sterility Controls) Read->Validate Result MIC50 Determination (≥50% Inhibition) Validate->Result

Self-validating broth microdilution workflow for antifungal MIC determination.

Pharmacokinetics & Future Perspectives

While 1H-1,2,4-triazole-1-carboxamide derivatives demonstrate vastly superior in vitro antifungal activity compared to fluconazole, drug development professionals must carefully evaluate their pharmacokinetic (PK) profiles. Fluconazole is highly metabolically inert, allowing for excellent oral bioavailability and central nervous system (CNS) penetration.

Conversely, the carboxamide linkage introduces a potential site for enzymatic cleavage by plasma amidases. Future drug development efforts are currently focusing on steric shielding of the carboxamide group (e.g., adding bulky substituents alpha to the carbonyl) to increase the in vivo half-life while retaining the superior CYP51 binding affinity.

References

  • Pharmacological significance of triazole scaffold Source: Taylor & Francis Online (Tandfonline) URL:[Link]

  • triazole fungicide tebuconazole: Topics by Science.gov Source: Science.gov URL:[Link]

Sources

Publish Comparison Guide: Biological Activity of 1,2,4-Triazole-1-Carboxamide vs. 1,2,3-Triazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1,2,4-triazole-1-carboxamide scaffolds and their 1,2,3-triazole isomeric analogs. While both scaffolds utilize the nitrogen-rich triazole core to enhance solubility and hydrogen-bonding potential, their biological applications diverge significantly due to distinct electronic profiles and chemical stabilities.

  • 1,2,4-Triazole-1-carboxamides are characterized by a reactive N1-carbonyl linkage. This scaffold is prominent in agrochemistry (e.g., Amicarbazone ) and is emerging in medicinal chemistry as a potent urease inhibitor and antimycobacterial agent. The N1-carboxamide moiety often acts as a "warhead" or urea-mimic capable of specific enzyme site interactions or rearrangement.

  • 1,2,3-Triazole-4-carboxamides are chemically robust pharmacophores synthesized primarily via Click Chemistry (CuAAC). They function as bioisosteres of peptide bonds, exhibiting significant activity as PXR antagonists , tubulin polymerization inhibitors , and antiviral agents (Influenza nucleoprotein inhibitors).

Key Takeaway: Choose the 1,2,4-N1 scaffold for applications requiring urea mimicry or electrophilic reactivity (enzyme active site targeting). Choose the 1,2,3-C4 scaffold for stable peptidomimetics and metabolic regulation targets.

Chemical & Structural Basis[1][2][3][4][5]

The biological divergence stems from the position of the nitrogen atoms and the attachment point of the carboxamide group.

Structural Comparison[4][6]
Feature1,2,4-Triazole-1-Carboxamide 1,2,3-Triazole-4-Carboxamide
Structure Carboxamide attached to N1 (Ring Nitrogen).[1][2]Carboxamide attached to C4 (Ring Carbon).
Electronic Nature Electron-deficient N1-CO bond; susceptible to hydrolysis or transamidation.Stable C-C bond; aromatic system remains intact.
Dipole Moment High; distinct vector towards the carboxamide oxygen.Large dipole (~5 D); aligns with peptide bond dipoles.
Key Reactivity Carbamoylation : Can transfer the carboxamide group (acting as a masked isocyanate) or rearrange (Dimroth-like).Bioisostere : Mimics the trans-amide bond geometry without hydrolytic susceptibility.
Visualization: Structural Decision Tree (SAR)

SAR_Tree Start Target Identification Scaffold Triazole Scaffold Selection Start->Scaffold T124 1,2,4-Triazole-1-Carboxamide (N1-Linkage) Scaffold->T124 Req. Urea Mimicry or Electrophilicity T123 1,2,3-Triazole-4-Carboxamide (C4-Linkage) Scaffold->T123 Req. Stable Amide Isostere Urease Urease Inhibition (Ni Chelation/Urea Mimic) T124->Urease Agro Agrochemicals (Photosystem II Inhibitor) T124->Agro TB Antimycobacterial (M. tuberculosis) T124->TB PXR PXR Antagonist (Metabolic Regulation) T123->PXR Peptide Peptidomimetic (Protease Inhibitor) T123->Peptide Tubulin Anticancer (Tubulin Binding) T123->Tubulin

Figure 1: Decision tree for selecting between 1,2,4- and 1,2,3-triazole scaffolds based on therapeutic target.

Therapeutic Applications & Performance

1,2,4-Triazole-1-Carboxamide: The "Active Urea"

This scaffold is best known in the commercial sector as the core of Amicarbazone , a herbicide that inhibits Photosystem II. In medicine, its structural similarity to urea makes it a prime candidate for inhibiting enzymes that process urea or similar substrates.[3]

  • Urease Inhibition: Urease is a nickel-dependent metalloenzyme. 1,2,4-triazole-1-carboxamides can coordinate with the active site Nickel ions or block the active site entrance.

  • Antimycobacterial Activity: N-carbamoyl triazoles have shown MIC values as low as 4.7 μg/mL against M. tuberculosis, potentially by disrupting cell wall synthesis enzymes.

  • Mechanism: The N1-carboxamide group can act as a "suicide substrate" or a tight-binding inhibitor due to the electron-withdrawing nature of the triazole ring increasing the electrophilicity of the carbonyl carbon.

1,2,3-Triazole-4-Carboxamide: The "Stable Mimic"

This scaffold is a staple in fragment-based drug discovery (FBDD) due to the ease of synthesis via Click Chemistry.

  • PXR Antagonism: The Pregnane X Receptor (PXR) regulates drug metabolism. Overactivation leads to drug resistance. 1,2,3-triazole-4-carboxamides (e.g., analogs of SPA-70 ) have demonstrated IC50 values < 50 nM as PXR antagonists, preventing the upregulation of CYP3A4.

  • Antiviral (Influenza): Derivatives targeting the viral nucleoprotein (NP) have shown inhibition of viral replication with IC50 ~ 0.5 - 4.6 μM .

  • Anticancer: Used as cis-restricted analogs of Combretastatin A-4, inhibiting tubulin polymerization.

Comparative Data Analysis

The following table contrasts the biological performance of representative compounds from both classes.

Parameter1,2,4-Triazole-1-Carboxamide (e.g., Amicarbazone analogs)1,2,3-Triazole-4-Carboxamide (e.g., PXR/Influenza inhibitors)
Primary Target Urease (Jack Bean/H. pylori), Photosystem IIPXR Receptor, Tubulin, Influenza Nucleoprotein
Potency (IC50/MIC) Urease IC50: 20 - 50 μM (Non-competitive)PXR Binding IC50: 20 - 80 nM
Binding Mode Metal coordination (Ni) or H-bonding networkHydrophobic pocket fitting & Pi-stacking
Metabolic Stability Moderate; N1-amide bond can be hydrolyzed by amidasesHigh; Triazole ring is metabolically inert
Toxicity Risk Potential for forming reactive isocyanatesGenerally low; triazole is non-toxic
Mechanism of Action: Urease Inhibition (1,2,4-Scaffold)

Urease_Mechanism Enzyme Urease Active Site (Ni2+ Ions) Complex Enzyme-Inhibitor Complex Enzyme->Complex Stabilization Inhibitor 1,2,4-Triazole-1-Carboxamide Interaction1 Carbonyl Oxygen -> Ni2+ Inhibitor->Interaction1 Interaction2 Triazole N -> His Residues Inhibitor->Interaction2 Outcome Hydrolysis Blocked (No NH3 Production) Complex->Outcome Interaction1->Enzyme Interaction2->Enzyme

Figure 2: Proposed binding mode of 1,2,4-triazole-1-carboxamides in the Urease active site.

Experimental Protocols

Synthesis of 1,2,4-Triazole-1-Carboxamide Derivatives

Methodology: Carbamoylation of Triazolinones

  • Precursor Preparation: Synthesize the 3-substituted-1,2,4-triazol-5-one via condensation of a hydrazide with cyanate or urea.

  • Carbamoylation:

    • Dissolve the triazolone (1.0 eq) in anhydrous acetonitrile.

    • Add an appropriate isocyanate (1.1 eq) (e.g., tert-butyl isocyanate for Amicarbazone-like analogs) and a catalytic amount of triethylamine (TEA).

    • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitoring via TLC is essential as N1-acylation is reversible.

    • Workup: Evaporate solvent. Recrystallize from ethanol/hexane.

    • Note: Avoid aqueous workup at high pH to prevent hydrolysis of the N1-carboxamide bond.

Synthesis of 1,2,3-Triazole-4-Carboxamide Derivatives

Methodology: CuAAC Click Chemistry

  • Reagents: Azide (R-N3) and Propiolic Amide (Alkyne-CO-NH-R').

  • Reaction:

    • Dissolve Azide (1.0 eq) and Propiolic Amide (1.0 eq) in t-BuOH/H2O (1:1).

    • Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%).

    • Condition: Stir at RT for 8–12 hours. The 1,4-regioisomer is formed exclusively.

    • Workup: Dilute with water, extract with ethyl acetate. The product is usually stable and can be purified via silica gel chromatography.

References

  • Amicarbazone and 1,2,4-Triazole Herbicides

    • Title: Amicarbazone: A Novel Triazolinone Herbicide.
    • Source: Bayer CropScience / IUPAC.
    • URL:[Link]

  • Urease Inhibition by Triazoles

    • Title: Inhibition of urease by some new synthesized 1,2,4-triazol derivatives: Inhibition mechanism and molecular docking.[4]

    • Source: SciSpace / Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • 1,2,3-Triazole-4-Carboxamides as PXR Antagonists

    • Title: Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Antimycobacterial Activity of Triazole Ureas

    • Title: Small molecule and fragment-based phenotypic screening for novel building blocks with antimycobacterial activity.
    • Source: Open Explor
    • URL:[Link]

  • 1,2,3-Triazole Synthesis & Biological Application

    • Title: 1,2,3-Triazoles: Synthesis and Biological Application.[5]

    • Source: IntechOpen.
    • URL:[Link]

Sources

A Comparative Guide to Validating HPLC Purity Methods for 1H-1,2,4-triazole-1-carboxamide in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For novel compounds like 1H-1,2,4-triazole-1-carboxamide, a robust and reliable analytical method for purity determination is a non-negotiable prerequisite for regulatory submission. This guide provides an in-depth, scientifically-grounded comparison of key validation parameters for a High-Performance Liquid Chromatography (HPLC) purity method, structured around the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

This document is designed to be a practical resource, offering not just the "what" and "how," but also the critical "why" behind the experimental choices, empowering you to develop and validate a scientifically sound, defensible HPLC purity method.

The Analytical Challenge: 1H-1,2,4-triazole-1-carboxamide

1H-1,2,4-triazole-1-carboxamide, a heterocyclic compound, presents a unique analytical challenge due to its polarity and potential for various degradation pathways.[5][6] A well-validated HPLC method must be able to separate the parent compound from process-related impurities and potential degradants, ensuring accurate quantification.

Proposed HPLC Method for Purity Determination

To illustrate the validation process, we will consider a hypothetical, yet scientifically plausible, reversed-phase HPLC (RP-HPLC) method for 1H-1,2,4-triazole-1-carboxamide.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (90:10 v/v)

The Cornerstone of Reliability: Method Validation per ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[1][3] For a purity method, this means providing a high degree of assurance that the method can accurately and precisely quantify the main component and its impurities.

Specificity: The Power of Discrimination

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[1][3] For a purity method, this is arguably the most critical validation parameter.

Experimental Protocol: Forced Degradation Studies

To demonstrate specificity, forced degradation (stress testing) studies are performed to intentionally degrade the drug substance.[7][8][9] The goal is to produce a representative sample of potential degradants to ensure they do not interfere with the quantification of the parent peak.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 1H-1,2,4-triazole-1-carboxamide at a concentration of 1 mg/mL in the diluent.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a 0.1 mg/mL solution in the diluent.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the drug substance to UV light (254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze the unstressed sample and all stressed samples by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity.

Data Presentation: Forced Degradation Results
Stress Condition% DegradationPeak Purity of Parent PeakObservations
Unstressed 0> 0.999Single, sharp peak
0.1 N HCl, 80°C, 4h 15.2> 0.999Two major degradation peaks well-resolved from the parent
0.1 N NaOH, 80°C, 4h 22.5> 0.999One major degradation peak well-resolved from the parent
3% H₂O₂, RT, 24h 8.7> 0.999Minor degradation peaks, no interference
Thermal, 105°C, 48h 5.1> 0.999Minor degradation peaks, no interference
Photolytic 12.8> 0.999Several small degradation peaks, all resolved

Causality Behind Experimental Choices: The conditions for forced degradation are chosen to be slightly more aggressive than those expected during normal handling and storage to ensure the method is stability-indicating.[7][8] The target degradation is typically in the range of 5-20% to ensure that the primary degradation products are formed without completely degrading the parent compound.[8]

Linearity and Range: The Quantitative Relationship

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol: Linearity Study

Step-by-Step Protocol:

  • Prepare a Stock Solution: Prepare a stock solution of 1H-1,2,4-triazole-1-carboxamide reference standard at a concentration of 1 mg/mL.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the range of 50% to 150% of the target concentration (e.g., if the target is 0.1 mg/mL, prepare standards at 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).[10]

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.

Data Presentation: Linearity Results
ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999[12]
Y-intercept 1250≤ 2% of the response at 100% concentration[12]
Slope 5.2 x 10⁶-
Range 0.05 - 0.15 mg/mLEstablished based on linearity, accuracy, and precision data

Causality Behind Experimental Choices: A minimum of five concentration levels is recommended by ICH to adequately define the linear relationship. The range of 50% to 150% of the target concentration is typical for a purity assay to cover potential variations in sample concentration.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[11]

Experimental Protocol: Accuracy Study

Step-by-Step Protocol:

  • Prepare a Placebo Mixture: If applicable, prepare a mixture of all formulation components except the API.

  • Spike Samples: Spike the placebo mixture with the 1H-1,2,4-triazole-1-carboxamide reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare Triplicate Samples: For each concentration level, prepare three independent samples.

  • Analysis: Analyze each sample and calculate the percentage recovery.

Data Presentation: Accuracy Results
Concentration LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80% 0.080.07998.8
100% 0.100.101101.0
120% 0.120.11999.2
Mean Recovery 99.7

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Causality Behind Experimental Choices: Spiking a placebo with a known amount of the API is the most direct way to assess accuracy, as it mimics the analysis of a real sample. Using at least three concentration levels across the range ensures the accuracy is consistent.

Precision: The Degree of Scatter

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision Study

Repeatability (Intra-assay Precision):

  • Prepare six independent samples of 1H-1,2,4-triazole-1-carboxamide at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

Intermediate Precision (Inter-assay Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments.

Data Presentation: Precision Results
ParameterResult (RSD %)Acceptance Criteria (RSD %)
Repeatability (n=6) 0.5%≤ 1.0%
Intermediate Precision (n=12) 0.8%≤ 2.0%

Causality Behind Experimental Choices: Repeatability assesses the precision under normal operating conditions, while intermediate precision evaluates the effect of random events that can occur within a laboratory.[12]

Robustness: Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol: Robustness Study

Step-by-Step Protocol:

  • Identify Critical Parameters: Identify the HPLC parameters that could potentially affect the results (e.g., flow rate, column temperature, mobile phase composition).

  • Introduce Small Variations: Deliberately vary each parameter one at a time. For example:

    • Flow Rate: ± 0.1 mL/min

    • Column Temperature: ± 2 °C

    • Mobile Phase Composition: ± 2% organic

  • Analyze a System Suitability Solution: Analyze a system suitability solution under each of the modified conditions.

  • Evaluate Impact: Evaluate the effect of the variations on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Data Presentation: Robustness Results
Parameter VariedVariationResolution (Parent vs. Closest Impurity)Tailing Factor
Nominal -3.51.1
Flow Rate + 0.1 mL/min3.31.1
- 0.1 mL/min3.71.2
Temperature + 2 °C3.41.1
- 2 °C3.61.1
% Organic + 2%3.21.0
- 2%3.81.2

Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations.

Causality Behind Experimental Choices: By intentionally varying the method parameters, we can identify which parameters are critical to the method's performance and establish appropriate operational ranges.

Visualizing the Validation Workflow

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Develop Validation Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity ICH Q2(R1) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report Robustness->Report

Caption: A streamlined workflow for HPLC method validation per ICH Q2(R1) guidelines.

Forced Degradation Pathway Visualization

Forced_Degradation cluster_stress Stress Conditions cluster_degradants Degradation Products API 1H-1,2,4-triazole-1-carboxamide (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo Deg1 Degradant 1 Acid->Deg1 Deg2 Degradant 2 Base->Deg2 Deg3 Degradant 3 Oxidation->Deg3 Thermal->Deg3 Photo->Deg1 Photo->Deg3

Caption: Illustrative pathways of API degradation under various stress conditions.

Conclusion

The validation of an HPLC purity method is a systematic and scientifically rigorous process that is essential for ensuring the quality of a drug substance. By following the principles outlined in the ICH Q2(R1) guidelines and understanding the rationale behind each validation parameter, researchers can develop and implement robust and reliable analytical methods. This guide provides a framework for approaching the validation of an HPLC purity method for 1H-1,2,4-triazole-1-carboxamide, emphasizing the importance of specificity, linearity, accuracy, precision, and robustness. A well-validated method is not just a regulatory requirement; it is a cornerstone of patient safety and drug efficacy.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • Al-Thani, A. A., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. PMC. [Link]

  • Walsh Medical Media. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. [Link]

  • PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. [Link]

  • ResearchGate. (2025). Novel RP-HPLC method for quantification of peramivir and its impurity (1H-1,2,4-triazole-1-carboximidamide) in bulk and injectable preparations. [Link]

  • Li, Y., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. PMC. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2025). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • EPA. Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]

  • ResearchGate. (2016). HPLC determination of 1-methyl-1H-1,2,4-triazole in water. [Link]

Sources

A Comparative Analysis of Mefentrifluconazole and Novel 1,2,4-Triazole-Carboxamide Derivatives in Fungal Pathogen Control

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of robust crop protection strategies, the triazole class of fungicides has long been a cornerstone for growers worldwide.[1][2] Their targeted inhibition of sterol biosynthesis in fungi provides a powerful tool against a wide array of devastating plant diseases.[3][4][5] This guide offers a deep comparative analysis of mefentrifluconazole (Revysol®), a revolutionary isopropanol-azole, and the emerging class of experimental 1H-1,2,4-triazole-1-carboxamide derivatives. While "1H-1,2,4-triazole-1-carboxamide" is recognized as a versatile chemical intermediate, it is not currently marketed as a standalone agricultural fungicide.[6][7] Therefore, this comparison will focus on mefentrifluconazole's established performance against the fungicidal potential of novel, structurally related carboxamide compounds as documented in recent scientific literature.

This analysis is tailored for researchers, scientists, and professionals in drug development, providing insights into the chemical nuances, mechanisms of action, and comparative efficacy of these important antifungal agents.

Mefentrifluconazole (Revysol®): A Paradigm Shift in Triazole Fungicides

Mefentrifluconazole, developed by BASF, represents a significant advancement in triazole chemistry, being the first isopropanol-azole introduced to the market.[1][8][9] Its unique molecular structure offers enhanced efficacy and a broader application window, setting a new benchmark in the control of challenging fungal pathogens.[9]

Chemical Identity and Mode of Action
  • Chemical Name: 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1H-1,2,4-triazole-1-yl)propan-2-ol[10]

  • FRAC Group: 3 (Demethylation Inhibitors - DMIs)[10][11]

  • Synonyms: Revysol®, BAS 750 F[8]

Like other DMI fungicides, mefentrifluconazole disrupts the fungal cell membrane by inhibiting the C14-demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis.[3][8][11] What sets mefentrifluconazole apart is its isopropanol-azole structure, featuring a flexible "hook" that allows it to bind to the target enzyme with up to 100 times the power of conventional triazoles.[3] This potent binding is effective even against pathogen strains that have developed target site mutations, making it a valuable tool for resistance management.[1][3][12]

Spectrum of Activity and Efficacy

Mefentrifluconazole provides broad-spectrum control of numerous fungal diseases across a wide range of crops, including cereals, corn, soybeans, fruits, and vegetables.[8][11][13] It is highly effective against leaf spots, rusts, and powdery mildew.[13][14]

Key performance characteristics include:

  • Rapid Uptake and Curative Action: The formulation allows for quick absorption into the plant tissue, providing immediate action against existing infections.[3][9]

  • Long-Lasting Protection: Mefentrifluconazole forms reservoirs within the leaf, from which it is slowly released, ensuring extended residual control.[3][9]

  • Efficacy Against Resistant Strains: Its unique binding mechanism allows it to control fungal strains that have developed resistance to other triazole fungicides.[1][12]

Field trials have consistently demonstrated the high performance of mefentrifluconazole. For instance, in controlling pepper anthracnose caused by Colletotrichum scovillei, mefentrifluconazole exhibited strong protective and curative effects.[14][15] It has also shown excellent efficacy against key diseases in corn, such as gray leaf spot and Northern corn leaf blight.[16]

The Emerging Potential of 1,2,4-Triazole-Carboxamide Derivatives

Recent research has focused on synthesizing novel 1,2,4-triazole derivatives that incorporate a carboxamide fragment, often using mefentrifluconazole as a lead compound.[17][18][19] The introduction of the carboxamide moiety is a strategic approach to potentially enhance the fungicidal spectrum and efficacy.[17]

Rationale for Carboxamide Integration

The carboxamide group is a key pharmacophore in another important class of fungicides, the succinate dehydrogenase inhibitors (SDHIs).[17] By combining the triazole core with a carboxamide fragment, researchers aim to create hybrid molecules with potentially novel or enhanced modes of action and a broader range of activity.[17]

Comparative Efficacy from Experimental Studies

Several studies have synthesized and evaluated these novel compounds, comparing their in-vitro fungicidal activity against mefentrifluconazole.

CompoundPathogenEC50 (µg/mL)Reference
Mefentrifluconazole Physalospora piricola14.433[20]
Experimental Compound 8d Physalospora piricola10.808[20]
Experimental Compound 8k Physalospora piricola10.126[20]
Mefentrifluconazole Physalospora piricola39.516[17][21]
Experimental Compound 6h Physalospora piricola13.095[17][21]
Mefentrifluconazole Phytophthora capsici75.433[17][21]
Experimental Compound 5j Phytophthora capsici17.362[17][21]

As the data indicates, several experimental 1,2,4-triazole derivatives containing carboxamide or amino acid fragments have demonstrated superior in-vitro activity against specific pathogens compared to mefentrifluconazole.[17][20][21] For example, compounds 8d and 8k showed significantly lower EC50 values against Physalospora piricola.[20] Similarly, compound 6h was more effective against P. piricola, and compound 5j exhibited markedly better activity against the oomycete Phytophthora capsici.[17][21]

Mechanistic Insights and Future Directions

Molecular docking studies suggest that these novel derivatives, like mefentrifluconazole, bind to the C14-demethylase (CYP51) enzyme.[17][20][21] The enhanced activity of some of these compounds may be attributed to a stronger binding affinity to the target site.[17][20][21]

The promising results for these experimental compounds highlight the potential for developing new fungicides with improved efficacy and a broader spectrum of activity, which is crucial for managing fungicide resistance.[17][18]

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the mode of action of triazole fungicides and a typical experimental workflow for evaluating their efficacy.

Mode_of_Action cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 C14-demethylase (CYP51) Lanosterol->CYP51 Biosynthesis Pathway Ergosterol Ergosterol CYP51->Ergosterol Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Essential Component Triazole_Fungicide Mefentrifluconazole & Novel Triazole-Carboxamides Triazole_Fungicide->CYP51 Inhibits Experimental_Workflow Start Synthesize Novel Triazole-Carboxamide Compounds In_Vitro_Assay In-Vitro Antifungal Assay (Mycelial Growth Inhibition) Start->In_Vitro_Assay Pathogen_Culture Culture Target Fungal Pathogens Start->Pathogen_Culture Treatment Treat with Varying Concentrations of Test Compounds In_Vitro_Assay->Treatment Pathogen_Culture->In_Vitro_Assay Incubation Incubate under Optimal Conditions Treatment->Incubation Measurement Measure Mycelial Growth Diameter Incubation->Measurement EC50_Calculation Calculate EC50 Values Measurement->EC50_Calculation Comparison Compare Efficacy with Mefentrifluconazole EC50_Calculation->Comparison End Identify Lead Compounds Comparison->End

Caption: Experimental workflow for fungicide evaluation.

Experimental Protocol: In-Vitro Antifungal Activity Assay

The following is a generalized protocol for determining the EC50 (half-maximal effective concentration) of a fungicide against a mycelial-growing fungus.

  • Preparation of Fungal Cultures:

    • Culture the target fungal pathogen on potato dextrose agar (PDA) plates.

    • Incubate at the optimal temperature for the specific fungus until the mycelia cover the plate.

  • Preparation of Fungicide Stock Solutions:

    • Dissolve the test compounds (mefentrifluconazole and novel derivatives) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Perform serial dilutions to obtain a range of desired test concentrations.

  • Preparation of Amended Media:

    • Autoclave PDA medium and cool it to approximately 50-60°C.

    • Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final test concentrations. The final solvent concentration should be consistent across all treatments and the control (typically ≤1%).

    • Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation:

    • Using a sterile cork borer, cut mycelial plugs from the edge of an actively growing fungal culture plate.

    • Place one mycelial plug in the center of each amended PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions when the colony on the control plate has reached a substantial size.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Use probit analysis or other appropriate statistical software to calculate the EC50 value for each compound.

Conclusion

Mefentrifluconazole has established itself as a highly effective, broad-spectrum fungicide with a unique mode of action that is valuable for resistance management. The ongoing research into novel 1,2,4-triazole-carboxamide derivatives demonstrates a promising avenue for the development of the next generation of fungicides. The superior in-vitro performance of some of these experimental compounds against specific pathogens underscores the potential of this chemical class. Further in-vivo and field trials are necessary to fully elucidate their practical efficacy and crop safety profiles. For professionals in the field, staying abreast of these developments is critical for designing sustainable and effective disease management programs.

References

  • Mefentrifluconazole (Mefentrifluconazole) - Cultivar Magazine. (2025, October 15).
  • Mefentrifluconazole - Minnesota Department of Agriculture. (2019, July 22).
  • Mefentrifluconazole Group - Greenbook.net.
  • Mefentrifluconazole a broad spectrum triazole fungicide for powdery mildew, rusts and leaf spots. - YouTube. (2025, March 18).
  • Revysol® - BASF Petani Sejahtera.
  • Activity of the Novel Fungicide Mefentrifluconazole Against Colletotrichum scovillei | Plant Disease - APS Journals. (2021, April 6).
  • IR-4 Environmental Horticulture Program Mefentrifluconazole Crop Safety. (2024, January 2).
  • Mefentrifluconazole - the first Isopropanol-azole fungicide for the control of Zymospetoria tritici including field isolates with known complex CYP51 haplotypes. (2018).
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC. (2025, April 10).
  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - MDPI. (2024, February 19).
  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC.
  • 1,2,4-Triazole-3-Carboxamide: A Versatile Compound.
  • Design of 1,2,4-triazole derivatives containing carboxamide fragments. - ResearchGate.
  • Revysol® | Innovative fungicidal active ingredient for crop protection - BASF – Agriculture.
  • The power of Revysol - CHS Agronomy. (2025, May 9).
  • Activity of the Novel Fungicide Mefentrifluconazole Against Colletotrichum scovillei. (2021, May 15).
  • 1H-1,2,4-Triazole-1-carboxamidine hydrochloride - Chem-Impex.
  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - ResearchGate. (2024, February 5).
  • Revysol® - Innovation for successful agriculture.
  • comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity - Benchchem.
  • CA2812427C - Synergistic combinations of triazoles, strobilurins and benzimidazoles, uses, formulations, production processes and applications using the same. - Google Patents.
  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - PMC. (2024, February 19).

Sources

Bioisosteric Replacement of Amide Group in 1,2,4-Triazole-1-Carboxamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the bioisosteric replacement of the amide group in 1,2,4-triazole-1-carboxamide .[1][2]

Note on Chemical Specificity: The molecule 1,2,4-triazole-1-carboxamide contains a carbamoyl group attached to the ring nitrogen (


). This forms a urea-like linkage (

) which is chemically distinct from the carbon-linked amide found in Ribavirin (

-carboxamide). The

-linkage is susceptible to hydrolytic cleavage and can act as a carbamoylating agent. This guide focuses on stabilizing this specific

moiety while also addressing general amide bioisosteres applicable to the scaffold.

Executive Summary

The 1,2,4-triazole-1-carboxamide scaffold is a privileged structure in agrochemistry (e.g., Cafenstrole, Amicarbazone metabolites) and an emerging fragment in kinase inhibitors (e.g., CSNK2 inhibitors). However, the


-carbamoyl group presents two critical challenges for drug development:
  • Hydrolytic Instability: The

    
     bond is labile, often serving as a prodrug moiety or degrading rapidly in plasma.
    
  • Solubility & Permeability: The primary amide is a high-affinity hydrogen bond donor/acceptor, which can limit membrane permeability (low LogP) and lead to rapid renal clearance.

Objective: Replace the -CONH


 group to enhance metabolic stability and lipophilicity while retaining the critical hydrogen-bonding pharmacophore.

Bioisosteric Strategies & Candidates

We evaluate four primary bioisosteric classes suitable for this scaffold.

Strategy A: Heterocyclic Surrogates (The "Stable Scaffold" Approach)

Replacing the amide with a stable 5-membered heterocycle is the gold standard for preventing hydrolysis while mimicking the amide's electronics.

  • 1,2,4-Oxadiazole: Excellent metabolic stability; removes the H-bond donor (NH) but retains the acceptor (N/O). Improves lipophilicity.

  • Tetrazole: Mimics the planar geometry and acidity of the amide; often used to improve solubility via ionization at physiological pH.

  • 1,2,3-Triazole: A "super-stable" amide mimic, often synthesized via Click chemistry. It acts as a robust linker that resists all relevant hydrolases.

Strategy B: Atom-Level Substitutions
  • Thioamide (-CSNH

    
    ):  A "soft" isostere. The C=S bond is longer and less polar than C=O, increasing LogP (~0.5–1.0 units) and altering H-bond acceptor strength. Useful for probing active site interactions but often suffers from oxidative metabolism (S-oxidation).
    
Strategy C: Electronic Modulation (Specific to -Linkage)
  • N-Cyanoamidine (-C(=N-CN)NH

    
    ):  Reduces the basicity of the amidine nitrogen.
    
  • Sulfonylurea (-SO

    
    NH
    
    
    
    ):
    If the carbonyl is replaced by a sulfonyl group, the hydrolytic stability of the N-S bond is generally higher than the urea-like N-C bond.

Comparative Analysis of Bioisosteres

The following table compares the physicochemical and biological impact of replacing the amide group in the 1,2,4-triazole scaffold.

Bioisostere ClassStructure

LogP (vs Amide)
H-Bond Donor/AcceptorMetabolic Stability (

)
Key AdvantagePrimary Liability
Primary Amide (Parent)

Ref (0)2 Don / 1 AccLow (Hydrolysis prone)Native binding affinityRapid plasma clearance;

cleavage
Thioamide

+0.6 to +1.02 Don / 1 Acc (Weak)ModerateImproved permeabilityS-oxidation toxicity; metabolic liability
1,2,4-Oxadiazole Heterocycle+1.5 to +2.00 Don / 2 AccHigh Excellent hydrolytic stabilityLoss of H-bond donor; potential CYP inhibition
Tetrazole Heterocycle-0.5 to +0.21 Don / 3 AccHighBioavailability; mimics -COOH/-CONH

Acidic (

~4.5-5); poor permeability if ionized
Ester

+1.0 to +3.00 Don / 2 AccVery LowProdrug potentialRapid hydrolysis by esterases

Decision Logic & Mechanism (Visualization)

The following diagram illustrates the decision pathway for selecting the appropriate bioisostere based on the specific failure mode of the parent amide.

Bioisostere_Decision_Tree Start Problem: 1,2,4-Triazole-1-Carboxamide Instability or Poor ADME Check_Hydrolysis Is the N1-C=O bond hydrolyzing in plasma? Start->Check_Hydrolysis Check_Permeability Is Permeability/LogP too low? Check_Hydrolysis->Check_Permeability No Sol_Oxadiazole Switch to 1,2,4-Oxadiazole (Stable, Lipophilic) Check_Hydrolysis->Sol_Oxadiazole Yes (Critical) Sol_Triazole Switch to 1,2,3-Triazole (Metabolically Inert) Check_Hydrolysis->Sol_Triazole Yes (Critical) Sol_Thioamide Switch to Thioamide (Permeable, H-bond retained) Check_Permeability->Sol_Thioamide Yes (Need Lipophilicity) Sol_Tetrazole Switch to Tetrazole (Soluble, Acidic mimic) Check_Permeability->Sol_Tetrazole No (Need Solubility)

Figure 1: Decision tree for bioisosteric replacement based on physicochemical limitations.

Experimental Protocols

To validate the bioisosteric replacement, the following synthetic and analytical protocols are recommended.

Protocol A: Synthesis of the 1,2,4-Oxadiazole Bioisostere

This protocol converts the labile carboxamide (or its nitrile precursor) into a stable oxadiazole ring.

Reagents:

  • Precursor: 1-Cyano-1,2,4-triazole or 1,2,4-triazole-1-carboximidamide.

  • Hydroxylamine hydrochloride (

    
    ).
    
  • Carboxylic acid derivative (R-COOH) or Acid Chloride.

  • Coupling agent (e.g., CDI or EDC).

Step-by-Step Methodology:

  • Amidoxime Formation: Dissolve the nitrile precursor in ethanol. Add 1.2 eq of

    
     and 1.2 eq of 
    
    
    
    . Reflux for 4–6 hours. Monitor by TLC for the formation of the amidoxime intermediate.
  • Cyclization: Dissolve the isolated amidoxime in dry DMF. Add 1.1 eq of the desired carboxylic acid (R-COOH) and 1.1 eq of CDI (1,1'-Carbonyldiimidazole).

  • Heating: Heat the reaction mixture to 100°C for 12 hours. The CDI activates the acid, forming an O-acyl amidoxime which then undergoes thermal dehydration to close the 1,2,4-oxadiazole ring.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Microsomal Stability Assay

This assay confirms if the bioisosteric replacement successfully stabilizes the scaffold against hydrolytic enzymes.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of the parent amide and the bioisostere (e.g., Oxadiazole analog) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat) and 1 mM NADPH.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Target:

      
       min for a stable lead.
      

Synthesis Workflow Visualization

Synthesis_Workflow Triazole 1,2,4-Triazole Precursor Reaction_Thio Thionation (Reflux in Toluene) Triazole->Reaction_Thio Reaction_Oxa Cyclocondensation (110°C) Triazole->Reaction_Oxa Reagent_A Reagent: Lawesson's Reagent (For Thioamide) Reagent_A->Reaction_Thio Reagent_B Reagent: NH2OH / R-COOH (For Oxadiazole) Reagent_B->Reaction_Oxa Prod_Thio Thioamide Analog (Lipophilic, H-bond donor) Reaction_Thio->Prod_Thio Prod_Oxa Oxadiazole Analog (Hydrolysis Resistant) Reaction_Oxa->Prod_Oxa

Figure 2: Synthetic pathways for accessing key bioisosteres from the triazole precursor.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Patzke, H., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors.[3] Journal of Medicinal Chemistry. Link

  • Lassolas, P., et al. (2016). Structure-Activity Relationship (SAR) Studies of 4-Amino-1H-1,2,3-triazole-5-carboxamide. ACS Medicinal Chemistry Letters. Link

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (and Amide) Bioisosteres in Medicinal Chemistry. ChemMedChem, 8(3), 385–395. Link

Sources

comparative toxicity of 1,2,4-triazole-1-carboxamide and its metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity and Metabolic Profiling of 1,2,4-Triazole-1-Carboxamide Derivatives An Application Scientist’s Guide to Evaluating Parent Compounds vs. Environmental Metabolites

Introduction

As drug development professionals and agrochemical researchers, we frequently encounter the 1,2,4-triazole-1-carboxamide scaffold. This heterocyclic core is the functional backbone of numerous biologically active compounds, most notably the photosystem II-inhibiting herbicide Amicarbazone (4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide). While the parent compound exhibits specific toxicological endpoints, its environmental and biological degradation yields highly persistent metabolites.

This guide provides an objective, data-driven comparison of the toxicity profiles of the 1,2,4-triazole-1-carboxamide parent structure and its primary metabolites. Furthermore, it outlines self-validating experimental protocols for toxicokinetic profiling, ensuring high-fidelity data collection for regulatory submissions.

Metabolic Biotransformation and Structural Causality

The toxicological burden of 1,2,4-triazole-1-carboxamides cannot be assessed in isolation. In both mammalian hepatic systems and environmental soil matrices, the parent compound undergoes rapid biotransformation. The primary pathways include deamination to form the des-amino (DA) metabolite, followed by oxidative hydroxylation to yield the iPr-2-OH DA metabolite.

Causality of Transformation: The loss of the amino group significantly alters the molecule's hydrophilicity and environmental mobility. Despite these structural shifts, the core triazole ring remains intact, allowing these metabolites to bind to the same mammalian target receptors as the parent compound. Consequently, regulatory bodies mandate that these metabolites be calculated as parent equivalents in dietary and environmental risk assessments1[1].

Pathway Parent 1,2,4-Triazole-1-carboxamide (Parent Scaffold) Desamino Des-amino Metabolite (DA-Derivative) Parent->Desamino Deamination (Soil/In Vivo) Hydroxyl Hydroxylated Metabolite (iPr-2-OH DA) Desamino->Hydroxyl Oxidation (Cytochrome P450) NMethyl N-Methyl Des-amino Metabolite Desamino->NMethyl N-Methylation

Metabolic biotransformation pathway of 1,2,4-triazole-1-carboxamide.

Comparative Toxicity Profiles: Parent vs. Metabolites

When evaluating the safety profile, quantitative data reveals that the parent compound exhibits relatively low acute toxicity but presents specific chronic and neurotoxic liabilities. The major effects observed across multiple species dosing studies are body weight changes and liver effects 2[2].

Table 1: Quantitative Toxicity Summary of 1,2,4-Triazole-1-Carboxamide (Amicarbazone Model)

Toxicological ParameterParent Compound (Amicarbazone)Des-amino / Hydroxylated MetabolitesCausality / Mechanism of Action
Acute Oral LD50 (Rat) 1015 mg/kg (Female), 1300 mg/kg (Male) 3[3]Regulated as Parent EquivalentGI absorption is rapid; toxicity is driven by systemic circulation of the triazole core.
Acute Dermal LD50 > 2000 mg/kg 4[4]N/A (Low Dermal Absorption)High molecular weight and polarity prevent significant transdermal penetration.
Acute Neurotoxicity LOAEL 20 mg/kg/day5[5]Assumed EquivalentInduces eyelid ptosis and decreased approach response in male rats.
Chronic NOAEL 39 mg/kg/day (Offspring) 5[5]Assumed EquivalentChronic exposure leads to hepatic hypertrophy and decreased body weight gain.
Environmental Half-Life Rapidly transforms

days 2[2]
Deamination stabilizes the molecule against further biotic degradation in soil matrices.

Analytical Insight: The chronic Reference Dose (RfD) is tightly controlled at 0.023 mg/kg/day based on observed liver effects in chronic dog studies 6[6]. Because the metabolites share this mechanism of toxicity, analytical assays must quantify both the parent and its derivatives simultaneously.

Self-Validating Experimental Protocols

To accurately compare the toxicokinetics of these compounds, robust, self-validating methodologies are required. Below are the optimized protocols for in vivo screening and LC-MS/MS quantification.

Protocol A: In Vivo Subchronic Toxicity & Target Organ Screening

Objective: Establish precise NOAEL/LOAEL thresholds and identify target organ toxicity.

  • Dose Formulation & Administration:

    • Step: Administer the compound via oral gavage rather than dietary inclusion.

    • Causality: Gavage ensures precise, absolute dosing (mg/kg/day), eliminating the variability of food consumption rates which can skew NOAEL calculations.

    • Validation Checkpoint: Analyze dose formulations pre- and post-administration via HPLC-UV. A variance of <5% from the nominal concentration validates the stability and homogeneity of the suspension.

  • Functional Observational Battery (FOB):

    • Step: Conduct daily neurotoxicity screenings focusing on motor activity and reflex responses.

    • Causality: Acute exposure to 1,2,4-triazole-1-carboxamides is known to trigger neurological markers such as eyelid ptosis and decreased approach response5[5].

  • Histopathology of Target Organs:

    • Step: Excise and fix the liver, thyroid, and gall bladder in 10% neutral buffered formalin.

    • Causality: Chronic toxicity predominantly manifests as hepatocellular hypertrophy and thyroid irregularities6[6]. Formalin fixation preserves the cellular architecture necessary for accurate pathological scoring.

Protocol B: LC-MS/MS Metabolite Quantification Workflow

Objective: Quantify the parent compound, DA metabolite, and iPr-2-OH DA metabolite in biological matrices.

  • Matrix Solid-Phase Extraction (SPE):

    • Step: Process plasma/tissue samples through a mixed-mode polymeric SPE cartridge.

    • Causality: Biological matrices contain phospholipids that cause severe ion suppression in the mass spectrometer. SPE selectively retains the triazole core while washing away lipid interferences.

    • Validation Checkpoint: Spike the raw sample with a stable isotope-labeled internal standard (e.g.,

      
      -amicarbazone) prior to extraction. An absolute recovery of >85% validates the extraction efficiency and corrects for matrix effects.
      
  • UHPLC Chromatographic Separation:

    • Step: Utilize a C18 analytical column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

    • Causality: The des-amino and hydroxylated metabolites are significantly more polar than the parent compound. A gradient starting with high aqueous content ensures the metabolites are retained and resolved before the parent compound elutes.

  • ESI-MS/MS Detection:

    • Step: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Causality: The nitrogen-rich 1,2,4-triazole ring acts as an excellent proton acceptor, forming highly stable

      
       precursor ions, maximizing assay sensitivity.
      

Workflow Sample 1. Matrix Extraction (Solid Phase Extraction) LC 2. UHPLC Separation (C18, Gradient Elution) Sample->LC Purified Extract Spike Internal Standard Spike (Isotope-labeled Validation) Spike->Sample Self-Validation MS 3. ESI-MS/MS Detection (Positive MRM Mode) LC->MS Polar/Non-polar Elution Data 4. Toxicokinetic Analysis (NOAEL/LOAEL Derivation) MS->Data Quantified Metabolites

Self-validating LC-MS/MS workflow for triazole metabolite quantification.

Conclusion

Evaluating the toxicity of 1,2,4-triazole-1-carboxamides requires a holistic approach that accounts for both the parent scaffold and its persistent des-amino and hydroxylated metabolites. Because these derivatives retain the core triazole structure, they share the parent's hepatic and neurotoxic liabilities. By employing self-validating in vivo and analytical protocols, researchers can ensure robust, regulatory-compliant data generation.

References

  • CDMS.net : XONERATE® HERBICIDE - Information on toxicological effects. Available at:[Link]

  • Federal Register : Amicarbazone; Pesticide Tolerance. Available at:[Link]

  • US EPA : Pesticides - Fact Sheet for Amicarbazone. Available at: [Link]

  • US EPA : HED Records Center Series 361 Science Reviews - File R112623. Available at:[Link]

  • Regulations.gov : Amicarbazone. Scoping Document and Draft Human Health Risk Assessment. Available at:[Link]

Sources

Definitive Guide: Structure-Activity Relationship (SAR) of 1-Substituted 1,2,4-Triazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at a Glance

The 1,2,4-triazole-3-carboxamide scaffold represents a "privileged structure" in antiviral and anticancer medicinal chemistry. Its most famous derivative, Ribavirin , has been a cornerstone of Hepatitis C (HCV) and RSV therapy for decades. However, its utility is limited by dose-dependent hemolytic anemia caused by accumulation in erythrocytes.

This guide moves beyond basic textbook descriptions to analyze the Structure-Activity Relationship (SAR) that drives the next generation of these compounds—specifically focusing on how substitutions at the N1 position modulate bioavailability and tissue targeting (e.g., Viramidine ), and how the C3-carboxamide moiety dictates target engagement (IMPDH inhibition vs. lethal mutagenesis).

Critical SAR Analysis

The biological activity of this class hinges on the electronic and steric environment of the 1,2,4-triazole ring. The molecule acts as a nucleoside mimic, where the triazole ring simulates the purine base (adenosine/guanosine) and the N1-substituent mimics the ribose sugar.[1]

The Core Triazole Ring (The Pseudo-Base)

The 1,2,4-triazole ring is planar and aromatic. Its critical feature is the ability to rotate the C3-carboxamide group.[1]

  • Rotation: The C3-carboxamide can rotate to mimic the spatial arrangement of oxygen and nitrogen atoms in both Guanosine (O6/N1) and Adenosine (N6/N1).[1] This "chameleonic" nature allows it to base-pair promiscuously with Cytidine and Uridine during viral RNA replication, causing lethal mutagenesis .

N1-Substitution: The Pharmacokinetic Driver
  • Ribofuranosyl (Ribavirin): Essential for recognition by cellular kinases (adenosine kinase). Without phosphorylation to the 5'-triphosphate, the molecule is inactive against viral polymerases.

  • Acyclic Ethers (e.g., Hydroxyethoxymethyl): Mimic the sugar but often suffer from lower affinity for kinases, reducing potency unless designed as chain terminators.

  • Lipophilic Alkyl/Aryl Groups: Recent studies indicate that replacing the sugar with long-chain alkyls (e.g., n-decyloxymethyl) shifts the mechanism from antiviral to anticancer (apoptosis induction), likely by improving membrane permeability and targeting non-kinase pathways.

C3-Substitution: The Electronic Anchor
  • Carboxamide (-CONH2): Critical for hydrogen bonding in the IMPDH active site. Hydrolysis to the acid (-COOH) typically abolishes activity.

  • Carboxamidine (-C(=NH)NH2): Found in Viramidine .[2] This group is positively charged at physiological pH, which prevents the drug from being transported into Red Blood Cells (RBCs) via the equilibrative nucleoside transporter (ENT1), significantly reducing hemolytic anemia.

SAR Visualization

The following diagram maps the functional impact of substitutions at key positions.

SAR_Map Core 1,2,4-Triazole-3-Carboxamide (Scaffold) N1 N1 Position (Bioavailability & Recognition) Core->N1 C3 C3 Position (Target Binding) Core->C3 C5 C5 Position (Steric Tolerance) Core->C5 N1_Ribose β-D-Ribose: Kinase recognition (Antiviral) N1->N1_Ribose N1_Alkyl Alkyl/Aryl: Lipophilicity (Anticancer) N1->N1_Alkyl C3_Amide Carboxamide: IMPDH H-bonding C3->C3_Amide C3_Amidine Carboxamidine (Viramidine): Liver Targeting / RBC Exclusion C3->C3_Amidine C5_H H (Unsubstituted): Optimal rotation C5->C5_H C5_Sub Amino/Thiol: Modulates solubility C5->C5_Sub

Caption: Functional mapping of the 1,2,4-triazole scaffold.[3][4] N1 dictates cellular entry and metabolism; C3 controls target affinity; C5 modulates steric fit.

Comparative Performance: Ribavirin vs. Viramidine[1][2][5][6][7]

The most significant application of SAR in this class is the development of Viramidine (Taribavirin) to overcome the toxicity of Ribavirin. Viramidine is a prodrug that is converted to Ribavirin by Adenosine Deaminase (ADA).[5]

Mechanism of Action & Bioactivation

Viramidine exploits the high expression of ADA in the liver. It enters hepatocytes, is deaminated to Ribavirin, and then phosphorylated. Crucially, it does not accumulate in RBCs because RBCs lack the specific transporters for the positively charged amidine, and they have lower ADA activity compared to the liver.

MOA_Pathway cluster_liver Hepatocyte Metabolism Viramidine Viramidine (Prodrug) Liver Liver Hepatocyte (High ADA Activity) Viramidine->Liver Active Transport RBC Red Blood Cell (Low Transport) Viramidine->RBC Excluded (Charge) Ribavirin Ribavirin (Active Drug) Liver->Ribavirin Adenosine Deaminase (ADA) RMP Ribavirin-MP (Monophosphate) Ribavirin->RMP Adenosine Kinase IMPDH IMPDH Enzyme RMP->IMPDH Inhibition (Ki ~270 nM) GTP GTP Pool Depletion IMPDH->GTP Blocks Synthesis

Caption: Bioactivation pathway of Viramidine.[1][5] Selective liver uptake and ADA-mediated conversion minimizes systemic toxicity (anemia) while maintaining antiviral potency.

Quantitative Comparison Data

The following table synthesizes data from multiple pharmacokinetic and virology studies [1, 2, 4].

FeatureRibavirin (Standard)Viramidine (Prodrug)Implication
Chemical Structure 3-Carboxamide3-CarboxamidineAmidine confers + charge at pH 7.4.
Liver/RBC Ratio ~1 : 1~3 : 1Viramidine targets liver; spares RBCs.
Antiviral Potency (EC50) 15 - 20 µM (HCV Replicon)~20 µM (after conversion)Prodrug maintains parent potency in vivo.
IMPDH Inhibition (Ki) ~270 nM (as 5'-MP)Inactive (must convert)Viramidine is a true prodrug.
Primary Toxicity Hemolytic AnemiaMild GI disturbanceImproved safety profile.
CC50 (Cytotoxicity) >1000 µM (Huh-7 cells)>1000 µMBoth have wide therapeutic windows in vitro.

Experimental Protocols

As an application scientist, reproducibility is key. Below are the specific protocols for synthesizing 1-substituted derivatives and testing their potency.

Synthesis of 1-Alkoxymethyl-1,2,4-Triazole-3-Carboxamides

Adapted from MDPI and general nucleoside chemistry [1, 3].

Objective: To synthesize a 1-substituted analog (e.g., 1-benzyloxymethyl derivative) to test the effect of lipophilic N1-substitutions.

Reagents:

  • Methyl 1,2,4-triazole-3-carboxylate (Starting material)[6]

  • Hexamethyldisilazane (HMDS)

  • Chloromethyl benzyl ether (Alkylaing agent)

  • Stannic Chloride (

    
    ) or TMS-Triflate (Catalyst)
    
  • Ammonia / Methanol[6]

Protocol:

  • Silylation: Suspend methyl 1,2,4-triazole-3-carboxylate (1.0 eq) in HMDS (5.0 eq). Reflux for 2 hours under anhydrous

    
     until the solution becomes clear (formation of silyl-triazole intermediate). Evaporate excess HMDS in vacuo.
    
  • Vorbrüggen Coupling: Dissolve the silylated residue in anhydrous Acetonitrile (MeCN). Add the alkylating agent (e.g., chloromethyl benzyl ether, 1.1 eq). Cool to 0°C.

  • Catalysis: Dropwise add

    
     (1.0 eq) or TMS-Triflate. Stir at room temperature for 4-6 hours. Monitor by TLC (CHCl3:MeOH 9:1).
    
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Dry organic layer over 
    
    
    
    and concentrate.
  • Ammonolysis: Dissolve the resulting ester intermediate in Methanolic Ammonia (saturated at 0°C). Stir in a sealed pressure tube at room temperature for 12 hours to convert the C3-ester to the C3-carboxamide.

  • Purification: Recrystallize from Ethanol/Water.

HCV Replicon Luciferase Assay (EC50 Determination)

Objective: Determine antiviral potency against HCV.

  • Cell Line: Huh-7.5 cells stably expressing HCV subgenomic replicon (luciferase reporter).

  • Seeding: Plate 10,000 cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h.

  • Treatment: Add serial dilutions of the test compound (e.g., 0.1 µM to 500 µM) in triplicate. Include Ribavirin as a positive control.[7]

  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Readout:

    • Antiviral: Lyse cells and add Luciferase substrate. Measure luminescence (RLU).

    • Cytotoxicity: In a parallel plate, use MTT or CellTiter-Glo to measure cell viability (CC50).[8]

  • Calculation: Normalize RLU to DMSO control. Fit data to a 4-parameter logistic equation to calculate EC50.

References

  • MDPI. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.Link

  • BenchChem. (2025).[7][8] Head-to-head comparison of alpha-guanosine and ribavirin in HCV replicon assays.Link

  • Journal of Medicinal Chemistry. (1973). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides.Link

  • Antimicrobial Agents and Chemotherapy. (2003). Viramidine, a Prodrug of Ribavirin, Shows Better Liver-Targeting Properties and Safety Profiles Than Ribavirin in Animals.[2][9]Link

  • NIH PubMed. (2004). Pharmacokinetics and safety of viramidine, a prodrug of ribavirin, in healthy volunteers.Link

Sources

Safety Operating Guide

1h-1,2,4-Triazole-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up antiviral syntheses. 1H-1,2,4-Triazole-1-carboxamide (and its closely related commercially utilized isomer, 1,2,4-Triazole-3-carboxamide, CAS 3641-08-5) serves as a critical intermediate, most notably in the synthesis of the purine nucleoside analog Ribavirin[1].

While it may not be classified as acutely hazardous under standard EC 1272/2008 criteria[2], treating it with complacency is a logistical and safety error. Nitrogen-rich heterocycles possess unique thermal degradation profiles that demand strict operational and disposal protocols. This guide provides a self-validating system for managing this compound, ensuring laboratory safety and environmental compliance.

Physicochemical & Hazard Profile

Understanding the physical properties of a chemical is the first step in designing a safe handling protocol.

PropertyValueOperational Implication
CAS Number 3641-08-5 (Isomer representative)Essential for accurate waste manifesting and regulatory compliance[1][2].
Molecular Formula C3H4N4OHigh nitrogen content dictates its volatile thermal behavior[2].
Melting Point 315 °CSolid at room temperature; presents a persistent dust generation risk[1].
Decomposition Hazards HCN, NOx, COCRITICAL: Extreme heat triggers highly toxic gas release[3].

Operational Handling Protocol

Expertise & Experience: We do not just wear PPE because a safety manual dictates it; we do it because the physical state of the chemical dictates the exposure route. As a fine powder, triazole carboxamides pose a particulate inhalation risk.

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood[2].

    • Causality: Local exhaust ventilation prevents the dispersion of micro-particulates into the ambient lab air, mitigating respiratory exposure and preventing cross-contamination with other sensitive reagents.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (minimum 4 mil thickness).

      • Causality: Provides a sufficient chemical barrier against polar organic solids while maintaining tactile dexterity.

    • Eye Protection: Air-tight chemical safety goggles[2].

      • Causality: Prevents corneal irritation from accidental dust aerosolization during weighing, milling, or transfer.

  • Incompatibilities: Segregate strictly from strong oxidizing agents and extreme heat[2][3].

    • Causality: Triazoles are electron-rich and can react exothermically with oxidizers, risking premature thermal degradation.

Proper Disposal Procedures

Trustworthiness: Every disposal step must validate the core safety requirement: preventing environmental release and toxic thermal degradation.

  • Primary Waste Segregation:

    • Collect all solid waste (unreacted material, contaminated wipes, empty vials) in a dedicated, clearly labeled hazardous waste container[3].

    • Causality: Mixing this compound with incompatible solvent waste (such as peroxides or strong acids) can trigger exothermic reactions inside the waste bin.

  • High-Temperature Incineration (The Only Approved Method):

    • Protocol: Transfer sealed waste containers to a licensed hazardous waste reclaimer or permitted incinerator[3]. Never dispose of triazole compounds in the municipal trash or sewage system.

    • Mechanistic Rationale: Upon uncontrolled heating or burning, triazole carboxamides undergo severe thermal decomposition, generating high-temperature hydrogen cyanide (HCN), carbon monoxide (CO), and nitrogen oxides (NOx)[3]. Licensed incinerators utilize secondary combustion chambers and alkaline scrubbers to neutralize HCN and NOx gases before atmospheric release.

  • Container Decontamination:

    • Protocol: Empty containers must undergo a "triple wash" procedure before being discarded or recycled under current regulations[3].

    • Mechanistic Rationale: Residual micro-crystals lining the container can leach into soil or water bodies if sent to a standard landfill, violating environmental protection laws and risking aquatic toxicity[3][4].

Spill Response Workflow

When a spill occurs, immediate isolation prevents secondary contamination. Follow the logic path below to determine the correct remediation strategy.

SpillResponse A Spill Detected B Isolate Area & Don PPE A->B C Assess Spill Size B->C D Small Spill: Inert Absorbent C->D < 100g or Dry E Large Spill: Dike & Contain C->E > 100g or Wet F Transfer to HazMat Bin D->F E->F G Licensed Incineration F->G

Workflow for 1H-1,2,4-Triazole-1-carboxamide spill containment and disposal.

Step-by-Step Spill Remediation:

  • Isolation: Immediately isolate the hazard area and prevent access to unauthorized personnel. Remove all sources of ignition[4].

  • Containment & Collection:

    • Small Spills (<100g): Absorb the spill with an inert material (e.g., dry sand or soil) to avoid raising dust, then place it into a chemical waste container[3]. Do not use combustible absorbents like sawdust.

    • Large Spills (>100g or in solution): Dike the area to prevent runoff into sewers, ditches, or streams. Soak up with an inert absorbent material and transfer to hazmat containers[4].

  • Final Decontamination: Wash the spill area thoroughly, ensuring the rinsate is also collected for hazardous disposal, as the improper disposal of contaminated rinsate is strictly prohibited[4].

References[3] UPL Corp. "MATERIAL SAFETY DATA SHEET - South Africa". uplcorp.com.https://www.uplcorp.com[4] DoMyOwn. "Xonerate 70 WDG Herbicide SDS". domyown.com.https://www.domyown.com[1] Lookchem. "Cas 3641-08-5, 2H-1,2,4-Triazole-3-carboxamide". lookchem.com. https://www.lookchem.com[2] TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals". tcichemicals.com. https://www.tcichemicals.com

Sources

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